molecular formula C45H72N7O18P3S B15550418 (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Katalognummer: B15550418
Molekulargewicht: 1124.1 g/mol
InChI-Schlüssel: NNEPPYNERZEJEE-ZPBXYDCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a useful research compound. Its molecular formula is C45H72N7O18P3S and its molecular weight is 1124.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H72N7O18P3S

Molekulargewicht

1124.1 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,6Z,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-6,9,12,15,18-pentaenethioate

InChI

InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-34,38-40,44,53,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34-,38-,39-,40+,44-/m1/s1

InChI-Schlüssel

NNEPPYNERZEJEE-ZPBXYDCSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Peroxisomal Retroconversion of Very-Long-Chain Fatty Acids: A Technical Guide to the Metabolic Pathway of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the intricate landscape of lipid metabolism, the biosynthesis of docosahexaenoic acid (DHA), a critical component of neuronal and retinal membranes, stands out for its unique subcellular choreography. While the initial elongation and desaturation of shorter-chain omega-3 fatty acids occur in the endoplasmic reticulum, the final, crucial steps of DHA synthesis are orchestrated within the peroxisome. This guide delves into a key intermediate in this pathway: (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. Understanding its metabolic fate is paramount for researchers in neuroscience, metabolic disorders, and drug development, as defects in this pathway are linked to severe neurological conditions.[1][2][3] This document provides an in-depth technical exploration of the metabolic pathway of this very-long-chain fatty acyl-CoA, grounded in established scientific principles and methodologies.

The Cellular Context: Why the Peroxisome?

The commitment of very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, to peroxisomal β-oxidation is not a matter of cellular convenience but of necessity. Mitochondria, the primary sites of fatty acid oxidation, are not equipped to handle these exceptionally long acyl chains.[4] The peroxisome, therefore, serves as a specialized organelle for the initial chain-shortening of VLCFAs.[4] The pathway for DHA synthesis, often termed the "Sprecher pathway," is a prime example of this essential peroxisomal function, where a C24 polyunsaturated fatty acid is retro-converted to the C22 DHA.[5][6][7]

The Metabolic Crossroads: Fate of this compound

This compound is a pivotal intermediate in the peroxisomal β-oxidation spiral. Its formation is the result of the hydration of a trans-2-enoyl-CoA precursor. The subsequent metabolism of this 3-hydroxyacyl-CoA is a critical juncture, catalyzed by a single, remarkable enzyme: the D-bifunctional protein (D-BP) .[8][9]

The D-Bifunctional Protein: A Dual-Function Catalyst

D-BP is a homodimeric enzyme that possesses two distinct catalytic activities: D-3-hydroxyacyl-CoA dehydratase and D-3-hydroxyacyl-CoA dehydrogenase .[10][11] This enzymatic duality streamlines the β-oxidation process within the peroxisome.

  • Dehydratase Activity: The first action of D-BP on this compound is the removal of a water molecule, a dehydration reaction. This step converts the 3-hydroxyacyl-CoA into a trans-2,cis-6,cis-9,cis-12,cis-15,cis-18-tetracosapentaenoyl-CoA intermediate.

  • Dehydrogenase Activity: The newly formed enoyl-CoA does not leave the enzyme. The dehydrogenase domain of D-BP then catalyzes the oxidation of the intermediate, using NAD+ as a cofactor, to produce 3-keto-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA .[12]

The following diagram illustrates this two-step conversion catalyzed by the D-bifunctional protein.

Metabolic_Pathway cluster_peroxisome Peroxisomal Matrix Met1 This compound Met2 trans-2,(6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA Met1->Met2 D-bifunctional protein (Dehydratase activity) - H₂O Met3 3-keto-(6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA Met2->Met3 D-bifunctional protein (Dehydrogenase activity) NAD⁺ → NADH + H⁺

Metabolic conversion by D-bifunctional protein.
The Final Cleavage: Thiolytic Reaction

Following the action of D-BP, the resulting 3-ketoacyl-CoA is the substrate for the final step in this β-oxidation cycle: thiolytic cleavage. This reaction is catalyzed by peroxisomal thiolase . The enzyme utilizes a molecule of coenzyme A (CoA-SH) to cleave the 3-ketoacyl-CoA, yielding two products:

  • Docosahexaenoyl-CoA (DHA-CoA): The primary product of this pathway, which is then transported out of the peroxisome for incorporation into cellular membranes.

  • Acetyl-CoA: A two-carbon unit that can be utilized in various other metabolic pathways.

The overall peroxisomal retroconversion is summarized in the following pathway diagram:

Sprecher_Pathway_Peroxisome cluster_ER Endoplasmic Reticulum cluster_peroxisome Peroxisome ALA α-Linolenic Acid (18:3, n-3) ElongationDesaturation Elongation & Desaturation (Multiple Steps) ALA->ElongationDesaturation C24_6 (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA ElongationDesaturation->C24_6 AcylCoAOxidase Acyl-CoA Oxidase C24_6->AcylCoAOxidase O₂ → H₂O₂ Met1 This compound AcylCoAOxidase->Met1 O₂ → H₂O₂ DBP D-Bifunctional Protein Met2 3-keto-(6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA DBP->Met2 NAD⁺ → NADH Thiolase Peroxisomal Thiolase DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Thiolase->DHA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA H2O2 H₂O₂ Met1->DBP NAD⁺ → NADH Met2->Thiolase Incorporation Incorporation DHA_CoA->Incorporation Transport to ER & Incorporation into Phospholipids

Overview of the Sprecher Pathway for DHA Synthesis.

Quantitative Insights: Enzyme Substrate Specificity

The efficiency of the peroxisomal β-oxidation pathway is dictated by the substrate specificity of its enzymes. While precise kinetic data for this compound is not extensively documented in readily available literature, studies on analogous very-long-chain fatty acids provide valuable insights.

EnzymeSubstrate ClassTypical Chain Length PreferenceCofactors
Acyl-CoA Oxidase Saturated and Unsaturated Acyl-CoAsC12-C24+FAD
D-Bifunctional Protein D-3-Hydroxyacyl-CoAsC10-C24+NAD+
Peroxisomal Thiolase 3-Ketoacyl-CoAsBroadCoA-SH

This table provides a generalized overview. Specific activities can vary based on the exact substrate and experimental conditions.

Experimental Protocols: A Guide for the Bench Scientist

Investigating the metabolic pathway of this compound requires robust and sensitive analytical techniques. The following protocols provide a framework for such studies.

Protocol 1: In Vitro Peroxisomal β-Oxidation Assay

This protocol allows for the direct measurement of the conversion of a VLCFA substrate to its chain-shortened products by isolated peroxisomes.

Materials:

  • Isolated and purified peroxisomes

  • This compound (or a suitable precursor like (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Cofactors: ATP, CoA-SH, NAD+, FAD

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Peroxisome Isolation: Isolate peroxisomes from a relevant tissue or cell line using differential centrifugation and/or density gradient centrifugation. Assess purity via marker enzyme assays (e.g., catalase).

  • Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes, reaction buffer, and cofactors. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the substrate, this compound, to the reaction mixture to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched reaction to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reversed-phase column coupled to a tandem mass spectrometer. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the substrate and the expected product, DHA-CoA.

Protocol 2: Stable Isotope Tracing in Cultured Cells

This protocol enables the tracking of the metabolic flux through the DHA synthesis pathway in a cellular context.

Materials:

  • Cultured cells of interest (e.g., fibroblasts, hepatocytes)

  • Stable isotope-labeled precursor (e.g., [U-¹³C]-α-Linolenic Acid)

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • GC-MS or LC-MS/MS system

Methodology:

  • Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing the stable isotope-labeled precursor.

  • Time Course: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to monitor the incorporation of the label into downstream metabolites.

  • Lipid Extraction: At each time point, wash the cells with PBS and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Derivatization (for GC-MS): Hydrolyze the lipid extract and derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze the FAMEs to determine the isotopic enrichment in DHA and its precursors.

    • LC-MS/MS: Analyze the intact acyl-CoAs from a separate cellular extract to directly measure the labeled this compound and DHA-CoA.

Experimental_Workflow cluster_CellCulture Cell-Based Assay cluster_Analysis Analytical Phase Start Culture Cells Label Add Stable Isotope Precursor Start->Label Incubate Time-Course Incubation Label->Incubate Extract Lipid Extraction Incubate->Extract Derivatize Derivatization (GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Direct LC-MS/MS Derivatize->Analysis Data Data Interpretation Analysis->Data

Workflow for Stable Isotope Tracing of DHA Synthesis.

Clinical Relevance and Pathophysiology

The integrity of the peroxisomal β-oxidation pathway for DHA synthesis is critical for human health. Deficiencies in the enzymes of this pathway, particularly D-bifunctional protein, lead to a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme defects.[1][13]

  • D-Bifunctional Protein Deficiency: This autosomal recessive disorder results in the accumulation of very-long-chain fatty acids and a marked deficiency in DHA.[10][11][14] Clinical manifestations are severe and include neonatal hypotonia, seizures, and profound neurological impairment.[1][13][14]

  • Zellweger Syndrome: This is the most severe form of PBD, characterized by the absence or non-functionality of peroxisomes. As a consequence, the entire peroxisomal β-oxidation pathway is defunct, leading to a complete inability to synthesize DHA and a buildup of toxic VLCFA precursors.[2]

The neurological symptoms in these disorders underscore the indispensable role of DHA in brain development and function. The study of the metabolic pathway of this compound and its associated enzymes is therefore not merely an academic exercise but a critical area of research for developing potential therapeutic interventions for these devastating diseases.

Conclusion

The metabolic journey of this compound through the peroxisomal β-oxidation spiral is a testament to the elegant compartmentalization of cellular metabolism. Its conversion to DHA, orchestrated by the D-bifunctional protein and peroxisomal thiolase, is a vital process for neurological health. For researchers in the life sciences, a deep, mechanistic understanding of this pathway, supported by robust experimental methodologies, is essential for unraveling the complexities of lipid metabolism and for paving the way toward novel treatments for related metabolic disorders.

References

An In-Depth Technical Guide to the Biosynthesis of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, a specialized very-long-chain hydroxy fatty acid, in mammalian cells. We delve into the key enzymatic players, their subcellular localization, and the intricate series of reactions that govern its formation, from the elongation of polyunsaturated fatty acid precursors to the stereospecific introduction of the hydroxyl group. This guide is intended to serve as a foundational resource for researchers investigating the metabolism and potential physiological roles of this unique lipid species, as well as for professionals in drug development exploring novel therapeutic targets within fatty acid metabolic pathways.

Introduction: The Enigmatic World of Very-Long-Chain Hydroxy Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling.[1] A subclass of these molecules, the 3-hydroxy fatty acids, are typically transient intermediates in the canonical fatty acid synthesis and degradation pathways. However, the existence of stable 3-hydroxy VLCFAs, particularly those with a specific stereochemistry and unsaturation pattern like this compound, suggests specialized biosynthetic routes and unique biological functions that are yet to be fully elucidated. Understanding the synthesis of this molecule is paramount to unraveling its physiological significance and its potential involvement in health and disease.

The Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum and involves a coordinated interplay of elongase and desaturase enzymes, followed by a critical stereospecific reduction.

Assembly of the C24:5n-6 Acyl Chain: The Polyunsaturated Fatty Acid Elongation Pathway

The carbon backbone of the target molecule is a C24 polyunsaturated fatty acid (PUFA) belonging to the n-6 family. Its synthesis commences with the essential fatty acid, linoleic acid (18:2n-6), and proceeds through a series of alternating desaturation and elongation reactions.[2]

The key enzymes involved in this pathway are:

  • Fatty Acid Desaturase 2 (FADS2): This enzyme introduces double bonds at the Δ6 position.[3][4]

  • Elongation of Very-Long-Chain Fatty Acids Protein 5 (ELOVL5): Responsible for the elongation of C18 and C20 PUFAs.[5][6]

  • Fatty Acid Desaturase 1 (FADS1): Catalyzes the introduction of a double bond at the Δ5 position.

  • Elongation of Very-Long-Chain Fatty Acids Protein 2 (ELOVL2): This elongase is crucial for the elongation of C20 and C22 PUFAs to C24.[2][7][8]

The pathway to (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (24:5n-6-CoA), the immediate precursor to the final product, is as follows:

  • Linoleic Acid (18:2n-6) is first desaturated by FADS2 to yield γ-Linolenic acid (18:3n-6).

  • ELOVL5 then elongates 18:3n-6 to Dihomo-γ-linolenic acid (20:3n-6).

  • FADS1 introduces a double bond to produce Arachidonic acid (20:4n-6).

  • ELOVL2 elongates Arachidonic acid to Adrenic acid (22:4n-6).[7][9]

  • A subsequent elongation step, also catalyzed by ELOVL2 , converts Adrenic acid to (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (24:4n-6-CoA).[2][9]

  • Finally, FADS2 catalyzes a Δ6 desaturation of 24:4n-6-CoA to produce (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (24:5n-6-CoA).[10]

Diagram of the n-6 PUFA Elongation Pathway

n6_pufa_elongation cluster_pathway n-6 PUFA Elongation Pathway 18:2n-6 Linoleic Acid (18:2n-6) 18:3n-6 γ-Linolenic Acid (18:3n-6) 18:2n-6->18:3n-6 FADS2 (Δ6-desaturase) 20:3n-6 Dihomo-γ-linolenic Acid (20:3n-6) 18:3n-6->20:3n-6 ELOVL5 (Elongase) 20:4n-6 Arachidonic Acid (20:4n-6) 20:3n-6->20:4n-6 FADS1 (Δ5-desaturase) 22:4n-6 Adrenic Acid (22:4n-6) 20:4n-6->22:4n-6 ELOVL2 (Elongase) 24:4n-6 Tetracosatetraenoyl-CoA (24:4n-6-CoA) 22:4n-6->24:4n-6 ELOVL2 (Elongase) 24:5n-6 (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA (24:5n-6-CoA) 24:4n-6->24:5n-6 FADS2 (Δ6-desaturase)

Caption: Biosynthetic pathway of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA.

The Crucial Hydroxylation Step: Formation of the 3R-Hydroxy Group

The final step in the biosynthesis is the reduction of the 3-keto group of an intermediate in the final elongation cycle to a 3-hydroxy group with R-stereospecificity. This is a departure from the canonical fatty acid synthesis pathway, where the 3-hydroxyacyl-CoA intermediate is typically of the S-configuration and is subsequently dehydrated.[11] The formation of a stable 3R-hydroxy product suggests a specialized enzymatic mechanism.

Two potential mechanisms could lead to the formation of this compound:

  • Action of a Stereospecific 3-Ketoacyl-CoA Reductase (KAR): The standard fatty acid elongation cycle involves a 3-ketoacyl-CoA reductase that reduces the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA.[12] While most known KARs produce the S-enantiomer, it is plausible that a specific KAR with R-stereospecificity exists and is involved in this pathway.

  • Epimerization of a 3S-Hydroxyacyl-CoA Intermediate: An alternative route involves the initial formation of the 3S-hydroxyacyl-CoA intermediate by a conventional KAR, followed by the action of a 3-hydroxyacyl-CoA epimerase to convert it to the 3R-isomer.[13]

Further research is required to definitively identify the enzyme and mechanism responsible for the stereospecific introduction of the 3R-hydroxy group.

Diagram of the Final Hydroxylation Step

hydroxylation_step cluster_hydroxylation Final Hydroxylation 24:5-CoA (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA 3-keto 3-Keto-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA 24:5-CoA->3-keto Condensation (ELOVL) 3R-hydroxy This compound 3-keto->3R-hydroxy R-specific 3-Ketoacyl-CoA Reductase 3S-hydroxy (3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA 3-keto->3S-hydroxy S-specific 3-Ketoacyl-CoA Reductase 3S-hydroxy->3R-hydroxy 3-Hydroxyacyl-CoA Epimerase

Caption: Potential enzymatic routes to (3R)-3-hydroxytetracosapentaenoyl-CoA.

Experimental Methodologies for Studying the Biosynthetic Pathway

Investigating the biosynthesis of this compound requires a combination of in vitro enzyme assays and advanced analytical techniques.

In Vitro Fatty Acid Elongation Assay

This assay is fundamental for characterizing the activity and substrate specificity of the ELOVL and FADS enzymes involved in the pathway.

Protocol:

  • Enzyme Source: Recombinantly express and purify the candidate ELOVL and FADS enzymes. Alternatively, microsomal fractions from relevant cell lines or tissues can be used.[14]

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Phosphate buffer (pH 6.5-7.4)

    • NADPH (as a reducing agent)

    • Malonyl-CoA (as the two-carbon donor)

    • The fatty acyl-CoA substrate of interest (e.g., 22:4n-6-CoA for ELOVL2 activity)

    • The purified enzyme or microsomal preparation.[14]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) to hydrolyze the acyl-CoAs to free fatty acids. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis: Analyze the fatty acid products by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to fatty acid methyl esters).

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species, including the final product and its intermediates.

Protocol:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue lysates using a solid-phase extraction (SPE) method.

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.[7]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion and a specific product ion for each acyl-CoA. A neutral loss scan of 507 Da is characteristic of CoA-containing molecules and can be used for profiling.[7][15]

Table 1: Key Quantitative Data for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoACalculatedCalculated
This compoundCalculatedCalculated
Adrenoyl-CoA (22:4n-6-CoA)CalculatedCalculated
Internal Standard (e.g., C17:0-CoA)KnownKnown

Note: The exact m/z values will need to be calculated based on the chemical formula and charge state of the ions.

Cellular Localization and Regulation

The enzymes involved in the biosynthesis of this compound are primarily located in the endoplasmic reticulum (ER).[16][17] The regulation of this pathway is likely to be complex and may be influenced by substrate availability, the expression levels of the biosynthetic enzymes, and the overall metabolic state of the cell. The expression of ELOVL and FADS genes is known to be regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

Physiological Significance and Future Directions

The precise physiological role of this compound is currently unknown. Its unique structure, featuring a very-long-chain polyunsaturated acyl group and a 3R-hydroxy modification, suggests potential roles in:

  • Membrane Biology: Incorporation into complex lipids could influence membrane fluidity, domain formation, and the function of membrane-associated proteins.

  • Cell Signaling: It may serve as a precursor to novel signaling molecules or act as a ligand for nuclear receptors.

  • Pathophysiology: Dysregulation of its biosynthesis could be implicated in metabolic disorders. The accumulation of certain 3-hydroxy fatty acids has been linked to mitochondrial dysfunction.[18]

Future research should focus on:

  • Definitive identification of the enzyme(s) responsible for the 3R-hydroxylation.

  • Elucidation of the downstream metabolic fate of this molecule.

  • Investigation of its cellular and physiological functions using targeted lipidomics and genetic manipulation approaches.

  • Exploration of its potential as a biomarker or therapeutic target in disease.

Conclusion

The biosynthesis of this compound in mammalian cells is a specialized pathway that extends our understanding of fatty acid metabolism beyond the canonical routes. This guide provides a framework for the scientific community to further investigate this intriguing molecule. The detailed methodologies and elucidated biosynthetic steps presented herein are intended to empower researchers to unravel the functional significance of this and other novel lipid species, ultimately paving the way for new discoveries in cellular biology and therapeutic intervention.

References

A Technical Guide to the Biological Significance of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The field of lipidomics continues to unveil the profound complexity of cellular metabolism, where individual lipid species, once considered mere intermediates, are now recognized as potent signaling molecules and regulators of cellular homeostasis. This guide focuses on (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, a specific hydroxylated very-long-chain polyunsaturated fatty acyl-CoA. While direct research on this molecule is nascent, its structural attributes and metabolic origin place it at the intersection of peroxisomal fatty acid oxidation and lipid-mediated signaling. This document provides a comprehensive, technically-grounded perspective on its inferred biosynthesis, potential biological functions, and the state-of-the-art methodologies required for its investigation, tailored for researchers, and professionals in drug development.

Introduction: The Emerging Importance of Hydroxylated Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are integral to cellular structure and function. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are primed for metabolic processing or incorporation into complex lipids. The introduction of a hydroxyl group at the beta-position (C3) signifies a critical step in the β-oxidation pathway. While transient in nature, the accumulation or regulated presence of specific 3-hydroxyacyl-CoA intermediates is increasingly implicated in both normal physiology and the pathophysiology of metabolic disorders.

This compound is the 3-hydroxy derivative of a C24:5 polyunsaturated fatty acid. Its unique structure—a long polyunsaturated acyl chain combined with a polar hydroxyl group and a bulky CoA moiety—suggests a potential for specific biological activities beyond that of a simple metabolic intermediate. This guide will explore these possibilities, grounded in our understanding of fatty acid metabolism and signaling.

Biosynthesis: A Product of Peroxisomal β-Oxidation

The metabolic pathway responsible for the generation of this compound is the peroxisomal β-oxidation of its parent molecule, (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA. This pathway is essential for shortening VLCFAs that are too long to be metabolized by mitochondria.

The initial steps of peroxisomal β-oxidation are catalyzed by two key enzymes:

  • Acyl-CoA Oxidase: This enzyme introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA.

  • Multifunctional Enzyme (MFE): Peroxisomes contain two multifunctional enzymes with distinct stereospecificities. The formation of the "(3R)" stereoisomer of a 3-hydroxyacyl-CoA is specifically catalyzed by the L-bifunctional protein (L-PBE), also known as EHHADH . L-PBE possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase component adds a water molecule across the newly formed double bond, resulting in the formation of (3R)-3-hydroxyacyl-CoA.

In contrast, the D-bifunctional protein (D-BP), also known as HSD17B4 or MFE-2, generates (3S)-3-hydroxyacyl-CoA intermediates. Therefore, the presence of the "3R" isomer specifically points to the action of L-PBE.

biosynthesis_pathway cluster_peroxisome Peroxisome VLCFA_CoA (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (3R,6Z,9Z,12Z,15Z,18Z)- 3-Hydroxytetracosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Protein (EHHADH) Hydratase Activity Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-Bifunctional Protein (EHHADH) Dehydrogenase Activity Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Thiolase Thiolase

Caption: Biosynthesis of (3R)-3-Hydroxytetracosapentaenoyl-CoA via peroxisomal β-oxidation.

Inferred Biological Functions and Significance

Direct experimental evidence for the specific functions of this molecule is not yet available. However, based on the known roles of structurally similar lipids, we can postulate several key areas of biological activity.

Allosteric Regulation of Metabolic Enzymes

Long-chain acyl-CoAs are established allosteric regulators of key metabolic enzymes.[1][2] They can modulate the activity of enzymes involved in glucose metabolism, fatty acid synthesis, and other central pathways. The unique structural features of this compound may confer specificity and potency in the regulation of certain enzymes, thereby acting as a metabolic sensor that fine-tunes cellular energy homeostasis.

Precursor to Novel Signaling Molecules

The parent fatty acid of this molecule is a polyunsaturated fatty acid (PUFA). PUFAs like docosahexaenoic acid (DHA) are precursors to a vast array of potent signaling molecules, including resolvins and protectins, which are actively involved in the resolution of inflammation and neuroprotection.[3] It is plausible that this compound, or its corresponding free fatty acid, could serve as a substrate for lipoxygenases or cyclooxygenases, leading to the generation of novel, bioactive lipid mediators with specialized functions.

Modulation of Nuclear Receptors and Ion Channels

Fatty acids and their derivatives are known ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism. The distinct chemical nature of a hydroxylated VLC-PUFA-CoA could allow it to interact with and modulate the activity of PPARs or other nuclear receptors, thereby influencing gene expression. Furthermore, long-chain acyl-CoAs have been shown to directly modulate the activity of ion channels, suggesting a potential role in regulating cellular excitability and signaling.[1]

potential_roles cluster_cellular_regulation Cellular Regulation cluster_signaling_precursor Signaling Precursor Molecule (3R,6Z,9Z,12Z,15Z,18Z)- 3-Hydroxytetracosapentaenoyl-CoA Allosteric_Regulation Allosteric Enzyme Regulation Molecule->Allosteric_Regulation Nuclear_Receptors Nuclear Receptor Modulation (e.g., PPARs) Molecule->Nuclear_Receptors Ion_Channels Ion Channel Modulation Molecule->Ion_Channels Novel_Mediators Generation of Novel Bioactive Lipids Molecule->Novel_Mediators

Caption: Inferred biological roles of this compound.

Pathophysiological Relevance: Insights from Peroxisomal Disorders

Deficiencies in the enzymes of peroxisomal β-oxidation lead to severe metabolic disorders. For instance, D-bifunctional protein (D-BP) deficiency, caused by mutations in the HSD17B4 gene, results in the accumulation of VLCFAs and branched-chain fatty acids.[4][5] While the topic molecule is a product of the L-bifunctional protein, a deficiency in the subsequent enzyme in the pathway, peroxisomal thiolase, or a general impairment of peroxisomal function, could lead to its accumulation. The accumulation of long-chain 3-hydroxy fatty acids has been shown to be toxic, particularly to cardiac mitochondria, by uncoupling oxidative phosphorylation.[6] This suggests that elevated levels of this compound could contribute to the cellular pathology observed in certain metabolic diseases.

Methodologies for Investigation

The study of this low-abundance, polar lipid requires highly sensitive and specific analytical methods.

Extraction of Very-Long-Chain Acyl-CoAs from Tissues

A robust extraction protocol is critical to ensure high recovery and minimize degradation.

Protocol: Solid-Phase Extraction-Based Method for VLC-PUFA-CoAs

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (50-100 mg) in a cold (4°C) solution of 100 mM KH2PO4 (pH 4.9) and an appropriate internal standard (e.g., a C17 or stable isotope-labeled acyl-CoA).

  • Solvent Extraction: Add a mixture of acetonitrile:2-propanol:methanol (3:1:1) to the homogenate. Vortex vigorously and sonicate to ensure complete extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase.

Causality of Protocol Choices: The acidic pH of the homogenization buffer helps to stabilize the acyl-CoA esters. The use of a C18 SPE cartridge effectively concentrates the hydrophobic acyl-CoAs while removing salts and other highly polar molecules that can interfere with mass spectrometry analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of individual acyl-CoA species.

Protocol: LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for high-resolution separation.

    • Mobile Phase: A binary gradient system is typically used, for example:

      • Mobile Phase A: Water with an additive such as ammonium hydroxide or formic acid to improve ionization.

      • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Quantitative Data Summary Table (Hypothetical MRM Transitions)

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)
This compoundCalculated m/zPredicted m/z
Heptadecanoyl-CoA (Internal Standard)850.5343.1

Note: The exact m/z values must be determined empirically. The product ion for acyl-CoAs often corresponds to the adenosine-3',5'-diphosphate fragment.

Self-Validating System: The inclusion of a non-endogenous internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), is essential. This standard is added at the beginning of the extraction process and is used to correct for any sample loss during preparation and for variations in ionization efficiency, thereby ensuring accurate quantification.

Future Directions and Conclusion

This compound represents a largely unexplored area of lipid biochemistry. As a specific intermediate in the peroxisomal β-oxidation of a very-long-chain polyunsaturated fatty acid, it holds the potential to be more than just a metabolic waypoint. Future research should focus on:

  • Chemical Synthesis: The availability of a synthetic standard is paramount for definitive identification and for conducting functional studies.

  • Targeted Lipidomics: Utilizing the LC-MS/MS methods described herein to profile its levels in various tissues and in models of peroxisomal disorders.

  • Functional Assays: Investigating the effects of the synthesized molecule on the activity of key metabolic enzymes, nuclear receptors, and ion channels.

  • Metabolic Flux Analysis: Using stable isotope tracers to track the metabolic fate of its parent fatty acid and the turnover of the 3-hydroxy intermediate.

References

Discovery and natural occurrence of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: Foundational Principles, Postulated Roles, and Methodologies for Investigation

Abstract

This compound is a complex lipid molecule belonging to the class of very-long-chain hydroxy fatty acyl-CoAs. While direct research on this specific molecule is limited, its structural features—a C24 polyunsaturated acyl chain with a hydroxyl group at the third carbon in the R configuration, esterified to coenzyme A—position it at a critical intersection of fatty acid metabolism. This guide synthesizes current knowledge from related fields to provide a foundational understanding of its probable discovery, natural occurrence, biosynthesis, and physiological significance. We will delve into the established roles of its constituent parts: the very-long-chain polyunsaturated fatty acid (VLCPUFA) backbone and the 3-hydroxyacyl-CoA functional group. Furthermore, this document will present detailed methodologies for its analysis and synthesis, drawing from established protocols for similar lipid species. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding frontier of lipid biochemistry and its therapeutic potential.

Part 1: Deconstructing the Molecule: Foundational Biochemistry

The unique properties of this compound arise from the combination of its three key structural features: the C24:5 fatty acyl chain, the 3-hydroxy group with R-stereochemistry, and the coenzyme A thioester.

The Acyl Chain: A Very-Long-Chain Omega-6 Polyunsaturated Fatty Acid

The backbone of the molecule is (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, a C24:5 omega-6 fatty acid. Very-long-chain polyunsaturated fatty acids (VLCPUFAs) are critical components of cell membranes, particularly in specialized tissues such as the retina, brain, and testes. Their length and high degree of unsaturation impart unique biophysical properties to membranes, influencing fluidity, thickness, and the function of embedded proteins. The omega-6 nature of this particular fatty acid places it in the metabolic cascade downstream of linoleic acid.

The Functional Group: 3-Hydroxyacyl-CoA

The presence of a hydroxyl group at the C-3 position is a hallmark of intermediates in fatty acid metabolism. Specifically, 3-hydroxyacyl-CoA species are central to both the synthesis and degradation (β-oxidation) of fatty acids. The coenzyme A (CoA) thioester activates the fatty acid, rendering it metabolically competent for enzymatic reactions.[1]

The Stereochemistry: The Significance of the "R" Configuration

The stereochemistry at the C-3 position is crucial. The (3R) configuration is characteristic of intermediates in the fatty acid synthesis pathway. This is in contrast to the (3S) configuration of intermediates in the mitochondrial β-oxidation pathway. This stereochemical distinction suggests that this compound is likely involved in anabolic processes, potentially as a precursor for the synthesis of more complex lipids or as a signaling molecule.

Part 2: Postulated Biosynthesis and Natural Occurrence

Direct evidence for the biosynthesis and natural reservoirs of this compound has yet to be reported. However, based on our understanding of fatty acid metabolism, a plausible pathway and likely locations can be proposed.

A Hypothetical Biosynthetic Pathway

The synthesis of this molecule is likely to occur in the peroxisome, the primary site for the β-oxidation of very-long-chain fatty acids.[2] The pathway likely involves the hydration of a precursor, (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA, catalyzed by an enoyl-CoA hydratase. The specific enzyme responsible would likely be the D-bifunctional protein (D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase), which is known to act on D-isomers of 3-hydroxyacyl-CoAs.[3]

Postulated Biosynthetic Pathway precursor (2E,6Z,9Z,12Z,15Z,18Z)- Tetracosahexaenoyl-CoA target This compound precursor->target + H2O enzyme Enoyl-CoA Hydratase (D-bifunctional protein) enzyme->precursor Analytical Workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (10% TCA) sample->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction spe Solid-Phase Extraction (C18) extraction->spe analysis LC-MS/MS Analysis spe->analysis Synthetic Strategy start Precursor Fatty Acid Synthesis activation Activation to Acyl-CoA start->activation Chemical Methods hydroxylation Enzymatic Hydration activation->hydroxylation Enoyl-CoA Hydratase final_product This compound hydroxylation->final_product

References

An In-Depth Technical Guide to the Enzymatic Metabolism of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the enzymatic processes involved in the metabolism of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, a key intermediate in the catabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the central role of the peroxisomal D-bifunctional protein (DBP), also known as multifunctional enzyme type 2 (MFP-2), encoded by the HSD17B4 gene. We will explore the intricate catalytic mechanisms of DBP/MFP-2, its significance in metabolic pathways such as the biosynthesis of docosahexaenoic acid (DHA), and the profound clinical implications of its deficiency. This guide further provides detailed, field-proven methodologies for the recombinant expression, purification, and enzymatic activity assessment of DBP/MFP-2, equipping researchers with the foundational knowledge and practical tools to investigate this critical enzyme and its metabolic network.

Introduction: The Peroxisomal Nexus of Very Long-Chain Polyunsaturated Fatty Acid Metabolism

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains of 22 atoms or more, are integral components of cellular membranes, particularly in the retina and nervous system.[1] Their metabolism is a specialized process, predominantly occurring within peroxisomes, cellular organelles essential for the breakdown of various molecules.[2] The catabolism of VLC-PUFAs proceeds via a modified β-oxidation pathway, distinct from the mitochondrial pathway that handles shorter-chain fatty acids.[3]

This compound is a critical intermediate in the peroxisomal β-oxidation of VLC-PUFAs, such as tetracosahexaenoic acid (24:6n-3). Its metabolism is a pivotal step in the retroconversion pathway for the synthesis of docosahexaenoic acid (DHA; 22:6n-3), a vital omega-3 fatty acid for brain and retinal function.[1] The central enzyme responsible for the metabolism of this 3-hydroxyacyl-CoA intermediate is the D-bifunctional protein (DBP), also designated as multifunctional enzyme type 2 (MFP-2).

This guide will provide an in-depth exploration of DBP/MFP-2, its enzymatic activities, and its role in health and disease, followed by detailed experimental protocols for its study.

The Core Enzyme: D-Bifunctional Protein (Multifunctional Enzyme Type 2)

D-bifunctional protein (DBP/MFP-2) is a peroxisomal enzyme encoded by the HSD17B4 gene.[4] It is a crucial component of the peroxisomal β-oxidation pathway, catalyzing two sequential reactions. DBP/MFP-2 possesses two distinct catalytic domains:

  • An N-terminal (3R)-hydroxyacyl-CoA dehydrogenase domain: This domain is responsible for the dehydrogenation of (3R)-3-hydroxyacyl-CoA substrates to their corresponding 3-ketoacyl-CoA products, utilizing NAD+ as a cofactor.[5] This is the direct metabolic fate of this compound.

  • A C-terminal enoyl-CoA hydratase 2 domain: This domain catalyzes the hydration of 2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA.[6]

The stereospecificity of DBP/MFP-2 for the D-isomer of 3-hydroxyacyl-CoAs distinguishes it from the L-bifunctional protein (MFP-1) which processes L-isomers.[6]

Catalytic Mechanism of the (3R)-Hydroxyacyl-CoA Dehydrogenase Domain

The (3R)-hydroxyacyl-CoA dehydrogenase domain of DBP/MFP-2 belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes.[7] The catalytic mechanism involves a conserved triad of amino acid residues within the active site, typically a Serine, a Tyrosine, and a Lysine, although variations can exist. For the related L-3-hydroxyacyl-CoA dehydrogenase, a His-Glu catalytic dyad has been implicated.[8][9] In this proposed mechanism, the histidine acts as a general base to abstract a proton from the 3-hydroxyl group of the acyl-CoA substrate. This is facilitated by an electrostatic interaction with a nearby glutamate residue.[7] The resulting alkoxide intermediate then transfers a hydride ion to the C4 position of the nicotinamide ring of NAD+, leading to the formation of the 3-ketoacyl-CoA product and NADH.[8]

The precise active site residues and their conformational changes upon substrate and cofactor binding are critical for the enzyme's catalytic efficiency and substrate specificity.[9]

Metabolic Significance and Clinical Relevance

The metabolic pathway involving DBP/MFP-2 is not only crucial for the breakdown of VLC-PUFAs but also for the biosynthesis of DHA. The final step in DHA synthesis involves a cycle of peroxisomal β-oxidation of C24:6n-3 to yield C22:6n-3 (DHA).[1]

Mutations in the HSD17B4 gene that lead to a deficiency in DBP/MFP-2 activity result in D-bifunctional protein deficiency, a severe, autosomal recessive peroxisomal disorder.[4] This condition is characterized by neonatal hypotonia, seizures, and profound neurological abnormalities. The accumulation of VLC-PUFAs and branched-chain fatty acids is a key biochemical hallmark of the disease.

Experimental Methodologies

A thorough understanding of DBP/MFP-2 function necessitates robust experimental systems for its expression, purification, and enzymatic characterization.

Recombinant Expression and Purification of Human DBP/MFP-2 (HSD17B4)

The production of recombinant DBP/MFP-2 is essential for detailed biochemical and structural studies. Escherichia coli is a commonly used expression system for its cost-effectiveness and high yields. The following protocol is a synthesized approach based on established methods for expressing and purifying recombinant proteins in E. coli.[10][11]

Diagram of Recombinant Protein Expression and Purification Workflow

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone HSD17B4 cDNA into Expression Vector (e.g., pET with His-tag) Transform Transform into Cloning Strain (e.g., DH5α) Clone->Transform Verify Verify Sequence Transform->Verify Transform_exp Transform Expression Vector into Expression Strain (e.g., BL21(DE3)) Verify->Transform_exp Culture Culture Cells to Mid-Log Phase (OD600 ≈ 0.6-0.8) Transform_exp->Culture Induce Induce Expression (e.g., with IPTG) Culture->Induce Incubate Incubate at Lower Temperature (e.g., 16-25°C) to Enhance Solubility Induce->Incubate Harvest Harvest Cells by Centrifugation Incubate->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Purify Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarify->Purify Analyze Analyze Purity (SDS-PAGE) Purify->Analyze

Caption: Workflow for recombinant expression and purification of DBP/MFP-2.

Step-by-Step Protocol:

  • Vector Construction:

    • The full-length human HSD17B4 cDNA is cloned into a suitable E. coli expression vector, such as a pET vector, which allows for IPTG-inducible expression under the control of a T7 promoter.

    • Incorporate an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification.

  • Transformation and Expression:

    • Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).

    • Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • To enhance protein solubility, reduce the temperature to 16-25°C and continue incubation for 16-24 hours.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged DBP/MFP-2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Characterization:

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Determine the protein concentration using a standard method, such as the Bradford assay.

    • For long-term storage, dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Spectrophotometric Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase Activity

The dehydrogenase activity of DBP/MFP-2 can be determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[12] The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Diagram of the Spectrophotometric Assay Principle

G Substrate (3R)-3-Hydroxyacyl-CoA Enzyme DBP/MFP-2 (Dehydrogenase Domain) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 3-Ketoacyl-CoA Enzyme->Product NADH NADH Enzyme->NADH Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Principle of the spectrophotometric assay for dehydrogenase activity.

Step-by-Step Protocol:

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • NAD+ Stock Solution: 100 mM in deionized water.

    • Substrate Stock Solution: 10 mM of a suitable (3R)-3-hydroxyacyl-CoA substrate in an appropriate solvent. While this compound is the specific substrate, it may not be commercially available. A suitable, more readily available long-chain analogue such as (3R)-3-hydroxydecanoyl-CoA or (3R)-3-hydroxyhexadecanoyl-CoA can be used.

    • Purified DBP/MFP-2 enzyme.

  • Assay Procedure:

    • In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • 880 µL of Assay Buffer.

      • 100 µL of NAD+ Stock Solution (final concentration: 10 mM).

      • 10 µL of Substrate Stock Solution (final concentration: 100 µM). Note: The optimal substrate concentration should be determined empirically by performing a substrate titration.

    • Incubate the cuvette at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified DBP/MFP-2 enzyme solution.

    • Immediately mix by gentle inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the following formula:

      • Activity (µmol/min/mg) = (ΔA340/min * Total Assay Volume (mL)) / (6.22 * mg of enzyme in the assay * path length (cm))

Table 1: Quantitative Data for Dehydrogenase Assay

ParameterValueReference
Wavelength for NADH detection340 nm[12]
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹[13]
Typical pH for Assay8.5 - 9.5[14]
Typical Assay Temperature37°C[13]
Typical NAD+ Concentration1 - 10 mM[14]
Typical Substrate Concentration50 - 200 µM[14]

Conclusion and Future Directions

The metabolism of this compound by the D-bifunctional protein/multifunctional enzyme type 2 is a critical step in peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids. This process is not only essential for energy homeostasis but also for the biosynthesis of vital molecules like DHA. The severe pathology associated with DBP/MFP-2 deficiency underscores its importance in human health.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biochemical properties of DBP/MFP-2, screen for potential inhibitors or activators, and explore its role in various physiological and pathological contexts. Future research in this area could focus on the development of high-throughput screening assays for drug discovery, the elucidation of the high-resolution crystal structure of the full-length human DBP/MFP-2 to better understand its domain interactions and regulation, and the investigation of the downstream consequences of impaired VLC-PUFA metabolism in neurodegenerative diseases.

References

An In-depth Technical Guide on the Role of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA in Lipid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of tetracosapentaenoic acid, a very-long-chain polyunsaturated fatty acid (VLC-PUFA). While direct evidence for a signaling role of this 3-hydroxyacyl-CoA species is currently limited, its position within a critical metabolic pathway for bioactive lipid precursors suggests a potential, indirect involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and hypothetical signaling implications of this compound. We will delve into the enzymatic machinery responsible for its formation and degradation, explore the known signaling functions of its parent fatty acid, and propose potential mechanisms by which this intermediate could influence lipid-mediated cellular communication. Furthermore, this guide will outline detailed experimental protocols for the study of this and related lipid molecules, offering a valuable resource for researchers in the fields of lipid biology and drug discovery.

Introduction: The Emerging Significance of Very-Long-Chain Polyunsaturated Fatty Acids in Cellular Signaling

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains of 22 carbons or longer, are increasingly recognized for their diverse and critical roles in cellular physiology.[1][2] Beyond their structural functions in cell membranes, VLC-PUFAs and their derivatives act as potent signaling molecules, modulating a wide array of biological processes including inflammation, neurotransmission, and energy homeostasis.[3][4] Tetracosapentaenoic acid (24:5), the parent molecule of the subject of this guide, is a key member of this class of lipids, existing as both n-3 and n-6 isomers with distinct metabolic fates and biological activities.[5][6]

The metabolism of VLC-PUFAs occurs predominantly in peroxisomes, cellular organelles that are essential for the β-oxidation of fatty acids that are too long to be processed by mitochondria.[7][8] The peroxisomal β-oxidation spiral generates a series of intermediates, including 3-hydroxyacyl-CoA esters. While often viewed as mere metabolic stepping stones, emerging evidence suggests that some of these intermediates may possess intrinsic biological activities or influence the flux of fatty acids into various signaling pathways.

This guide focuses on one such intermediate: This compound . We will explore its biochemical context and hypothesize its potential, yet-to-be-elucidated role in the intricate network of lipid signaling.

Biosynthesis and Metabolism of this compound

The formation and degradation of this compound are intrinsically linked to the peroxisomal β-oxidation of tetracosapentaenoic acid (24:5). This metabolic pathway is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle.

The Parent Molecule: Tetracosapentaenoic Acid (24:5)

Tetracosapentaenoic acid is a C24 fatty acid with five double bonds. It exists in two primary isomeric forms:

  • n-3 (ω-3) isomer: (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid. This isomer is a metabolic intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[5][9]

  • n-6 (ω-6) isomer: (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid. This isomer is derived from the elongation of arachidonic acid.

The specific isomer that gives rise to the titular 3-hydroxyacyl-CoA depends on the initial substrate entering the peroxisome.

The Peroxisomal β-Oxidation Pathway

The catabolism of tetracosapentaenoyl-CoA in the peroxisome involves a series of enzymatic reactions. The formation of the 3-hydroxy intermediate is the second step in this cycle.

Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX) The process begins with the introduction of a double bond between the α and β carbons of tetracosapentaenoyl-CoA by a peroxisomal acyl-CoA oxidase. This reaction is stereospecific, producing a trans-2-enoyl-CoA.

Step 2: Hydration by D-Bifunctional Protein (DBP) The resulting (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP). This enzyme adds a water molecule across the newly formed double bond, resulting in the formation of This compound .[10] The "R" configuration at the 3-position is crucial and is determined by the stereospecificity of DBP.

Step 3: Dehydrogenation by D-Bifunctional Protein (DBP) The same D-bifunctional protein then catalyzes the NAD⁺-dependent dehydrogenation of the 3-hydroxy group, converting it to a keto group. This reaction yields 3-keto-tetracosapentaenoyl-CoA.

Step 4: Thiolytic Cleavage by Thiolase Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened fatty acyl-CoA (docosatrienoyl-CoA), which can then undergo further rounds of β-oxidation.

Diagram: Peroxisomal β-Oxidation of Tetracosapentaenoyl-CoA

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix Tetracosapentaenoyl_CoA (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA trans_Enoyl_CoA (2E,6Z,9Z,12Z,15Z,18Z)- Tetracosahexaenoyl-CoA Tetracosapentaenoyl_CoA->trans_Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA (3R,6Z,9Z,12Z,15Z,18Z)-3- Hydroxytetracosapentaenoyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (DBP) (Hydratase activity) Ketoacyl_CoA 3-Keto-tetracosapentaenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (DBP) (Dehydrogenase activity) Docosatrienoyl_CoA Docosatrienoyl-CoA Ketoacyl_CoA->Docosatrienoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA

Caption: The enzymatic cascade of peroxisomal β-oxidation leading to the formation and degradation of the 3-hydroxy intermediate.

Hypothetical Roles in Lipid Signaling

While direct signaling functions of this compound have not been described, we can infer potential roles based on the known activities of its parent fatty acid and other structurally related lipid molecules.

Indirect Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Very-long-chain polyunsaturated fatty acids are known to be ligands for several G-protein coupled receptors, most notably GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR40 (FFAR1).[2][11] These receptors are involved in a multitude of physiological processes, including glucose homeostasis, inflammation, and appetite regulation.

It is plausible that the intracellular concentration of this compound could indirectly influence the activation of these receptors by affecting the availability of its parent fatty acid, tetracosapentaenoic acid. A high rate of peroxisomal β-oxidation would lead to a rapid turnover of this intermediate and a decrease in the intracellular pool of free tetracosapentaenoic acid available to bind to and activate GPR120 and GPR40. Conversely, any impairment in the downstream enzymes of the β-oxidation pathway could lead to an accumulation of the 3-hydroxyacyl-CoA and potentially its de-esterified free fatty acid form, which could then act on these receptors.

Diagram: Hypothetical Indirect Influence on GPCR Signaling

GPCR_Signaling Tetracosapentaenoic_Acid Tetracosapentaenoic Acid (24:5) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Tetracosapentaenoic_Acid->Peroxisomal_Beta_Oxidation GPR120_GPR40 GPR120 / GPR40 Tetracosapentaenoic_Acid->GPR120_GPR40 Activation Hydroxyacyl_CoA (3R)-3-Hydroxytetracosapentaenoyl-CoA Peroxisomal_Beta_Oxidation->Hydroxyacyl_CoA Hydroxyacyl_CoA->Tetracosapentaenoic_Acid Potential feedback (indirect) Signaling_Cascade Downstream Signaling (e.g., anti-inflammatory, insulin sensitization) GPR120_GPR40->Signaling_Cascade

Caption: A proposed mechanism for the indirect modulation of GPCR signaling by the flux through the peroxisomal β-oxidation pathway.

Influence on Nuclear Receptor Activity

Fatty acids and their derivatives are well-established ligands and modulators of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[12] PPARs are transcription factors that play a central role in the regulation of lipid and glucose metabolism.

The rate of peroxisomal β-oxidation, and thus the concentration of intermediates like this compound, is transcriptionally regulated by PPARα.[13] While the 3-hydroxyacyl-CoA itself is unlikely to be a direct ligand for PPARα, its accumulation could signal a disruption in the metabolic flux and potentially trigger feedback mechanisms that alter the expression of PPARα target genes.

A Note on Pathophysiological Implications

In certain genetic disorders affecting peroxisomal β-oxidation, such as D-bifunctional protein deficiency, there is an accumulation of very-long-chain fatty acids and their intermediates.[10] While the primary pathology is often attributed to the accumulation of the parent fatty acids, the potential contribution of intermediates like 3-hydroxyacyl-CoAs to cellular dysfunction warrants further investigation.

Experimental Protocols for the Study of this compound

The study of this transient intermediate requires sensitive and specific analytical techniques, as well as robust methods for assessing its metabolic flux.

Lipidomics Analysis of Fatty Acyl-CoAs

Objective: To quantify the intracellular levels of this compound and related fatty acyl-CoAs.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

    • Homogenize the sample in a cold organic solvent mixture, typically containing an internal standard (e.g., a deuterated analog).

    • Perform a liquid-liquid extraction to separate the lipid fraction.[14]

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC system.

  • LC Separation:

    • Utilize a reversed-phase C18 column to separate the fatty acyl-CoAs based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the target molecule, and the product ions will be specific fragments generated by collision-induced dissociation (e.g., the fragment corresponding to the coenzyme A moiety).

    • For untargeted screening, a neutral loss scan can be employed to detect the loss of the coenzyme A fragment.[15]

Data Analysis:

  • Quantify the target analyte by comparing its peak area to that of the internal standard.

  • Normalize the data to the amount of starting material (e.g., cell number or tissue weight).

Table: Key Parameters for LC-MS/MS Analysis

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of the target analyte
Product Ion(s) Specific fragments of the target analyte
In Vitro Peroxisomal β-Oxidation Assay

Objective: To measure the rate of formation and degradation of this compound.

Methodology:

  • Isolation of Peroxisomes:

    • Homogenize liver tissue or cultured cells in an isotonic buffer.

    • Perform differential centrifugation to obtain a crude organelle pellet.

    • Further purify the peroxisomes using a density gradient centrifugation (e.g., with a self-generating Percoll gradient).[16]

  • β-Oxidation Reaction:

    • Incubate the isolated peroxisomes with the substrate, tetracosapentaenoyl-CoA, in a reaction buffer containing necessary cofactors (e.g., NAD⁺, FAD, coenzyme A).

    • At various time points, stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Analysis of Intermediates:

    • Extract the fatty acyl-CoAs from the reaction mixture.

    • Analyze the levels of the substrate, the 3-hydroxy intermediate, and the final shortened acyl-CoA product using LC-MS/MS as described above.

Data Analysis:

  • Plot the concentration of each analyte over time to determine the reaction kinetics.

  • Calculate the rate of formation and degradation of the 3-hydroxy intermediate.

Diagram: Workflow for In Vitro Peroxisomal β-Oxidation Assay

in_vitro_assay Start Tissue/Cell Homogenization Centrifugation Differential & Density Gradient Centrifugation Start->Centrifugation Isolated_Peroxisomes Isolated Peroxisomes Centrifugation->Isolated_Peroxisomes Incubation Incubation with Substrate & Cofactors Isolated_Peroxisomes->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Lipid Extraction Quenching->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Kinetic Analysis LC_MSMS->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a specialized process critical for cellular health, primarily occurring within peroxisomes. This guide delves into the intricate biochemical journey of a key, yet challenging, intermediate: (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA . The formation of this specific stereoisomer represents a critical juncture in the beta-oxidation spiral, distinguishing it from the canonical mitochondrial pathway. Understanding the enzymes that produce and resolve this molecule is paramount, as its accumulation is a hallmark of severe, often fatal, inborn errors of metabolism such as D-bifunctional protein deficiency. This document provides a comprehensive overview of its biogenesis, metabolic fate, and pathophysiological significance, complemented by detailed experimental protocols for its study, offering a vital resource for researchers and therapeutic developers in the field of fatty acid metabolism.

Introduction: Beyond Canonical Beta-Oxidation

Fatty acid oxidation (FAO) is a fundamental bioenergetic process. While mitochondria are the primary site for the oxidation of common long-chain fatty acids, they are incapable of catabolizing very-long-chain fatty acids (VLCFAs; ≥ C22). This critical task is initiated in the peroxisome. Peroxisomal β-oxidation is not merely a chain-shortening prelude to mitochondrial metabolism; it is a distinct pathway with unique enzymes, stereochemical specificities, and regulatory mechanisms.

A significant challenge arises with the oxidation of VLC-PUFAs, which contain multiple cis double bonds. The breakdown of these molecules requires a sophisticated enzymatic machinery to handle both chain length and unsaturation. It is within this complex pathway that This compound emerges, not as a standard intermediate, but as a product whose structure dictates a specialized metabolic route. Its "3R" stereochemistry is a direct consequence of the enzymatic machinery of the peroxisome, standing in contrast to the "3S" (or L) intermediates of mitochondrial FAO.

Biogenesis: The Peroxisomal Pathway and the Role of D-Bifunctional Protein

The journey to this compound begins with a C24:5 fatty acid, such as tetracosapentaenoic acid, or the elongation product of docosahexaenoic acid (DHA, C22:6). Once inside the peroxisome and activated to its Coenzyme A (CoA) ester, it enters the β-oxidation spiral.

  • Step 1: Dehydrogenation : The process is initiated by a peroxisomal Acyl-CoA Oxidase (ACOX), which introduces a double bond between the C2 and C3 carbons, producing Δ²-enoyl-CoA.

  • Step 2: Hydration : This is the critical step where stereochemistry is defined. The D-bifunctional protein (DBP), also known as Multifunctional Enzyme 2 (MFE-2), exhibits 2-enoyl-CoA hydratase activity. It hydrates the double bond, specifically forming a (3R)-hydroxyacyl-CoA intermediate. This is the origin of our molecule of interest.

  • Step 3: Dehydrogenation : The same DBP enzyme then carries out the third step, oxidizing the (3R)-hydroxyacyl-CoA to 3-ketoacyl-CoA.

The polyunsaturated nature of the acyl chain is preserved during these initial steps, leading to the formation of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Lumen C24_5_CoA C24:5-CoA Delta2_Enoyl_CoA Δ²-trans-Enoyl-C24:5-CoA C24_5_CoA->Delta2_Enoyl_CoA  1. Dehydrogenation R_Hydroxyacyl_CoA (3R)-Hydroxy-C24:5-CoA (this compound) Delta2_Enoyl_CoA->R_Hydroxyacyl_CoA  2. Hydration Ketoacyl_CoA 3-Ketoacyl-C24:5-CoA R_Hydroxyacyl_CoA->Ketoacyl_CoA  3. Dehydrogenation C22_5_CoA C22:5-CoA (Shortened) Ketoacyl_CoA->C22_5_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACOX ACOX ACOX->Delta2_Enoyl_CoA DBP_Hydratase DBP (Hydratase) DBP_Hydratase->R_Hydroxyacyl_CoA DBP_Dehydrogenase DBP (Dehydrogenase) DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Thiolase->C22_5_CoA Thiolase->Acetyl_CoA Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare Buffer & NAD+ R1 Combine Buffer, NAD+, & Enzyme in Cuvette P1->R1 P2 Prepare Substrate ((3R)-Hydroxyacyl-CoA) R3 Add Substrate to Start Reaction P2->R3 P3 Prepare Enzyme (e.g., purified DBP) P3->R1 R2 Equilibrate at 37°C R1->R2 R2->R3 R4 Monitor A340 nm (NADH Production) R3->R4 A1 Calculate Rate (ΔA340/min) R4->A1 A2 Determine Specific Activity A1->A2

An In-depth Technical Guide to Elucidating the Cellular Localization of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the subcellular localization of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA is a predicted intermediate in the metabolism of vital omega-3 fatty acids. Understanding its precise location within the cell is paramount for elucidating its role in metabolic pathways, identifying potential enzymatic interactions, and developing targeted therapeutic strategies. This document outlines the theoretical basis for its predicted localization, details robust experimental methodologies for its detection and mapping, and provides insights into the interpretation of potential findings.

Introduction: The Metabolic Significance of a Novel Acyl-CoA

This compound is a complex coenzyme A derivative of a 24-carbon polyunsaturated fatty acid.[1] Its structure suggests it is an intermediate in the metabolic breakdown of very long-chain fatty acids (VLCFAs), specifically those of the omega-3 series. The presence of a hydroxyl group at the beta-carbon (C3) is a hallmark of fatty acid β-oxidation. Given that it is a C24 fatty acyl-CoA, its metabolism is predicted to occur primarily within peroxisomes, as mitochondria are not equipped to handle fatty acids of this length.[2][3][4]

The β-oxidation of fatty acids is a fundamental catabolic process that generates energy and provides precursors for various biosynthetic pathways.[5][6] In eukaryotes, this process is compartmentalized between mitochondria and peroxisomes.[4][7] While mitochondria are responsible for the breakdown of the majority of dietary fatty acids, peroxisomes are specialized in the metabolism of VLCFAs, branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs).[2][3][7] The initial cycles of β-oxidation in peroxisomes shorten VLCFAs to a length that can be further metabolized by mitochondria.[3][4]

Therefore, the central hypothesis of this guide is that This compound is predominantly localized within the peroxisomes , where it serves as a transient intermediate in the β-oxidation of its parent C24:5 fatty acid. This guide will provide the necessary tools to test this hypothesis and to explore other potential localizations.

Predicted Metabolic Pathway and Cellular Compartmentalization

The metabolism of this compound is intrinsically linked to the β-oxidation of its parent fatty acid. The predicted pathway, based on established knowledge of fatty acid metabolism, is as follows:

Metabolic Pathway cluster_peroxisome Peroxisome C24_5_CoA (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA Target_Molecule This compound C24_5_CoA->Target_Molecule Acyl-CoA Oxidase Ketoacyl_CoA 3-Oxotetracosapentaenoyl-CoA Target_Molecule->Ketoacyl_CoA Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase (Ehhadh) C22_5_CoA (4Z,7Z,10Z,13Z,16Z)-Docosapentaenoyl-CoA Ketoacyl_CoA->C22_5_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondrion Mitochondrion C22_5_CoA->Mitochondrion Further β-oxidation

Caption: Predicted peroxisomal β-oxidation pathway.

This pathway highlights the central role of the peroxisome in the initial breakdown of the C24 fatty acid. The enzyme Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (Ehhadh) is a key player in this process, responsible for both the hydration and dehydrogenation steps.[8]

Methodologies for Determining Subcellular Localization

A multi-pronged approach is essential for definitively determining the subcellular localization of this compound. This section details the core experimental strategies.

Subcellular Fractionation Coupled with Mass Spectrometry

This classical biochemical technique provides a quantitative assessment of the distribution of the target molecule across different organelles.[9][10][11]

Workflow:

Subcellular Fractionation Workflow Cell_Culture Cell Culture/ Tissue Homogenate Homogenization Homogenization Cell_Culture->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifugation1 Nuclei_Pellet Nuclei Pellet Centrifugation1->Nuclei_Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Lipid_Extraction Lipid/Metabolite Extraction Nuclei_Pellet->Lipid_Extraction Centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifugation2 Mitochondria_Pellet Mitochondrial Pellet Centrifugation2->Mitochondria_Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mitochondria_Pellet->Lipid_Extraction Centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->Centrifugation3 Microsome_Pellet Microsomal Pellet (ER, Peroxisomes) Centrifugation3->Microsome_Pellet Cytosol_Supernatant Cytosolic Fraction Centrifugation3->Cytosol_Supernatant Gradient_Centrifugation Density Gradient Centrifugation (e.g., Sucrose, OptiPrep™) Microsome_Pellet->Gradient_Centrifugation Cytosol_Supernatant->Lipid_Extraction Purified_Organelles Purified Peroxisomes, ER, etc. Gradient_Centrifugation->Purified_Organelles Purified_Organelles->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS

Caption: Subcellular fractionation workflow.

Detailed Protocol:

  • Cell/Tissue Preparation: Start with a sufficient quantity of cultured cells or homogenized tissue known to have active fatty acid metabolism (e.g., liver, kidney, heart).

  • Homogenization: Gently homogenize the cells or tissue in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.[11]

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density.[11]

  • Density Gradient Ultracentrifugation: For a finer separation of organelles with similar sedimentation coefficients (e.g., peroxisomes and ER), further purify the microsomal fraction using a density gradient (e.g., sucrose or iodixanol).

  • Lipid/Metabolite Extraction: From each isolated fraction, perform a liquid-liquid extraction (e.g., using a modified Folch or Bligh-Dyer method) to isolate lipids and other small molecules, including acyl-CoAs.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific multiple reaction monitoring (MRM) method for the sensitive and selective detection of this compound.

  • Data Normalization and Analysis: Quantify the amount of the target molecule in each fraction and normalize it to the total protein content of that fraction. The relative enrichment in a particular fraction indicates its primary localization.

Self-Validation: To ensure the purity of the fractions, perform Western blotting for well-established organelle marker proteins (e.g., PMP70 for peroxisomes, Cytochrome C for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

In Situ Imaging Techniques

While subcellular fractionation provides quantitative data, in situ imaging techniques offer direct visualization of the molecule's distribution within the cellular context.

Matrix-assisted laser desorption/ionization (MALDI)-MSI is a powerful technique for mapping the spatial distribution of lipids and metabolites in tissue sections.[12][13][14][15][16]

Workflow:

MALDI-MSI Workflow Tissue_Section Cryosectioned Tissue Matrix_Application Matrix Application (e.g., DHB, 9-AA) Tissue_Section->Matrix_Application MALDI_MSI_Acquisition MALDI-MSI Data Acquisition Matrix_Application->MALDI_MSI_Acquisition Data_Processing Data Processing and Ion Image Generation MALDI_MSI_Acquisition->Data_Processing Image_Overlay Overlay with Histology Data_Processing->Image_Overlay

Caption: MALDI-MSI workflow.

Detailed Protocol:

  • Sample Preparation: Obtain thin cryosections (10-20 µm) of the tissue of interest and mount them on a conductive slide.

  • Matrix Application: Coat the tissue section with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA)) to facilitate desorption and ionization.[13]

  • Data Acquisition: Raster the tissue with a laser in the MALDI-MS instrument, acquiring a mass spectrum at each pixel.

  • Image Generation: Generate an ion image by plotting the intensity of the m/z value corresponding to this compound at each pixel.

  • Co-localization Analysis: Compare the ion image of the target molecule with images of known organelle-specific lipids to infer its subcellular localization.

Direct visualization of acyl-CoAs using fluorescence microscopy is challenging due to the lack of intrinsic fluorescence. However, indirect methods can be employed.

Conceptual Approach: Proximity Ligation Assay (PLA)

While not a direct detection method for the acyl-CoA itself, PLA could be adapted to visualize the proximity of the enzyme responsible for its production (e.g., Ehhadh) and a peroxisomal marker. This would provide strong evidence for the localization of the metabolic process that generates the target molecule.

Expected Results and Interpretation

The following table summarizes the expected outcomes and their interpretations:

Technique Expected Result Interpretation
Subcellular Fractionation with LC-MS/MS Significant enrichment of this compound in the peroxisomal fraction.Confirms the primary localization of the molecule in peroxisomes.
MALDI-MSI The ion image of the target molecule co-localizes with the distribution of peroxisome-specific lipids (e.g., plasmalogens).Provides in situ evidence for the peroxisomal localization of the molecule.

Conclusion

The subcellular localization of this compound is a critical piece of information for understanding its role in cellular metabolism. The methodologies outlined in this guide, combining the quantitative power of subcellular fractionation with the spatial resolution of mass spectrometry imaging, provide a robust framework for elucidating its precise location. The anticipated finding of its peroxisomal localization will solidify our understanding of very long-chain omega-3 fatty acid metabolism and may open new avenues for therapeutic intervention in metabolic disorders.

References

Preliminary Studies on the Physiological Effects of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For research, scientific, and drug development professionals.

Abstract

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA and a predicted intermediate in the peroxisomal β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, an omega-3 fatty acid. While direct physiological data on this specific molecule is nascent, its structural characteristics and metabolic context suggest potential roles in cellular signaling, energy homeostasis, and inflammatory responses. This guide provides a comprehensive framework for the preliminary investigation of its physiological effects, detailing methodologies for its synthesis, characterization, and evaluation in relevant biological systems. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Unveiling a Novel Metabolic Intermediate

Very-long-chain fatty acids (VLCFAs) and their derivatives are integral to numerous physiological processes, serving as structural components of cellular membranes, energy substrates, and signaling molecules.[1] The metabolism of VLCFAs predominantly occurs in peroxisomes via β-oxidation, a pathway distinct from the mitochondrial oxidation of shorter-chain fatty acids.[1][2] this compound emerges as a key, yet understudied, intermediate in the peroxisomal breakdown of C24:5 polyunsaturated fatty acids.

Given the established anti-inflammatory and metabolic benefits of omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), it is plausible that their elongated and modified metabolites, such as the topic molecule, may also possess significant biological activity.[3][4][5] Hydroxylated fatty acids, in particular, have been shown to act as signaling molecules, modulating inflammatory pathways and cellular responses.[3][6][7] This guide outlines a systematic approach to elucidate the physiological functions of this novel 3-hydroxy acyl-CoA.

Synthesis and Characterization

The limited commercial availability of this compound necessitates its chemical or enzymatic synthesis for research purposes.

Proposed Synthetic Strategy

A plausible synthetic route involves the stereoselective synthesis of the corresponding free fatty acid, (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoic acid, followed by its enzymatic or chemical ligation to Coenzyme A. The synthesis of similar 3-hydroxy polyunsaturated fatty acids has been previously described and can be adapted for this purpose.[8]

Purification and Characterization

Purification of the synthesized acyl-CoA is critical to remove unreacted substrates and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for this purification.

Table 1: Key Analytical Techniques for Characterization

Technique Purpose
High-Resolution Mass Spectrometry (HRMS) To confirm the exact mass and elemental composition of the synthesized molecule.
Tandem Mass Spectrometry (MS/MS) To elucidate the molecular structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the stereochemistry and positions of double bonds.
UV Spectroscopy To determine the concentration of the purified acyl-CoA based on the absorbance of the adenine ring of Coenzyme A.

Methodologies for Physiological Evaluation

A multi-pronged approach is recommended to assess the physiological effects of this compound, encompassing in vitro cellular assays and in vivo models.

In Vitro Cellular Assays

A panel of cell-based assays can provide initial insights into the molecule's bioactivity.

3.1.1. Cell Viability and Cytotoxicity Assessment

  • Protocol:

    • Seed relevant cell lines (e.g., hepatocytes, macrophages, neurons) in 96-well plates.

    • Treat cells with a concentration range of this compound for 24-72 hours.

    • Assess cell viability using standard assays such as MTT, MTS, or a neutral red uptake assay.

    • Determine the concentration that induces 50% cytotoxicity (CC50).

3.1.2. Anti-inflammatory Activity

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs).

    • Pre-treat cells with the test compound for 1-2 hours.

    • Induce an inflammatory response with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[9]

    • Measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA.

    • Analyze the expression of inflammatory genes (e.g., COX-2, iNOS) by qPCR.

3.1.3. Metabolic Effects

  • Protocol (Seahorse XF Analyzer):

    • Plate cells in a Seahorse XF cell culture microplate.

    • Treat cells with the test compound.

    • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Chemical Synthesis of 3-Hydroxytetracosapentaenoic Acid ligation Ligation to Coenzyme A synthesis->ligation purification HPLC Purification ligation->purification characterization HRMS, MS/MS, NMR purification->characterization viability Cell Viability Assays characterization->viability inflammation Anti-inflammatory Assays characterization->inflammation metabolism Metabolic Assays (Seahorse) characterization->metabolism

Caption: Workflow for synthesis, characterization, and in vitro evaluation.

Predicted Signaling Pathways

Based on the known functions of related molecules, this compound may interact with several key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[10] Fatty acids and their derivatives are known ligands for PPARs. It is hypothesized that the topic molecule could act as a PPARα agonist, leading to the upregulation of genes involved in fatty acid oxidation.

G-Protein Coupled Receptors (GPCRs)

Certain fatty acids and their metabolites can activate specific GPCRs, such as GPR120, which is involved in anti-inflammatory and insulin-sensitizing effects.[11]

NF-κB Signaling Pathway

The anti-inflammatory effects of omega-3 fatty acids are often mediated through the inhibition of the NF-κB signaling pathway.[12] It is plausible that this compound could suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Effects molecule This compound PPAR PPARs molecule->PPAR GPCR GPCRs (e.g., GPR120) molecule->GPCR gene_expression Modulation of Gene Expression PPAR->gene_expression inflammation_inhibition Inhibition of Inflammation GPCR->inflammation_inhibition metabolic_regulation Metabolic Regulation gene_expression->metabolic_regulation

Caption: Predicted signaling pathways for the topic molecule.

Concluding Remarks and Future Directions

The study of this compound represents a novel frontier in lipid research. The methodologies outlined in this guide provide a robust starting point for characterizing its physiological effects. Future investigations should focus on in vivo studies using animal models of metabolic and inflammatory diseases to validate the in vitro findings. Furthermore, identifying the specific protein targets and receptors of this molecule will be crucial for a comprehensive understanding of its mechanism of action. The insights gained from these studies could pave the way for the development of new therapeutic strategies for a range of metabolic and inflammatory disorders.

References

Methodological & Application

How to synthesize (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA for research purposes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Convergent, Stereoselective Synthesis of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA for Metabolic Research

Abstract: This document outlines a comprehensive, field-proven strategy for the chemical synthesis of this compound, a vital molecule for investigating very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. Very-long-chain fatty acids are crucial components of cellular membranes and precursors to signaling molecules, particularly in the retina and testes.[1][2] The synthesis of their 3-hydroxyacyl-CoA derivatives is essential for studying enzymatic pathways like peroxisomal β-oxidation. This guide addresses the significant synthetic challenges, including stereocontrol at the C3 hydroxyl group and the construction of the labile all-Z polyene chain. We present a convergent and modular approach designed for adaptability and scalability, culminating in the final thioesterification to yield the target metabolite for research applications.

Introduction to Synthetic Strategy

The target molecule, this compound, presents three primary synthetic hurdles:

  • Stereocontrol: Installation of the hydroxyl group at the C3 position with (R) stereochemistry is critical for biological relevance.

  • Polyene Geometry: The five non-conjugated double bonds must all possess Z (cis) geometry, a configuration susceptible to isomerization.

  • Thioester Synthesis: The final coupling with Coenzyme A (CoA) requires mild conditions to avoid degradation of both the polyunsaturated chain and the complex CoA molecule.

To overcome these challenges, a convergent retrosynthetic strategy is employed. This approach involves the independent synthesis of two key fragments—a "head" piece containing the C1-C5 segment with the (R)-3-hydroxy group, and a "tail" piece comprising the C6-C24 polyunsaturated chain. These fragments are then coupled, followed by final functional group manipulation and thioesterification. This modularity allows for the optimization of each segment's synthesis independently, leading to higher overall efficiency compared to a linear approach.

Retrosynthetic Analysis

The disconnection strategy is outlined below. The target acyl-CoA 1 is traced back to the free fatty acid 2 . The fatty acid is formed via the coupling of a C5 aldehyde fragment 3 and a C19 phosphonium ylide 4 . The stereocenter in fragment 3 is established via an asymmetric reduction of a β-ketoester. The all-Z polyene structure of fragment 4 is constructed using sequential acetylenic coupling reactions followed by a stereoselective Lindlar hydrogenation.

retrosynthesis mol1 Target Acyl-CoA (1) mol2 Free Fatty Acid (2) mol1->mol2 Thioesterification mol3 C5 Aldehyde (3) (R-stereocenter) mol2->mol3 Wittig Coupling mol4 C19 Phosphonium Ylide (4) (Poly-Z chain) mol2->mol4 Wittig Coupling mol5 β-Ketoester mol3->mol5 Asymmetric Reduction mol6 Poly-alkyne Precursor mol4->mol6 Lindlar Hydrogenation & Phosphonium Salt Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Module A: Synthesis of the (R)-3-Hydroxy C5 Aldehyde Precursor

The cornerstone of this module is the establishment of the C3 stereocenter. This is most reliably achieved through the asymmetric hydrogenation of a β-ketoester, a reaction well-established for producing chiral β-hydroxyesters with high enantiomeric excess.[3] Biocatalytic reductions using whole cells, such as baker's yeast (Saccharomyces cerevisiae), also offer an effective and green alternative for this transformation.[4]

Protocol 2.1.1: Asymmetric Hydrogenation of Ethyl Acetoacetate

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl(p-cymene)((R)-BINAP)]Cl (0.1 mol%).

  • Reaction Setup: Ethyl acetoacetate (1.0 eq) is dissolved in anhydrous, degassed methanol (0.5 M).

  • Hydrogenation: The solution is added to the pressure vessel. The vessel is sealed, purged with argon, and then pressurized with H₂ gas to 50 atm. The reaction is stirred at 50 °C for 24 hours.

  • Workup & Purification: After cooling and venting, the solvent is removed in vacuo. The residue is purified by silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield ethyl (R)-3-hydroxybutanoate.

Protocol 2.1.2: Protection and Functional Group Conversion

  • Hydroxyl Protection: The resulting ethyl (R)-3-hydroxybutanoate (1.0 eq) is dissolved in dry CH₂Cl₂. Imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) are added. The reaction is stirred at room temperature until TLC indicates complete consumption of the starting material. The reaction is quenched with saturated aq. NH₄Cl and extracted with CH₂Cl₂. The organic layers are dried and concentrated.

  • Ester Reduction: The protected ester is dissolved in dry THF and cooled to 0 °C. LiAlH₄ (1.5 eq) is added portionwise. The reaction is stirred for 1 hour, then quenched sequentially with H₂O, 15% aq. NaOH, and H₂O. The resulting slurry is filtered, and the filtrate is concentrated.

  • Oxidation to Aldehyde: The resulting primary alcohol is dissolved in dry CH₂Cl₂. Dess-Martin periodinane (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated aq. NaHCO₃ containing Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the C4 aldehyde fragment. This is then extended by one carbon via a standard Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to yield an enol ether, which is subsequently hydrolyzed with acid to afford the final C5 aldehyde 3 .

StepKey ReagentsTypical YieldKey Analytical Check
Asymmetric Hydrogenation[RuCl(p-cymene)((R)-BINAP)]Cl, H₂>95%Chiral HPLC (>99% ee)
TBDMS ProtectionTBDMS-Cl, Imidazole>98%¹H NMR
Ester ReductionLiAlH₄~90%¹H NMR
Oxidation to AldehydeDess-Martin Periodinane~85%¹H NMR
Module B: Synthesis of the C19 Polyunsaturated Phosphonium Salt

The construction of the all-Z polyene chain is achieved by the partial hydrogenation of a poly-alkyne precursor. The Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the reagent of choice for this transformation, as it selectively reduces alkynes to Z-alkenes without over-reducing to the alkane.[5][6][7][8]

Protocol 2.2.1: Poly-Alkyne Assembly

A sequential approach using Sonogashira or Cadiot-Chodkiewicz coupling reactions is employed. Starting from a commercially available C6 terminal alkyne, the chain is extended iteratively with protected bromo-alkyne fragments. This modular assembly allows for the precise construction of the C19 carbon backbone with triple bonds at the positions corresponding to the future double bonds (C6, C9, C12, C15, C18).

Protocol 2.2.2: Lindlar Hydrogenation

  • Reaction Setup: The C19 poly-alkyne precursor (1.0 eq) is dissolved in ethyl acetate. Lindlar's catalyst (5% by weight) and a small amount of quinoline (1-2 drops) are added.

  • Hydrogenation: The flask is evacuated and backfilled with H₂ gas (using a balloon). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is carefully monitored by ¹H NMR or GC to observe the disappearance of alkyne signals and the appearance of alkene signals, ensuring the reaction is stopped before over-reduction occurs.[5]

  • Workup: Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated to yield the all-Z C19 polyene alcohol.

Protocol 2.2.3: Phosphonium Salt Formation

  • Bromination: The polyene alcohol is converted to the corresponding bromide using PBr₃ or CBr₄/PPh₃.

  • Quaternization: The resulting alkyl bromide is heated with triphenylphosphine (PPh₃, 1.2 eq) in toluene or acetonitrile to precipitate the C19 triphenylphosphonium bromide salt 4 .

Fragment Coupling and Final Elaboration

The Wittig reaction is a powerful method for olefin synthesis.[9][10] To favor the formation of the Z-alkene during the coupling of fragments 3 and 4 , salt-free conditions are typically employed, using bases like sodium hexamethyldisilazide (NaHMDS) to generate the ylide.[11]

workflow cluster_A Module A cluster_B Module B cluster_C Coupling & Final Steps Ketoester β-Ketoester Red_Ester (R)-3-Hydroxy Ester Ketoester->Red_Ester Asymmetric Hydrogenation Aldehyde_3 Aldehyde (3) Red_Ester->Aldehyde_3 Protect, Reduce, Oxidize Coupled_Product Protected C24 Fatty Acid Aldehyde_3->Coupled_Product Wittig Reaction Alkyne_Fragments Alkyne Building Blocks Poly_Alkyne C19 Poly-alkyne Alkyne_Fragments->Poly_Alkyne Iterative Coupling Poly_Z_Ene C19 All-Z-polyene Poly_Alkyne->Poly_Z_Ene Lindlar Hydrogenation Ylide_4 Ylide (4) Poly_Z_Ene->Ylide_4 Bromination & PPh3 Ylide_4->Coupled_Product Wittig Reaction Free_Acid_2 Free Acid (2) Coupled_Product->Free_Acid_2 Deprotection NHS_Ester NHS-Activated Acid Free_Acid_2->NHS_Ester NHS Activation Acyl_CoA_1 Target Acyl-CoA (1) NHS_Ester->Acyl_CoA_1 CoA Coupling

Caption: Overall synthetic workflow diagram.

Protocol 3.1: Wittig Coupling and Deprotection

  • Ylide Generation: The phosphonium salt 4 (1.1 eq) is suspended in dry THF at -78 °C. NaHMDS (1.0 M in THF, 1.05 eq) is added dropwise, and the mixture is stirred for 1 hour, producing a characteristic deep red color.

  • Coupling: A solution of aldehyde 3 (1.0 eq) in dry THF is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with saturated aq. NH₄Cl and extracted with diethyl ether.

  • Deprotection: The crude product is dissolved in THF. Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added to remove the TBDMS protecting group. After stirring for 2 hours, the reaction is worked up and purified by column chromatography to yield the free fatty acid 2 .

Thioesterification with Coenzyme A

The final step is the conjugation of the synthesized fatty acid to Coenzyme A. Direct coupling methods can be low-yielding due to the poor solubility of CoA in organic solvents and the requirement for mild conditions. A robust method involves pre-activation of the carboxylic acid as an N-Hydroxysuccinimide (NHS) ester, which then cleanly reacts with the thiol group of CoA in a mixed aqueous-organic solvent system.[12][13][14]

Protocol 4.1: NHS Ester Formation and CoA Coupling

  • Activation: The free fatty acid 2 (1.0 eq), N-Hydroxysuccinimide (NHS, 1.2 eq), and Dicyclohexylcarbodiimide (DCC, 1.2 eq) are dissolved in dry THF.[15] The mixture is stirred at room temperature for 4-6 hours. The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate containing the active NHS ester is used directly in the next step.

  • Coupling: Coenzyme A trilithium salt (1.5 eq) is dissolved in a sodium bicarbonate buffer (pH ~8.0). The THF solution of the NHS ester is added dropwise with vigorous stirring.

  • Purification: The reaction mixture is stirred at room temperature for 4 hours. The organic solvent is removed under reduced pressure. The remaining aqueous solution is purified by reverse-phase HPLC (C18 column) using a water/acetonitrile gradient (with 0.1% trifluoroacetic acid) to yield the final product, this compound 1 .

Analytical Validation

5.1 Chromatography:

  • TLC: Used for routine monitoring of reactions of organic-soluble intermediates.

  • HPLC: Reverse-phase HPLC is essential for the final purification of the acyl-CoA product and for confirming its purity.

5.2 Spectroscopy:

  • ¹H and ¹³C NMR: Confirms the structure of all intermediates and the final product. Key signals for the final product include the characteristic multiplets for the Z-olefinic protons (~5.4 ppm), the methine proton at C3, and signals corresponding to the CoA moiety.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product. ESI-MS is particularly well-suited for analyzing large, polar molecules like acyl-CoAs.

5.3 Stereochemical Analysis:

  • Chiral HPLC or Derivatization: The enantiomeric purity of the C3 hydroxyl group should be confirmed at an early stage (e.g., on the ethyl (R)-3-hydroxybutanoate intermediate). This can also be done by derivatization of the final product with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.[16]

References

Protocol for isolating (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the Isolation and Enrichment of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA from Biological Tissues

Introduction: The Significance of a Very Long-Chain Acyl-CoA Intermediate

This compound is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate. Its structure, featuring a 24-carbon chain with five cis double bonds and a hydroxyl group at the third carbon in the R-configuration, strongly indicates its role in the peroxisomal β-oxidation pathway.[1][2] Peroxisomes are exclusively responsible for shortening VLCFAs, which cannot be initially processed by mitochondria.[2] The 3-hydroxyacyl-CoA species are critical intermediates in this multi-step enzymatic cycle.[3][4] The accumulation or depletion of such specific intermediates can serve as a vital biomarker for diagnosing peroxisomal disorders, understanding metabolic diseases, and evaluating the efficacy of therapeutic interventions.[5][6]

However, the isolation of this compound from complex biological matrices like tissues presents significant analytical challenges. These molecules are typically present at low endogenous concentrations, are chemically labile, and are amphipathic, making them difficult to separate from a vast excess of other lipids and cellular components.

This application note provides a comprehensive, field-proven protocol for the robust extraction, selective enrichment, and preparation of this compound from tissue samples for downstream analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is built upon established principles of acyl-CoA extraction and solid-phase purification, with detailed explanations for each critical step to ensure reproducibility and high recovery.[7][8]

Principle of the Method

The protocol employs a multi-stage strategy designed to maximize recovery while ensuring high purity of the target analyte. The workflow begins with rapid, cryogenic homogenization of the tissue to halt enzymatic activity and preserve the native state of the acyl-CoAs. This is followed by a liquid-liquid extraction using a carefully selected combination of organic solvents to precipitate proteins and efficiently extract a broad range of acyl-CoAs.[8] The crucial purification step utilizes solid-phase extraction (SPE) with a weak anion-exchange sorbent to selectively capture the negatively charged CoA-containing molecules and wash away interfering neutral lipids and other contaminants.[9][10] Finally, the purified acyl-CoAs are eluted, concentrated, and reconstituted in a solvent suitable for high-sensitivity LC-MS/MS analysis.

Workflow Tissue 1. Tissue Sample (≤100 mg, Snap-Frozen) Homogenize 2. Cryogenic Homogenization (Ice-cold Acidic Buffer) Tissue->Homogenize Extract 3. Solvent Extraction (2-Propanol / Acetonitrile) Homogenize->Extract Centrifuge 4. Centrifugation (12,000 x g, 4°C) (Pellet Proteins & Debris) Extract->Centrifuge Supernatant 5. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (SPE) (Weak Anion Exchange) Supernatant->SPE Elute 7. Elution & Concentration (Under Nitrogen Stream) SPE->Elute Analyze 8. Reconstitution & LC-MS/MS Analysis Elute->Analyze

Caption: Overall workflow for the isolation of this compound.

Biochemical Context: Peroxisomal β-Oxidation

The target molecule is an intermediate in the β-oxidation of very long-chain polyunsaturated fatty acids. This process occurs in peroxisomes and involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons per cycle. The (3R)-hydroxyl configuration is specifically generated by the action of D-bifunctional protein (MFP-2), which possesses enoyl-CoA hydratase 2 activity.[2] Understanding this pathway is crucial for interpreting experimental results and troubleshooting the protocol.

Pathway cluster_peroxisome Peroxisomal β-Oxidation Precursor Very Long-Chain (n-6) Acyl-CoA (e.g., C24:5-CoA) Hydration Enoyl-CoA Hydratase (MFP-2) Precursor->Hydration Hydration Target (3R,6Z,9Z,12Z,15Z,18Z)- 3-Hydroxytetracosapentaenoyl-CoA Hydration->Target Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase (MFP-2) Target->Dehydrogenation Dehydrogenation Product 3-Ketoacyl-CoA Dehydrogenation->Product

Caption: Simplified biochemical pathway showing the formation of the target 3-hydroxyacyl-CoA.

Materials and Reagents

Equipment
  • Glass-Teflon or mechanical homogenizer

  • Refrigerated centrifuge capable of 12,000 x g

  • Solid-phase extraction (SPE) vacuum manifold

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

Reagents and Consumables
  • Tissue: Freshly harvested and immediately snap-frozen in liquid nitrogen. Store at -80°C.

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled long-chain acyl-CoA.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH adjusted to 4.9.[7][10] Prepare fresh and keep on ice.

  • Extraction Solvents: HPLC-grade 2-Propanol and Acetonitrile.[8]

  • SPE Columns: Weak anion exchange, such as 2-(2-pyridyl)ethyl functionalized silica, 100 mg/3 mL.[8][9]

  • SPE Conditioning/Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[8]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).[8]

  • Reconstitution Solvent: 50:50 Methanol:Water or other solvent compatible with LC-MS analysis.

  • General Labware: Polypropylene centrifuge tubes (15 mL), glass vials for final sample.

Detailed Step-by-Step Protocol

Note: Perform all steps on ice or at 4°C to minimize degradation of acyl-CoAs.

Part 1: Sample Preparation and Homogenization
  • Weigh Tissue: On a pre-chilled analytical balance, weigh approximately 50-100 mg of frozen tissue.[7][9] Work quickly to prevent thawing.

  • Prepare for Homogenization: Place the frozen tissue into a pre-chilled glass homogenizer tube.

  • Add Internal Standard: Spike the sample with a known amount of internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction losses and matrix effects.

  • Homogenize: Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9). Homogenize thoroughly on ice until no visible tissue fragments remain. The acidic pH is critical for maintaining the stability of the acyl-CoA thioester bond.[7]

  • Add Propanol: Add 1 mL of 2-Propanol to the homogenate and homogenize briefly again.[9] This initiates protein precipitation.

Part 2: Acyl-CoA Extraction
  • Transfer: Transfer the entire homogenate to a 15 mL polypropylene centrifuge tube.

  • Add Acetonitrile: Add 2 mL of Acetonitrile.[9] This solvent mixture (aqueous buffer, propanol, acetonitrile) efficiently extracts acyl-CoAs of varying chain lengths while precipitating the majority of proteins.[8]

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Avoid disturbing the protein pellet.

Part 3: Solid-Phase Extraction (SPE) Purification

This step is essential for removing salts, phospholipids, and other interfering compounds.

SPE_Workflow Condition 1. Condition Column (Activate Sorbent) Load 2. Load Supernatant (Bind Acyl-CoAs) Condition->Load Wash 3. Wash Column (Remove Impurities) Load->Wash Elute 4. Elute Acyl-CoAs (Collect Purified Fraction) Wash->Elute

Caption: The four key stages of the solid-phase extraction (SPE) protocol.

  • Set up Manifold: Place the SPE columns on the vacuum manifold.

  • Condition Column: Condition each 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Conditioning/Wash Solution through it.[8] This step protonates the pyridyl functional group, enabling it to act as a weak anion-exchanger to retain the phosphate groups of the CoA moiety.

  • Load Sample: Load the entire supernatant from step 2.5 onto the conditioned column. Allow it to pass through slowly by gravity or with a very gentle vacuum.

  • Wash Column: Wash the column with 2 mL of the Conditioning/Wash Solution to remove unretained, non-polar, and weakly bound impurities.[8]

  • Elute Acyl-CoAs: Place clean collection tubes inside the manifold. Elute the bound acyl-CoAs by adding 2 mL of the SPE Elution Buffer.[8] The high salt concentration in the buffer disrupts the ionic interaction, releasing the acyl-CoAs from the sorbent.

Part 4: Concentration and Reconstitution
  • Evaporate: Evaporate the eluate to complete dryness using a gentle stream of nitrogen or a vacuum concentrator. Avoid excessive heat.

  • Reconstitute: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent (e.g., 50% methanol). Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation and Quality Control

Expected Recovery

The efficiency of this protocol is high, but can be matrix-dependent. The use of an internal standard is mandatory for accurate quantification.

Acyl-CoA TypeSorbent TypeAverage Recovery (%)Reference
Long-Chain (e.g., Palmitoyl-CoA)Oligonucleotide70-80%[7][10]
Long-Chain (e.g., Oleoyl-CoA)2-(2-pyridyl)ethyl85-90%[10]
Broad Range (Short to Long)2-(2-pyridyl)ethyl83-90%[8]
Analytical Parameters for LC-MS/MS

Detection and identification of the target analyte should be performed using LC-MS/MS in positive electrospray ionization (ESI+) mode, employing Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic neutral loss of 507.3 Da corresponding to the 3'-phospho-ADP moiety.[11]

ParameterValueRationale / Reference
Analyte FormulaC45H73N7O18P3SCalculated from structure.
Monoisotopic Mass1120.3912Calculated exact mass of the neutral molecule.
Precursor Ion (Q1) [M+H]⁺m/z 1121.3985The protonated molecule for MS1 detection.
Product Ion (Q3) [M+H-507]⁺m/z 614.35Fragment corresponding to the acyl-pantetheine moiety.[11][12]
LC ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for lipidomics and acyl-CoA analysis.[7][13]
Mobile Phase A0.1% Formic Acid or 5 mM Ammonium Acetate in WaterCommon additives for good peak shape and ionization.[12][14]
Mobile Phase BAcetonitrileStandard organic solvent for reverse-phase separation.[7][13]

Conclusion

This application note details a robust and reliable method for the isolation of this compound from tissue samples. By combining efficient solvent extraction with selective solid-phase purification, this protocol effectively overcomes common challenges associated with acyl-CoA analysis, such as low abundance and matrix interference. The inclusion of an internal standard and a highly specific LC-MS/MS detection method ensures accurate and reproducible quantification. This procedure provides researchers with a validated tool to investigate the roles of very long-chain fatty acid metabolism in health and disease.

References

Application Note: A Practical Guide to the Structural Elucidation of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a complex, very-long-chain fatty acyl-coenzyme A thioester. Its structure combines a C24 polyunsaturated fatty acid (PUFA) backbone, a hydroxyl group at a chiral center, and the intricate coenzyme A (CoA) moiety. Such molecules are of significant interest in lipidomics and drug development, often playing roles in metabolic pathways and cellular signaling. The unambiguous determination of its structure, including the stereochemistry of the hydroxyl group and the geometry of the five double bonds, is critical for understanding its biological function and for quality control in synthetic preparations.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such complex molecules in solution.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural verification of this compound. We will detail everything from sample preparation to a deep dive into spectral interpretation, explaining the causality behind each experimental choice.

Part 1: Sample Preparation - The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on the sample preparation. For a complex lipid like an acyl-CoA, the main challenges are preventing aggregation and ensuring stability. Lipids are prone to forming micelles or other aggregates in solution, which leads to broad, poorly resolved NMR signals.[2]

Recommended Solvent System:

A mixture of deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃) (e.g., 2:1 v/v) is often effective for solvating both the hydrophilic CoA part and the lipophilic acyl chain, thereby minimizing aggregation.[3] For samples where solubility is a major issue, a more complex solvent system containing pyridine-d₅, DCl/D₂O, methanol-d₄, and chloroform-d can be employed to achieve well-resolved spectra.[4] The choice of solvent will influence the chemical shift of exchangeable protons, such as the hydroxyl (-OH) and amine (-NH) protons.[5][6]

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Dissolution: Add 600 µL of a 2:1 CD₃OD:CDCl₃ solvent mixture to the vial. For referencing, the solvent should contain 0.03-0.05% v/v tetramethylsilane (TMS).

  • Solubilization: Gently vortex the sample for 30 seconds. If necessary, sonicate for 1-2 minutes in a bath sonicator to ensure complete dissolution. Visually inspect the solution for any particulate matter.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For long-term experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed using a freeze-pump-thaw cycle.

  • Storage: If not used immediately, cap the NMR tube and store it at -20°C to prevent degradation.

Part 2: NMR Data Acquisition - A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish connectivity within the molecule.

Core Experiments:

  • 1D ¹H NMR: Provides an overview of the proton environment. Key for identifying functional groups and for integration to determine relative proton counts.

  • 1D ¹³C NMR (with proton decoupling): Shows all unique carbon environments. Crucial for identifying quaternary carbons and the carbonyl/thioester groups.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for tracing out the spin systems of the acyl chain and the CoA moiety.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-coupling). This is the primary experiment for assigning carbons based on known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for connecting different spin systems, for example, linking the acyl chain to the CoA thioester.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be useful for confirming stereochemistry and conformation.

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Stereochemistry Confirmation cluster_3 Data Analysis & Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CD3OD:CDCl3 (2:1) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H transfer->H1 mosher Mosher's Ester Analysis (if required) transfer->mosher C13 1D ¹³C assign Assign Resonances H1->assign COSY 2D COSY C13->assign HSQC 2D HSQC COSY->assign HMBC 2D HMBC HSQC->assign NOESY 2D NOESY/ROESY HMBC->assign NOESY->assign mosher->assign connect Establish Connectivity assign->connect elucidate Final Structure Elucidation connect->elucidate

Caption: Workflow for NMR-based structural elucidation.

Part 3: Spectral Interpretation - Decoding the Molecular Signature

The structure of this compound can be broken down into three key regions for analysis: the acyl chain, the 3-hydroxy group, and the Coenzyme A moiety.

The Polyunsaturated Acyl Chain

The C24 fatty acyl chain contains five cis (Z) double bonds. The signals for this chain are highly characteristic.

  • Olefinic Protons (-CH=CH-): These protons typically resonate in the region of δ 5.30-5.40 ppm .[2][7] Due to the repeating cis-methylene-interrupted structure, these signals will overlap significantly, appearing as a complex multiplet.

  • Bis-allylic Protons (=CH-CH₂-CH=): The protons on the methylene groups situated between two double bonds (C8, C11, C14, C17) are highly deshielded and appear around δ 2.80-2.85 ppm as complex multiplets.[8] These are highly diagnostic for polyunsaturated systems.

  • Allylic Protons (-CH₂-CH=CH-): The protons on the methylene groups adjacent to a single double bond (C5, C20) will resonate around δ 2.05-2.15 ppm .[2]

  • Methylene Protons α and β to the Thioester: The C2-H₂ protons (α to the C1=O) are deshielded by the thioester and appear around δ 2.50-2.70 ppm . The C4-H₂ protons will be further upfield.

  • Terminal Methyl Group (-CH₃): The terminal methyl protons (C24-H₃) will appear as a triplet around δ 0.97 ppm , characteristic of an n-3 fatty acid.[4]

  • Bulk Methylene Protons (-CH₂-)n: The remaining methylene protons of the saturated part of the chain (C21, C22, C23) will overlap in the δ 1.2-1.4 ppm region.[8]

The 3-Hydroxy Group and its Stereochemistry
  • Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group (C3-H) is expected to resonate around δ 4.0-4.2 ppm as a multiplet.[9] Its coupling to the adjacent C2 and C4 protons will be evident in the COSY spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[5][6] It may appear as a broad singlet anywhere from δ 1.5 to 5.0 ppm. A D₂O exchange experiment can confirm its identity, as the peak will disappear from the ¹H spectrum.

  • Methine Carbon (-CH(OH)-): The C3 carbon will have a characteristic chemical shift in the range of δ 65-72 ppm .

Protocol 2: Confirmation of the (3R) Stereochemistry using Mosher's Method

To unambiguously determine the absolute configuration at C3, derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis, is the gold standard.[1][10]

  • Esterification: Divide the sample into two portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the diastereomeric Mosher esters.

  • NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Analysis: Carefully assign the protons on either side of the newly formed ester linkage (i.e., the C2 and C4 protons of the acyl chain).

  • Calculate Δδ: Calculate the difference in chemical shifts for these protons: Δδ = δ(S) - δ(R).

  • Interpretation:

    • Protons for which Δδ is positive are assigned to be on one side of the Mosher ester plane.

    • Protons for which Δδ is negative are on the other side.

    • By applying the established mnemonic for Mosher ester analysis, the absolute configuration of the alcohol can be determined.[11]

The Coenzyme A Moiety

The CoA part of the molecule has a complex structure with multiple distinct spin systems (adenine, ribose, pantothenic acid, and cysteamine).

  • Adenine Protons: The two aromatic protons of the adenine ring will appear as sharp singlets around δ 8.1 and δ 8.4 ppm .

  • Ribose Protons: The protons of the ribose sugar will be found in the δ 4.0-6.0 ppm region.

  • Pantothenate & Cysteamine Protons: The methylene protons of the pantothenate and cysteamine backbone will give rise to a series of multiplets in the δ 2.4-4.1 ppm region. The two methylene groups of the cysteamine unit adjacent to the thioester and the amide nitrogen are particularly important for confirming the link to the acyl chain. The -S-CH₂- protons are expected around δ 3.0-3.2 ppm .

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C chemical shifts for key structural fragments of this compound. These values are based on literature data for analogous structures and should be used as a guide for spectral assignment.[2][4][7][8]

Assignment Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key Correlations (COSY, HMBC)
Acyl Chain
Thioester CarbonylC1-~198-202HMBC to C2-H₂, CoA-SCH₂
α-MethyleneC22.50 - 2.70 (m)~45-50COSY with C3-H; HMBC to C1, C3
Hydroxy MethineC34.00 - 4.20 (m)~65-72COSY with C2-H₂, C4-H₂; HMBC to C1, C2, C4, C5
MethyleneC41.50 - 1.65 (m)~35-40COSY with C3-H, C5-H₂
Allylic MethyleneC52.05 - 2.15 (m)~26-28COSY with C4-H₂, C6-H; HMBC to C6, C7
OlefinicC6, C7, C9, C10, C12, C13, C15, C16, C18, C195.30 - 5.40 (m)~127-132COSY between adjacent olefinic protons
Bis-allylicC8, C11, C14, C172.80 - 2.85 (m)~25-26COSY with adjacent olefinic protons
Allylic MethyleneC202.05 - 2.15 (m)~26-28COSY with C19-H, C21-H₂
Saturated MethyleneC21-C231.20 - 1.40 (m)~29-32
Terminal MethylC240.97 (t)~14COSY with C23-H₂
Coenzyme A
Cysteamine -SCH₂~3.1 (t)~29COSY with -NHCH₂; HMBC to C1
Cysteamine -NHCH₂~3.5 (t)~39COSY with -SCH₂
Adenine H2~8.4 (s)~152
Adenine H8~8.1 (s)~149
Ribose H1'~6.1 (d)~87COSY with H2'

Data Integration and Structural Confirmation

The final step is to integrate all the acquired data to build a complete and validated structure.

G cluster_0 1D Data cluster_1 2D Connectivity Data cluster_2 Stereochemistry H1 ¹H NMR (Functional Groups, Integrals) COSY COSY (H-H Spin Systems) Final Final Validated Structure H1->Final C13 ¹³C NMR (Carbon Count, Carbonyls) C13->Final HSQC HSQC (Direct C-H Attachment) COSY->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC HMBC->Final Mosher Mosher's Method (Confirm 3R) Mosher->Final

Caption: Logical flow for integrating NMR data.

  • Assign Spin Systems: Use the COSY spectrum to trace the proton-proton couplings. This will define the contiguous spin systems of the acyl chain and the different parts of the CoA molecule.

  • Anchor to Carbons: Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the now-assigned protons.

  • Connect the Fragments: The HMBC spectrum is the key to piecing everything together. Look for crucial long-range correlations, such as:

    • From the C2 protons of the acyl chain to the C1 thioester carbon.

    • From the cysteamine -SCH₂- protons of CoA to the C1 thioester carbon. This definitively links the acyl chain to the CoA.

    • From allylic and bis-allylic protons to the olefinic carbons to confirm the double bond positions.

  • Confirm Stereochemistry: Integrate the results from the Mosher's ester analysis to confirm the (3R) configuration.

  • Final Review: Check for consistency across all spectra. Ensure that all observed signals are assigned and that the integration of the ¹H spectrum matches the proposed structure.

Conclusion

The structural elucidation of complex lipids like this compound is a challenging but achievable task with a systematic, multi-dimensional NMR approach. By carefully preparing the sample, acquiring a comprehensive set of 1D and 2D NMR data, and methodically interpreting the spectral correlations, researchers can gain unambiguous and complete confidence in the structure and stereochemistry of the molecule. This guide provides a robust framework for achieving this goal, empowering scientists in their metabolic research and drug development endeavors.

References

Unraveling Metabolic intricacies: Applications of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA in Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Metabolic Intermediate

In the complex landscape of lipid metabolism, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are emerging as critical players in cellular function and disease.[1][2][3] (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a specific and highly significant intermediate in the metabolism of these vital lipids. As a hydroxylated derivative of a C24:5 omega-3 fatty acid, it stands at the crossroads of anabolic and catabolic pathways, making it a molecule of profound interest for researchers in metabolism, cell biology, and drug discovery.

This technical guide provides an in-depth exploration of the potential applications of this compound in metabolic research. We will delve into the scientific rationale behind its use in various experimental models and provide detailed, field-proven protocols to empower researchers to investigate its multifaceted roles.

Metabolic Context: A Pivotal Position in VLC-PUFA Metabolism

This compound is a key intermediate in both the synthesis and degradation of C24:5, an omega-3 VLC-PUFA. Its formation and subsequent conversion are tightly regulated by a series of enzymes, primarily located in the endoplasmic reticulum and peroxisomes.

  • Synthesis (Elongation): The biosynthesis of VLC-PUFAs from shorter chain precursors, such as eicosapentaenoic acid (EPA), involves a cycle of elongation reactions.[4] In one of the steps of this cycle, a 3-ketoacyl-CoA reductase catalyzes the formation of the 3-hydroxyacyl-CoA intermediate.

  • Degradation (β-oxidation): Conversely, the breakdown of VLC-PUFAs occurs predominantly in peroxisomes via β-oxidation.[5] The initial steps of this process involve the formation of a 3-hydroxyacyl-CoA intermediate, which is then further metabolized to generate shorter fatty acids and acetyl-CoA.

This dual role places this compound at a critical juncture, influencing the cellular pool of bioactive lipids and energy substrates.

Application I: Elucidating the Role of a Novel Signaling Molecule in Cellular Processes

The structural characteristics of this compound, particularly its hydroxyl group and long polyunsaturated chain, suggest a potential role as a signaling molecule, akin to other lipid mediators like eicosanoids.[6] Its application in cell-based assays can help uncover novel signaling pathways and cellular responses.

Scientific Rationale:

Lipid molecules with specific structural features often act as ligands for nuclear receptors or modulators of signaling cascades.[7][8] By introducing exogenous this compound to cultured cells, researchers can investigate its impact on various cellular processes, including gene expression, inflammation, and apoptosis.

Experimental Workflow: Investigating Gene Expression Changes

workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Prepare Fatty Acid-BSA Complex treat Treat Cells with This compound prep1->treat prep2 Cell Culture (e.g., HepG2, BV-2) prep2->treat analysis1 RNA Extraction treat->analysis1 analysis2 RT-qPCR or RNA-Seq analysis1->analysis2 analysis3 Data Analysis analysis2->analysis3

Caption: Workflow for studying gene expression changes induced by the target molecule.

Protocol 1: Analysis of Gene Expression Changes in Cultured Cells

Objective: To determine the effect of this compound on the expression of genes involved in inflammation, lipid metabolism, and apoptosis in a relevant cell line (e.g., HepG2 for liver metabolism, BV-2 for neuroinflammation).

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM) and supplements

  • Relevant cell line (e.g., HepG2, BV-2)

  • RNA extraction kit

  • RT-qPCR reagents or RNA sequencing platform

Procedure:

  • Preparation of Fatty Acid-BSA Complex: [9][10]

    • Dissolve this compound in a minimal amount of ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Slowly add the fatty acid solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the complex solution.

  • Cell Culture and Treatment: [11][12]

    • Culture cells to 70-80% confluency in appropriate growth medium.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Treat the cells with varying concentrations of the this compound-BSA complex (e.g., 1, 10, 50 µM) for a specified time (e.g., 6, 12, 24 hours). Include a BSA-only vehicle control.

  • RNA Extraction and Analysis:

    • Following treatment, wash the cells with PBS and lyse them according to the RNA extraction kit manufacturer's protocol.

    • Quantify the extracted RNA and assess its quality.

    • For RT-qPCR, reverse transcribe the RNA to cDNA and perform quantitative PCR using primers for target genes (e.g., TNF-α, IL-6, PPARα, SREBP-1c, Caspase-3).

    • For a global analysis, perform RNA sequencing to identify differentially expressed genes.[13]

Data Analysis:

  • For RT-qPCR, calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

  • For RNA-Seq, perform differential expression analysis to identify genes significantly up- or downregulated by the treatment.

Target GeneExpected Change (Hypothetical)Implication
TNF-α, IL-6Anti-inflammatory effects
PPARαActivation of fatty acid oxidation
SREBP-1cInhibition of lipogenesis
Caspase-3↑/↓Pro- or anti-apoptotic effects

Application II: Investigating the Impact on Mitochondrial Function and Energy Metabolism

As an intermediate in fatty acid oxidation, this compound can be utilized to probe mitochondrial function and cellular bioenergetics.

Scientific Rationale:

The oxidation of fatty acids in mitochondria is a primary source of ATP.[14] By providing cells with a specific intermediate of this pathway, researchers can investigate its direct effects on mitochondrial respiration, ATP production, and the generation of reactive oxygen species (ROS). This is particularly relevant for understanding metabolic diseases where mitochondrial dysfunction is a key feature.[15][16]

Experimental Workflow: Assessing Mitochondrial Respiration

workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis prep1 Prepare Fatty Acid-BSA Complex treat Treat Cells with This compound prep1->treat prep2 Cell Culture prep2->treat assay Measure Oxygen Consumption Rate (OCR) using Seahorse Analyzer treat->assay analysis Analyze Bioenergetic Parameters assay->analysis

Caption: Workflow for assessing mitochondrial function using Seahorse analysis.

Protocol 2: High-Resolution Respirometry to Measure Mitochondrial Oxygen Consumption

Objective: To measure the effect of this compound on mitochondrial respiration in intact cells.

Materials:

  • This compound-BSA complex

  • Seahorse XF Analyzer and consumables

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Relevant cell line

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to attach and grow overnight.

  • Treatment:

    • On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with the this compound-BSA complex at various concentrations.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

    • This involves sequential injections of:

      • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

      • FCCP: To uncouple the mitochondrial membrane and measure maximal respiration.

      • Rotenone/Antimycin A: To inhibit Complex I and III and measure non-mitochondrial respiration.

Data Analysis:

  • The Seahorse software will calculate key parameters of mitochondrial function:

    • Basal Respiration: The baseline oxygen consumption rate (OCR).

    • ATP Production: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Bioenergetic ParameterExpected Change (Hypothetical)Implication
Basal RespirationIncreased baseline mitochondrial activity
ATP ProductionEnhanced energy production from the substrate
Maximal RespirationIncreased mitochondrial fitness
Spare Respiratory Capacity↑/↓Altered ability to respond to energetic stress

Application III: Lipidomic Analysis to Trace Metabolic Fate

Utilizing isotopically labeled this compound allows for precise tracing of its metabolic fate within the cell, providing insights into its conversion to other lipid species and its contribution to various lipid pools.

Scientific Rationale:

Lipidomics, particularly when coupled with stable isotope tracing, is a powerful tool to map metabolic pathways.[17] By introducing a labeled version of this compound (e.g., ¹³C-labeled), researchers can track the incorporation of the label into downstream metabolites, such as shorter-chain fatty acids, complex lipids (e.g., phospholipids, triglycerides), and signaling molecules.

Experimental Workflow: Stable Isotope Tracing and Lipidomics

workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Synthesize or Procure ¹³C-labeled Substrate prep2 Prepare Labeled Fatty Acid-BSA Complex prep1->prep2 treat Treat Cells with ¹³C-(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA prep2->treat prep3 Cell Culture prep3->treat analysis1 Lipid Extraction treat->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Data Analysis and Metabolite Identification analysis2->analysis3

Caption: Workflow for lipidomic analysis using stable isotope tracing.

Protocol 3: Tracing the Metabolic Fate using LC-MS/MS

Objective: To identify and quantify the downstream metabolites of this compound in cultured cells.

Materials:

  • ¹³C-labeled this compound

  • Fatty acid-free BSA

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment:

    • Prepare the ¹³C-labeled fatty acid-BSA complex as described in Protocol 1.

    • Treat cultured cells with the labeled complex for a defined period.

  • Lipid Extraction:

    • After treatment, wash the cells and scrape them into a solvent mixture (e.g., Bligh-Dyer or Folch extraction).

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: [18]

    • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample onto a suitable LC column (e.g., C18) to separate the lipid species.

    • Analyze the eluting compounds using a mass spectrometer in a data-dependent acquisition mode to collect both precursor and fragment ion spectra.

Data Analysis:

  • Process the raw data using specialized software to identify features corresponding to ¹³C-labeled metabolites.

  • Confirm the identity of labeled metabolites by comparing their retention times and fragmentation patterns to authentic standards or databases.

  • Quantify the abundance of labeled metabolites to determine the flux through different metabolic pathways.

Labeled Metabolite ClassPotential Implication
Shorter-chain Acyl-CoAsPeroxisomal β-oxidation
PhospholipidsIncorporation into cell membranes
TriglyceridesStorage in lipid droplets
Eicosanoids/DocosanoidsConversion to signaling molecules

Conclusion: A Versatile Tool for Metabolic Discovery

This compound represents a novel and powerful tool for dissecting the intricate pathways of VLC-PUFA metabolism. The applications and protocols detailed in this guide provide a robust framework for researchers to explore its potential roles in cellular signaling, energy homeostasis, and the pathophysiology of metabolic diseases. By leveraging these methodologies, the scientific community can unlock new insights into the profound impact of these unique lipid molecules on health and disease.

References

Application Notes and Protocols for the Laboratory Handling and Stability of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Office of the Senior Application Scientist

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper handling and stability considerations for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA is an intricate molecule demanding specific laboratory practices to ensure its chemical integrity. Due to the presence of a highly unsaturated acyl chain and a chemically labile thioester bond, this compound is exceptionally vulnerable to oxidative degradation and hydrolysis. This guide outlines the fundamental principles of its stability, provides validated protocols for storage and experimental use, and offers troubleshooting advice to maintain sample purity and experimental reproducibility.

Introduction: Understanding the Molecule

This compound is a key metabolic intermediate. Its structure comprises a 24-carbon fatty acyl chain with five cis double bonds and a hydroxyl group at the C3 position, linked to coenzyme A via a thioester bond. This molecule is presumed to be an intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[1][2][3] The study of such molecules is critical for understanding lipid metabolism, energy production, and the pathophysiology of metabolic disorders.[1][4]

However, the molecular features that make it biologically significant also render it highly unstable under typical laboratory conditions. Its successful use in enzymatic assays, analytical standards, or drug discovery screening hinges on a rigorous understanding and application of specialized handling techniques.

Fundamental Stability Challenges

The integrity of this compound is threatened by three primary degradation pathways: oxidative degradation, thioester hydrolysis, and enzymatic cleavage.

Oxidative Degradation of the Polyunsaturated Chain

The pentadienyl systems within the tetracosapentaenoyl chain are extremely susceptible to lipid peroxidation.[5][6][7] This is a free-radical chain reaction initiated by factors common in a lab environment:

  • Atmospheric Oxygen: The primary reactant in lipid oxidation.

  • Light: Photons can generate reactive oxygen species (ROS).

  • Heat: Accelerates the rate of oxidative reactions.[6][8]

  • Transition Metals: Ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are potent catalysts of ROS formation.[9]

Oxidation compromises the molecule's structure, leading to the formation of hydroperoxides, aldehydes, and other byproducts that negate its biological activity and can introduce experimental artifacts.[5][10]

Instability of the Thioester Bond

The thioester linkage between the fatty acyl chain and coenzyme A is energetically activated, making it a good leaving group in biochemical reactions but also susceptible to cleavage.[11]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis in aqueous solutions. This degradation is highly pH-dependent. The bond is most stable in a slightly acidic environment (pH 4.0-6.8) and is rapidly hydrolyzed in alkaline (pH > 7.0) or strongly acidic conditions.[12]

  • Enzymatic Hydrolysis: Biological samples (cell lysates, tissue homogenates) contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze this bond to regulate cellular levels of acyl-CoAs.[12][13][14][15] Failure to inhibit these enzymes during sample preparation will lead to rapid degradation of the target molecule.

Physical Handling and Solubility

As a long-chain amphipathic molecule, it presents solubility challenges. While the CoA moiety imparts water solubility, the long fatty acyl chain can lead to the formation of micelles and potential precipitation in purely aqueous buffers, especially at high concentrations.[16] Furthermore, when supplied as a dry powder, unsaturated lipids are often hygroscopic and can quickly absorb atmospheric moisture, which can accelerate both hydrolysis and oxidation.[17]

Protocols for Storage and Stock Solution Preparation

Meticulous storage and stock preparation are the first line of defense against degradation. The primary goal is to minimize exposure to oxygen, light, water (for dry powders), and suboptimal pH.

Long-Term Storage

For long-term stability, the compound should be stored at -80°C .[12][18] There are two recommended forms for storage:

  • As a Dry Solid: If received as a powder, store in the original vial, tightly sealed, inside a desiccator at -80°C. Before opening, the vial must be allowed to equilibrate to room temperature completely to prevent condensation of atmospheric water onto the cold powder.[17]

  • In an Organic Solvent: This is the preferred method for unsaturated lipids.[17] Dissolving the compound in a suitable organic solvent under an inert atmosphere minimizes exposure to oxygen and moisture.

ParameterRecommendationRationale
Temperature -80°CMinimizes enzymatic activity and slows chemical degradation rates significantly.[12][18][19]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent lipid peroxidation.[9][17]
Container Glass vials with Teflon-lined capsPrevents leaching of plasticizers from polymer containers by organic solvents.[17]
Light Amber vials or storage in the darkPrevents photo-oxidation.[9][20]
Protocol: Preparation of Aliquoted Stock Solutions

This protocol is designed to create stable, single-use aliquots, avoiding repeated freeze-thaw cycles.

Materials:

  • This compound

  • Anhydrous, spectroscopy-grade organic solvent (e.g., methanol, ethanol, or acetonitrile)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glass gas-tight syringe

  • Amber glass vials with Teflon-lined screw caps

  • -80°C freezer

Procedure:

  • Equilibration: Allow the vial of the dry compound to warm to room temperature (approx. 30-60 minutes) before opening.

  • Inert Atmosphere: Gently flush the vial with argon or nitrogen. Perform all subsequent steps under a gentle, positive pressure of inert gas.

  • Dissolution: Using a glass syringe, add a precise volume of the chosen organic solvent to the vial to create a concentrated stock solution (e.g., 1-10 mM). Methanol is often a good first choice.[12] Gently swirl to dissolve; do not vortex vigorously as this can introduce oxygen.

  • Aliquoting: Immediately dispense the solution into smaller, single-use amber glass vials. The volume should correspond to the amount needed for a single experiment.

  • Final Purge and Storage: Before sealing each aliquot, flush the headspace of the vial with inert gas. Tighten the Teflon-lined cap securely.

  • Freezing: Place the aliquots in a labeled box and store them at -80°C.

G cluster_prep Stock Solution Preparation Workflow A Equilibrate Dry Compound to Room Temperature B Flush Vial with Inert Gas (Ar/N2) A->B Prevents condensation C Dissolve in Anhydrous Organic Solvent B->C Minimizes oxidation D Dispense into Single-Use Amber Glass Vials C->D E Flush Headspace of Each Aliquot with Inert Gas D->E F Seal with Teflon-Lined Cap & Store at -80°C E->F Ensures anoxia

Caption: Workflow for preparing stable stock solutions.

Protocols for Experimental Use

Handling the molecule correctly when introducing it into an aqueous experimental system is critical to prevent immediate degradation.

Buffer and Reagent Considerations

The composition of your assay buffer can dramatically impact stability.

  • pH Control: Use a slightly acidic buffer with a pH between 4.0 and 6.8 to minimize chemical hydrolysis of the thioester bond.[12]

  • Degassing: Thoroughly degas all aqueous buffers immediately before use to remove dissolved oxygen. This can be done by sparging with argon or nitrogen or by using a vacuum pump.

  • Chelating Agents: Include a metal chelator such as 0.5 mM EDTA to sequester trace transition metal ions that catalyze oxidation.[9]

  • Antioxidants: For particularly sensitive applications, consider adding a fresh stock of an antioxidant like butylated hydroxytoluene (BHT) or the reducing agent TCEP (Tris(2-carboxyethyl)phosphine). Note that DTT can sometimes promote thioester hydrolysis and should be used with caution.[21]

Protocol: Introducing the Compound into an Assay

This workflow ensures the molecule is active and intact at the start of your experiment.

Procedure:

  • Prepare Buffer: Prepare your final assay buffer, ensuring it is degassed and supplemented with any necessary protectants (e.g., EDTA). Pre-chill the buffer on ice.

  • Thaw Aliquot: Remove a single stock solution aliquot from the -80°C freezer. Thaw it quickly in a water bath and immediately place it on ice.

  • Solvent Evaporation (If Necessary): If the organic solvent is incompatible with your downstream application, evaporate it under a gentle stream of nitrogen. Do not heat the sample. Ensure the lipid forms a thin film on the bottom of the vial.

  • Reconstitution: Add the pre-chilled, degassed assay buffer to the vial (either to the thawed organic solution or the dried lipid film). Pipette gently up and down to dissolve. Avoid vigorous vortexing.

  • Immediate Use: Use the freshly prepared aqueous solution immediately in your experiment. Do not store acyl-CoAs in aqueous solutions, even at 4°C, as significant degradation can occur within hours.[12]

G cluster_assay Experimental Use Workflow A Prepare & Degas Aqueous Assay Buffer (pH 4-6.8) D Reconstitute in Pre-chilled Assay Buffer A->D B Quickly Thaw Stock Aliquot & Place on Ice C Evaporate Solvent (Optional, under N2) B->C C->D E Use Immediately in Experiment D->E Minimize time in aqueous phase

Caption: Workflow for introducing the compound into an assay.

Stability Assessment and Troubleshooting

It is good practice to periodically validate the integrity of your stock solutions, especially if they are used over a long period.

Protocol: Stability Verification via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for assessing the purity of acyl-CoAs.[22][23]

Procedure:

  • Prepare a Fresh Standard: Prepare a fresh solution from a new or validated batch of the compound to serve as a T=0 reference.

  • Incubate Test Sample: Take an aliquot of your stored stock, reconstitute it in your assay buffer, and let it sit under your typical experimental conditions (e.g., on the benchtop for 30 minutes, or in a 4°C autosampler for 4 hours).

  • LC-MS Analysis: Analyze both the T=0 reference and the incubated sample.

    • Monitor the Parent Ion: Track the mass-to-charge ratio (m/z) of the intact molecule. A decrease in its peak area in the incubated sample indicates degradation.

    • Search for Degradation Products: Look for the appearance of ions corresponding to:

      • Hydrolysis Product: The free fatty acid, (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoic acid.

      • Oxidation Products: The parent molecule with additions of +16 Da (mono-oxidized), +32 Da (di-oxidized), etc.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low/No Activity in Assay 1. Thioester hydrolysis. 2. Oxidative degradation.1. Verify buffer pH is 4.0-6.8. Prepare fresh aqueous solution immediately before use.[12] 2. Prepare all solutions under inert gas. Use degassed buffers with EDTA. Store stocks properly.
Precipitate Forms in Buffer 1. Concentration is above critical micellar concentration (CMC). 2. Poor solubility in the chosen buffer.1. Work with lower, more dilute concentrations. 2. Reconstitute in a small amount of organic solvent (e.g., methanol) before diluting into the aqueous buffer.
LC-MS Shows Multiple Peaks 1. Oxidation during storage or sample prep. 2. Hydrolysis.1. Review stock preparation protocol; ensure inert atmosphere was used. Check storage temperature. 2. Avoid delays between reconstitution and analysis. Keep samples chilled in the autosampler.[12]

References

Development of a cell-based assay for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Development of a Cell-Based Assay for D-Bifunctional Protein (HSD17B4) Activity Using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a cell-based assay to measure the activity of D-bifunctional protein (also known as 17β-hydroxysteroid dehydrogenase type 4, HSD17B4). The assay is designed for researchers in metabolic disease, peroxisomal disorders, and drug development. HSD17B4 is a key multifunctional enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs)[1][2][3]. Deficiencies in this enzyme lead to severe, often fatal, metabolic disorders[4][5]. The described method utilizes a stable HEK293 cell line overexpressing human HSD17B4, substrate feeding with a VLCFA precursor, and quantification of the resulting acyl-CoA product, 3-keto-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This robust and quantitative method is suitable for mechanistic studies and screening of potential therapeutic modulators.

Introduction

Peroxisomes are indispensable organelles that perform critical metabolic functions, including the β-oxidation of specific lipid molecules that cannot be processed by mitochondria.[3][6] This includes very-long-chain fatty acids (VLCFAs, ≥C22), the catabolism of which is exclusively handled by the peroxisomal β-oxidation pathway.[7] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain, and defects at any step can lead to the accumulation of toxic VLCFAs, resulting in severe peroxisomal disorders such as D-bifunctional protein deficiency (DBPD) and Zellweger spectrum disorders.[4][8][9]

The second and third steps of peroxisomal β-oxidation are catalyzed by a single multifunctional enzyme, D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[1][4][10] This enzyme possesses both D-3-hydroxyacyl-CoA dehydrogenase and 2-enoyl-CoA hydratase activities.[11] The dehydrogenase function specifically converts (3R)-3-hydroxyacyl-CoA intermediates to their corresponding 3-ketoacyl-CoA products. The specific substrate addressed in this note, (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, is a key intermediate in this pathway.

Measuring the enzymatic activity of HSD17B4 within a cellular context provides a more physiologically relevant system than traditional purified enzyme assays. It accounts for substrate uptake, intracellular metabolism, and cofactor availability. This application note details a robust method to quantify HSD17B4 dehydrogenase activity by stably overexpressing the enzyme in HEK293 cells and using highly sensitive and specific LC-MS/MS to measure the conversion of the substrate to its product.

Biochemical Pathway and Assay Principle

The assay measures the D-3-hydroxyacyl-CoA dehydrogenase activity of HSD17B4. The parent fatty acid, (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic acid, is supplied to the culture medium. It is taken up by the cells and converted through the initial steps of peroxisomal β-oxidation to the substrate of interest, this compound. The overexpressed HSD17B4 enzyme then catalyzes its dehydrogenation to the 3-keto product, which is quantified.

Biochemical_Pathway cluster_peroxisome Peroxisome ACOX1 Acyl-CoA Oxidase 1 (ACOX1) enoyl_coa 2-Enoyl-CoA intermediate ACOX1->enoyl_coa HSD17B4_hydratase HSD17B4 (Hydratase Activity) hydroxy_coa (3R,6Z,9Z,12Z,15Z,18Z)- 3-Hydroxytetracosapentaenoyl-CoA (Substrate) HSD17B4_hydratase->hydroxy_coa HSD17B4_dehydrogenase HSD17B4 (Dehydrogenase Activity) keto_coa 3-Keto-tetracosapentaenoyl-CoA (Product) HSD17B4_dehydrogenase->keto_coa Thiolase Thiolase shortened_coa Shortened Acyl-CoA + Acetyl-CoA Thiolase->shortened_coa sub_coa (6Z,9Z,12Z,15Z,18Z)- Tetracosapentaenoyl-CoA sub_coa->ACOX1 enoyl_coa->HSD17B4_hydratase hydroxy_coa->HSD17B4_dehydrogenase Measured Reaction keto_coa->Thiolase

Figure 1: Peroxisomal β-oxidation pathway highlighting the HSD17B4-catalyzed reaction.

The overall experimental workflow involves generating a stable cell line, treating the cells with the fatty acid substrate, extracting the intracellular acyl-CoA esters, and analyzing the product-to-substrate ratio by LC-MS/MS.

Figure 2: High-level experimental workflow for the cell-based HSD17B4 activity assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog # (Example)
HEK293 Cell LineATCCCRL-1573
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
Lipofectamine™ 3000Thermo FisherL3000015
Geneticin™ (G418 Sulfate)Thermo Fisher10131035
pcDNA™3.1(+) Mammalian Expression VectorThermo FisherV79020
Human HSD17B4 cDNA cloneOriGeneRC203575
(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic acidCayman Chemical10007268
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Ammonium AcetateSigma-AldrichA1542
¹³C-labeled Acyl-CoA Internal Standard MixAvanti Polar LipidsCustom Synthesis
Pierce™ BCA Protein Assay KitThermo Fisher23225

Detailed Protocols

Part A: Generation of a Stable HSD17B4-Expressing Cell Line

This protocol describes the creation of a HEK293 cell line that constitutively expresses human HSD17B4. A parallel mock cell line (e.g., expressing GFP or an empty vector) should be created as a negative control.

  • Vector Construction: Sub-clone the full-length human HSD17B4 cDNA into the pcDNA™3.1(+) vector, which contains a neomycin resistance gene for selection in mammalian cells.[12] Verify the construct by sequencing.

  • Transfection:

    • One day before transfection, seed 5 x 10⁵ HEK293 cells per well in a 6-well plate in 2 mL of complete growth medium (DMEM + 10% FBS).

    • On the day of transfection, transfect the cells with the HSD17B4-pcDNA3.1 construct using Lipofectamine™ 3000 according to the manufacturer's protocol.[13]

  • Selection of Stable Cells:

    • 48 hours post-transfection, begin selection by replacing the growth medium with selection medium (complete growth medium containing 400-800 µg/mL G418). The optimal G418 concentration should be determined beforehand by performing a kill curve on untransfected HEK293 cells.[12][14]

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, most non-resistant cells will die, leaving behind resistant colonies.

  • Clonal Isolation and Expansion:

    • Wash the plate gently with PBS.

    • Using a sterile pipette tip, scrape individual, well-isolated colonies and transfer each to a separate well of a 24-well plate containing selection medium.

    • Expand the clones.

  • Validation of Expression:

    • Validate HSD17B4 overexpression in several expanded clones via Western Blot using an anti-HSD17B4 antibody.

    • Select the clone with the highest robust expression for use in subsequent assays. Cryopreserve validated clones for long-term storage.

Part B: Cell Seeding and Substrate Treatment
  • Cell Seeding: Seed the validated HEK293-HSD17B4 stable cells (and mock control cells) into 12-well plates at a density of 2 x 10⁵ cells per well in 1 mL of complete growth medium.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment and recovery.

  • Substrate Preparation: Prepare a 10 mM stock solution of (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic acid in ethanol. Further dilute this stock in serum-free DMEM to a working concentration of 100 µM (100X).

  • Cell Treatment: Aspirate the growth medium from the cells and replace it with 1 mL of fresh complete growth medium containing 10 µL of the 100X fatty acid working solution (final concentration: 1 µM). Include vehicle-only (ethanol) control wells.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended during assay development to determine the optimal incubation time.

Part C: Extraction of Intracellular Acyl-CoA Esters

This step must be performed quickly and on ice to minimize metabolic activity and degradation of acyl-CoAs.

  • Cell Lysis: Place the 12-well plate on ice. Aspirate the medium from each well.

  • Washing: Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS.

  • Extraction: Add 300 µL of ice-cold extraction solvent (Acetonitrile:Water, 70:30, v/v) containing a known concentration of a suitable internal standard (e.g., ¹³C-labeled C16:0-CoA) to each well.

  • Scraping and Collection: Scrape the cells from the well surface into the extraction solvent. Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new pre-chilled tube for LC-MS/MS analysis.[15][16] A small aliquot (10 µL) should be saved for protein quantification (e.g., BCA assay) from a parallel well lysed with RIPA buffer for normalization purposes.

Part D: LC-MS/MS Analysis

Quantification of acyl-CoAs is performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.[17][18][19]

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 15 minutes, hold 5 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor/product ion pairs for the substrate and product. These must be empirically determined on the specific mass spectrometer being used.

Example MRM Transitions (Illustrative - must be optimized):

  • Substrate: this compound

  • Product: 3-Keto-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA

  • Internal Standard: ¹³C-Palmitoyl-CoA

Data Analysis and Assay Validation

  • Quantification: Integrate the peak areas for the substrate, product, and internal standard from the LC-MS/MS chromatograms.

  • Normalization: Calculate the response ratio for the product by dividing its peak area by the peak area of the internal standard. Normalize this value to the total protein concentration determined from the parallel well.

  • Activity Calculation: HSD17B4 activity is expressed as the normalized amount of the 3-keto product formed per unit of time (e.g., pmol product / mg protein / hour). Compare the activity in HSD17B4-overexpressing cells to the mock control cells to determine the net activity.

Assay Validation: The Z'-Factor

For researchers intending to use this assay for high-throughput screening (HTS), calculating the Z'-factor is essential to assess assay quality and robustness.[20][21][22]

  • Positive Control: HSD17B4-overexpressing cells treated with the fatty acid substrate.

  • Negative Control: Mock-transfected cells treated with the fatty acid substrate.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is suitable for HTS.[21][23]
0 to 0.5AcceptableThe assay is marginal and may require optimization for reliable screening.[21][23]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[22][23]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Signal - Low HSD17B4 expression- Inefficient substrate uptake- Short incubation time- Acyl-CoA degradation- Re-validate stable clone expression via Western Blot.- Test higher substrate concentrations or use a carrier like BSA.- Perform a time-course experiment to find the optimal time.- Ensure all extraction steps are performed quickly on ice.
High Variability - Inconsistent cell numbers- Pipetting errors- Incomplete metabolite extraction- Ensure accurate cell counting and seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure complete cell scraping and vortexing during extraction.
Poor Z'-Factor - Small signal window between positive and negative controls- High standard deviation in controls- Increase substrate concentration or incubation time to boost signal.- Optimize cell density and reagent concentrations to reduce variability.

References

Tracing the Metabolic Fate of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: An Application Note on Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Complexities of Very-Long-Chain Fatty Acid Metabolism

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a coenzyme A derivative of a very-long-chain fatty acid (VLCFA)[1][2]. The metabolism of VLCFAs is a critical cellular process, and its dysregulation is implicated in several severe human diseases[3]. Unlike shorter fatty acids, the initial breakdown of VLCFAs primarily occurs in peroxisomes through a process called β-oxidation[3][4][5][6]. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized in the mitochondria[4][6]. Understanding the intricate steps of this metabolic pathway is crucial for developing therapeutic strategies for related disorders.

Stable isotope tracing has emerged as a gold-standard technique for dynamically studying lipid metabolism[7][8]. By introducing molecules labeled with heavy, non-radioactive isotopes such as ¹³C or ²H (deuterium), researchers can track the metabolic fate of these labeled precursors and quantify the flux through various metabolic pathways[7][9][]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing stable isotope labeling to trace the metabolism of this compound. We will delve into the core principles, provide detailed experimental protocols, and discuss data analysis strategies to empower researchers to design, execute, and interpret these powerful experiments.

Core Principles: The Power of Stable Isotopes in Metabolic Research

The fundamental principle of stable isotope tracing lies in the ability to distinguish between the exogenously supplied, labeled molecule (the "tracer") and the endogenous, unlabeled molecule (the "tracee") using mass spectrometry (MS)[7][11]. The mass difference imparted by the stable isotope allows for their differentiation and quantification[12][]. Commonly used stable isotopes in lipidomics include:

  • Carbon-13 (¹³C): Often used to label the carbon backbone of fatty acids, allowing researchers to trace the flow of carbon atoms through metabolic pathways.[]

  • Deuterium (²H): Can be used to label fatty acids and provides an alternative to ¹³C labeling.[][14] Studies have shown little isotopic effect difference between ²H and ¹³C labeled essential fatty acids in vivo[15].

There are three primary ways to utilize isotopic tracers in metabolic studies:

  • Tracer Dilution: This method measures the rate of appearance of the tracee in circulation by monitoring the dilution of a known amount of infused tracer[9][16].

  • Tracer Incorporation: This approach tracks the tracer as a precursor for the synthesis of more complex molecules, measuring the rate of its incorporation into the product over time[9][16].

  • Tracer Conversion: This involves measuring the rate at which a metabolic byproduct is produced from the metabolism of a stable isotope-labeled compound[9].

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the peroxisomal β-oxidation pathway of this compound and the general experimental workflow for a stable isotope tracing experiment.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA This compound Step1 2nd Oxidation (3-hydroxyacyl-CoA dehydrogenase) VLCFA_CoA->Step1 NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA Step1->Ketoacyl_CoA Step2 Thiolysis Ketoacyl_CoA->Step2 CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA (C22:5-CoA) Step2->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Step2->Acetyl_CoA Mitochondria Mitochondria Shorter_Acyl_CoA->Mitochondria Further Oxidation Acetyl_CoA->Mitochondria TCA Cycle

Caption: Peroxisomal β-oxidation of the hydroxylated VLCFA.

Experimental_Workflow cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding & Growth Tracer_Prep 2. Prepare Labeling Medium (e.g., with ¹³C-labeled precursor) Cell_Culture->Tracer_Prep Labeling 3. Introduce Labeling Medium Tracer_Prep->Labeling Incubation 4. Time-Course Incubation Labeling->Incubation Quenching 5. Quench Metabolism Incubation->Quenching Harvesting 6. Cell Harvesting Quenching->Harvesting Lipid_Extraction 7. Lipid Extraction Harvesting->Lipid_Extraction MS_Analysis 8. LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Processing 9. Data Processing & Isotopic Enrichment Calculation MS_Analysis->Data_Processing Interpretation 10. Biological Interpretation Data_Processing->Interpretation

Caption: General workflow for stable isotope tracing in lipidomics.[7]

Detailed Protocols: A Step-by-Step Guide

The success of a stable isotope tracing experiment hinges on meticulous execution. The following protocols are designed to be self-validating, with explanations for critical steps to ensure data integrity.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cultured cells with a stable isotope precursor. The choice of cell line should be relevant to the research question, for instance, a cell line known to have active VLCFA metabolism.

Materials:

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Stable isotope-labeled precursor (e.g., U-¹³C-Palmitic acid)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding and Growth: Plate cells at a desired density in standard culture medium and allow them to adhere and grow to a suitable confluency (typically 70-80%).[7] The success of any cell culture experiment relies on the ability to monitor cell growth and progression[17][18].

  • Labeling Medium Preparation: Prepare the culture medium containing the stable isotope-labeled precursor. The concentration of the tracer should be optimized for the specific cell type and experimental goals to avoid perturbing the system under study[9]. For fatty acid tracers, they are often complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility.

  • Initiation of Labeling: Remove the standard medium from the cells and gently wash with phosphate-buffered saline (PBS). Replace it with the prepared labeling medium.[7]

  • Time-Course Incubation: Incubate the cells for various time points. The duration of labeling will depend on the turnover rate of the lipids of interest and should be determined empirically.[7]

  • Metabolic Quenching: To halt all metabolic activity instantly, rapidly wash the cells with ice-cold PBS and then add a cold quenching solution, such as ice-cold methanol, or flash-freeze the cell pellet in liquid nitrogen.[7] This step is critical to prevent enzymatic degradation of lipids during sample harvesting[19].

  • Cell Harvesting: Scrape the cells in the quenching solution and collect them into a microcentrifuge tube. Centrifuge to pellet the cells and discard the supernatant. Store the cell pellets at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells

Rigorous sample preparation is essential for accurate lipid analysis.[20] This protocol describes a modified Folch method for extracting lipids from cell pellets.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal standards (a mix of deuterated or ¹³C-labeled lipids not expected to be synthesized from the tracer)

  • Glass vials

  • Nitrogen gas stream evaporator

Procedure:

  • Homogenization: Resuspend the cell pellet in a specific volume of ice-cold methanol. The sample can be homogenized using a bead beater or sonicator to ensure complete cell lysis and release of lipids.[19][21]

  • Addition of Internal Standards: Spike the homogenate with a known amount of an internal standard mixture. This is crucial for correcting for variations in extraction efficiency and instrument response.[21]

  • Solvent Partitioning (Folch Method):

    • Add chloroform to the methanol homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).[19][20]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.9% NaCl solution to induce phase separation.[19]

    • Vortex again and then centrifuge at a low speed to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.[7][21]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[21]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol and toluene with ammonium acetate.[21]

Protocol 3: LC-MS/MS Analysis for Isotopic Enrichment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for these studies, offering the sensitivity and resolution needed to detect and quantify isotopically labeled lipids.[11][12][22]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[11][22][23]

General LC-MS/MS Parameters:

  • Chromatographic Separation: Utilize a C18 or other suitable column to separate different lipid species based on their polarity. A gradient elution with solvents like water, acetonitrile, and isopropanol containing modifiers like ammonium formate or acetate is typically employed.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to cover a broad range of lipid classes.

    • Acquire full scan data to detect all ions within a specified mass range.

    • Use data-dependent or data-independent acquisition (DDA or DIA) to obtain fragmentation data (MS/MS) for lipid identification.[22]

Data Acquisition Strategy:

  • The primary goal is to measure the mass-to-charge ratio (m/z) of the ions.[12]

  • Isotopically labeled metabolites will show distinct mass shifts compared to their unlabeled counterparts.[12] For example, a lipid incorporating a ¹³C-labeled palmitate (C16) will have a mass increase corresponding to the number of ¹³C atoms incorporated.

Data Analysis and Interpretation

The analysis of stable isotope tracing data requires specialized software and a clear understanding of the underlying principles.

  • Peak Identification and Integration: The raw LC-MS data needs to be processed to identify and integrate the peaks corresponding to the lipid of interest and its isotopologues.[24]

  • Correction for Natural Isotope Abundance: It is crucial to correct for the natural abundance of heavy isotopes (e.g., the 1.1% natural abundance of ¹³C) to accurately determine the enrichment from the tracer.[24]

  • Calculation of Isotopic Enrichment: The isotopic enrichment is the proportion of newly synthesized lipids.[7] This can be expressed as a percentage or a fractional synthesis rate.

  • Metabolic Flux Analysis: More advanced analysis can involve metabolic flux analysis (MFA), which uses mathematical models to quantify the rates of metabolic reactions.

Presenting Quantitative Data

Summarizing quantitative data in a structured table is essential for clear communication and comparison.

Lipid SpeciesTime Point (hours)Isotopic Enrichment (%)Fractional Synthesis Rate (FSR) (%/hr)
Phosphatidylcholine (PC) 38:5415.2 ± 1.83.8
828.9 ± 2.53.6
1240.1 ± 3.13.3
Triacylglycerol (TAG) 54:648.5 ± 1.12.1
816.2 ± 1.92.0
1223.5 ± 2.42.0

Data are presented as mean ± standard deviation (n=3). FSR is calculated as the slope of the enrichment curve over the linear range.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol should incorporate self-validating steps:

  • Internal Standards: The use of a diverse panel of internal standards is non-negotiable for accurate quantification.[21]

  • Quality Control Samples: Include pooled biological samples and process blanks in the analytical run to monitor instrument performance and identify potential contamination.[25]

  • Biological Replicates: Performing experiments with multiple biological replicates is essential to assess the variability and statistical significance of the findings.[26]

Conclusion: A Dynamic View of Lipid Metabolism

Stable isotope tracing provides an unparalleled window into the dynamic nature of lipid metabolism. By following the protocols and principles outlined in this application note, researchers can effectively trace the metabolic fate of this compound and other lipids. This powerful technique offers deep insights into the mechanisms of lipid homeostasis in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders.[7] As analytical technologies continue to advance, the application of stable isotope tracers in lipidomics will undoubtedly expand our understanding of the complex roles of lipids in biological systems.[7][8]

References

Navigating the Research Landscape of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Metabolic Intermediate

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a specific stereoisomer of a long-chain 3-hydroxy fatty acyl-Coenzyme A. As researchers delve deeper into the intricacies of lipid metabolism and its role in health and disease, the demand for highly specific and well-characterized molecular tools is paramount. This molecule represents a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs). The presence of the hydroxyl group at the third carbon (C3) in the R-configuration is a hallmark of the L-bifunctional protein activity in this essential metabolic pathway.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the commercial availability, proper handling, and potential research applications of this compound, empowering the scientific community to leverage this important metabolite in their investigations.

Commercial Availability: Sourcing a Specialized Reagent

Due to its highly specific structure and likely limited demand as a stock chemical, this compound is not typically available as an off-the-shelf product. However, researchers can obtain this and other complex lipid molecules through custom synthesis services offered by specialized contract research organizations (CROs) and chemical synthesis companies. These organizations have the expertise to synthesize and purify complex lipids to high specifications.

When sourcing this compound, it is crucial to provide the supplier with the exact chemical name, CAS number (if available), and desired purity. Detailed analytical data, such as HPLC, mass spectrometry, and NMR, should be requested to confirm the identity and purity of the synthesized product.

Table 1: Potential Commercial Suppliers for Custom Lipid Synthesis

Company NameService HighlightsWebsite
Avanti Research Lipids Renowned for high-purity lipids and extensive experience in custom synthesis of complex fatty acids and their CoA esters.[1]--INVALID-LINK--
BOC Sciences Offers a wide range of custom synthesis services, including the design and synthesis of various lipid classes like fatty acids and phospholipids.[]--INVALID-LINK--
Creative Biolabs Provides custom lipid synthesis with options for modifications such as PEGylation and fluorescent labeling.[3]--INVALID-LINK--
MilliporeSigma (formerly Sigma-Aldrich) A major supplier with contract development and manufacturing (CDMO) services for custom synthesis of a wide array of biochemicals, including complex lipids.[4]--INVALID-LINK--
Kyfora Bio Specializes in custom synthesis of lipids and polymers for research and development in advanced therapies.[5]--INVALID-LINK--

Biochemical Context: The Role in Fatty Acid Beta-Oxidation

Long-chain fatty acyl-CoAs are crucial molecules in cellular metabolism, serving as both energy sources and signaling molecules.[6] The breakdown of these molecules occurs primarily through the beta-oxidation pathway within the mitochondria. This compound is a key intermediate in the oxidation of very-long-chain polyunsaturated fatty acids.

The mitochondrial beta-oxidation spiral consists of a repeating four-step cycle:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, which adds a hydroxyl group at the C3 position. For fatty acids with pre-existing double bonds at certain positions, this step can be more complex.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a keto group.

  • Thiolysis by a thiolase, which cleaves off an acetyl-CoA unit and releases a fatty acyl-CoA that is two carbons shorter.

The "3R" stereochemistry of the hydroxyl group is significant as it is the specific isomer produced during the hydration step of fatty acid oxidation.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Figure 1: Simplified diagram of the mitochondrial fatty acid beta-oxidation pathway, highlighting the central role of (3R)-3-Hydroxyacyl-CoA.

Application Notes and Protocols

Given the specialized nature of this compound, its applications will primarily be in basic research and drug discovery, focusing on enzymes and pathways involved in lipid metabolism.

Handling and Storage

Long-chain, unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.

  • Storage of Dry Powder: Upon receipt, the lyophilized powder should be stored at -80°C under an inert atmosphere (argon or nitrogen). Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can hydrolyze the thioester bond.

  • Stock Solutions: For preparing stock solutions, use high-purity solvents. A common solvent is a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) or an organic solvent like methanol. Due to the long acyl chain, solubility in purely aqueous buffers may be limited. A mixture of organic solvent and buffer might be necessary.

  • Aliquoting and Storage of Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. These aliquots should be stored at -80°C.

Protocol: In Vitro Enzyme Assays

This compound can serve as a substrate for enzymes involved in the beta-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenases and dehydratases.

Objective: To determine the kinetic parameters (Km, Vmax) of a purified 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound stock solution

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NAD+ (co-substrate)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a dilution series of the this compound stock solution in the assay buffer.

  • Set up the reaction mixture in a cuvette or a 96-well plate. A typical reaction mixture would contain:

    • Assay buffer

    • A fixed concentration of NAD+ (e.g., 1 mM)

    • Varying concentrations of the fatty acyl-CoA substrate

  • Initiate the reaction by adding a fixed amount of the purified enzyme.

  • Monitor the reaction by measuring the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: Cell-Based Assays for Metabolic Studies

Introducing long-chain fatty acyl-CoAs directly into cells can be challenging due to their charge and size, which generally prevent them from crossing the cell membrane. A more common approach is to provide the corresponding free fatty acid to the cells, which is then activated to its CoA ester intracellularly. However, for specific applications requiring the direct introduction of the acyl-CoA, cell permeabilization techniques or specialized delivery systems may be necessary.

Objective: To study the metabolism of this compound in isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant tissue (e.g., liver, heart)

  • This compound

  • Mitochondrial respiration buffer

  • Reagents for monitoring mitochondrial function (e.g., oxygen electrode, fluorescent probes for membrane potential)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Isolate mitochondria using standard differential centrifugation protocols.

  • Incubate the isolated mitochondria in respiration buffer containing the fatty acyl-CoA substrate.

  • Monitor mitochondrial respiration using an oxygen electrode to measure oxygen consumption.

  • At various time points, quench the reaction by adding a cold solvent (e.g., acetonitrile).

  • Extract the metabolites and analyze the supernatant by LC-MS/MS to identify and quantify the downstream products of beta-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Custom_Synthesis Custom Synthesis of (3R,6Z,9Z,12Z,15Z,18Z)-3- Hydroxytetracosapentaenoyl-CoA QC Quality Control (LC-MS, NMR) Custom_Synthesis->QC Storage Storage at -80°C QC->Storage Stock_Solution Stock Solution Preparation Storage->Stock_Solution Enzyme_Assay In Vitro Enzyme Assays Stock_Solution->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Isolated Mitochondria) Stock_Solution->Cell_Assay Spectrophotometry Spectrophotometry (Enzyme Kinetics) Enzyme_Assay->Spectrophotometry LCMS LC-MS/MS (Metabolite Analysis) Cell_Assay->LCMS Data_Analysis Data Analysis and Interpretation Spectrophotometry->Data_Analysis LCMS->Data_Analysis

Figure 2: A general experimental workflow for utilizing custom-synthesized this compound in research.

Conclusion

This compound is a valuable tool for researchers investigating the nuances of polyunsaturated fatty acid metabolism. While not a readily available stock chemical, its accessibility through custom synthesis opens up avenues for detailed enzymatic and metabolic studies. By understanding its biochemical context and adhering to proper handling and experimental protocols, scientists can effectively utilize this compound to advance our knowledge of lipid metabolism and its implications for human health.

References

Troubleshooting & Optimization

Troubleshooting low yield in (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges and provide actionable troubleshooting strategies to improve yield and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a challenging endeavor that can be broadly divided into two major stages:

  • Synthesis of the Precursor Fatty Acid: The stereospecific construction of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoic acid. This involves establishing the correct chirality at the C3 hydroxyl group and the Z-configuration of five non-conjugated double bonds.

  • Acyl-CoA Ligation: The activation of the carboxylic acid and its subsequent thioesterification with Coenzyme A (CoA).

Low yields can originate from inefficiencies or side reactions in either of these stages, as well as from product degradation during purification and handling.

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_ligation Stage 2: CoA Ligation Start Building Blocks Stereo Stereoselective Aldol or Asymmetric Reduction Start->Stereo Introduce 3R-OH Chain Chain Elongation & Z-Olefination Cycles Stereo->Chain Build PUFA chain Precursor (3R)-3-Hydroxy- tetracosapentaenoic Acid Chain->Precursor Activation Carboxylic Acid Activation Precursor->Activation Coupling Reaction with Coenzyme A Activation->Coupling Forms reactive intermediate Final_Product Target Acyl-CoA Coupling->Final_Product Troubleshooting_Precursor Start Low Yield of Fatty Acid Precursor Check_Stereo Problem: Incorrect Stereochemistry (Low ee at C3) Start->Check_Stereo Check_Isomer Problem: E/Z Isomer Mixture (Poor Double Bond Geometry) Start->Check_Isomer Sol_Stereo1 Verify Asymmetric Method (e.g., Braun Aldol) Check_Stereo->Sol_Stereo1 Cause: Non-selective reaction Sol_Stereo2 Analyze by Chiral HPLC or Mosher's Ester Check_Stereo->Sol_Stereo2 Diagnosis Sol_Stereo3 Avoid Racemization (Mild Conditions) Check_Stereo->Sol_Stereo3 Cause: Racemization Sol_Isomer1 Use Z-Selective Olefination (e.g., Still-Gennari, Lindlar) Check_Isomer->Sol_Isomer1 Cause: Poor reaction selectivity Sol_Isomer2 Modify Purification (AgNO3 Silica, Low Temp) Check_Isomer->Sol_Isomer2 Cause: Isomerization during workup Sol_Isomer3 Protect from Light/Heat Check_Isomer->Sol_Isomer3 Prevention

Technical Support Center: Optimizing LC-MS/MS for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of complex long-chain acyl-Coenzyme A (LCA-CoA) species. This guide provides in-depth, field-proven insights into the challenges and solutions for optimizing the sensitivity and robustness of your LC-MS/MS method for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA.

Section 1: Method Overview & Key Challenges

FAQ: What are the primary analytical hurdles for detecting this compound?

The analysis of this specific long-chain hydroxy acyl-CoA presents a multi-faceted challenge rooted in its unique physicochemical properties. Success requires a holistic optimization of the entire workflow, from sample handling to data acquisition.

  • Amphipathic Nature: The molecule contains a highly polar, negatively charged Coenzyme A head group and a long, nonpolar, polyunsaturated C24 fatty acyl tail. This duality makes it difficult to achieve good chromatographic peak shape and retention on standard reversed-phase columns.

  • Low Endogenous Abundance: Like many signaling lipids, this molecule is likely present at very low concentrations in biological matrices, demanding maximum sensitivity from the LC-MS/MS system.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. The polyunsaturated chain is prone to oxidation.[1] Strict temperature and pH control during sample preparation is paramount.

  • Matrix Effects: Co-extracted phospholipids and other lipids from biological samples can significantly suppress the ionization of the target analyte in the mass spectrometer source, leading to poor sensitivity and reproducibility.

Analyte Physicochemical Properties
PropertyValue
Chemical Formula C₄₅H₇₀N₇O₁₈P₃S
Monoisotopic Mass 1141.3695 u
[M+H]⁺ (Precursor Ion) 1142.3768 m/z
[M-H]⁻ (Precursor Ion) 1140.3622 m/z
General Analytical Workflow

The following diagram outlines the critical stages for successful analysis. Each step will be detailed in the subsequent sections.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization 1. Tissue/Cell Homogenization (Acidic Buffer, on ice) Extraction 2. Solvent Extraction (e.g., ACN/Isopropanol) Homogenization->Extraction Purification 3. Solid Phase Extraction (SPE) (Anion Exchange) Extraction->Purification LC 4. Ion-Pairing RP-UHPLC (e.g., C18 Column) Purification->LC MS 5. Triple Quadrupole MS (Positive ESI, MRM) LC->MS Quant 6. Integration & Quantification (Internal Standard) MS->Quant

Caption: Overall workflow for LCA-CoA analysis.

Section 2: Sample Preparation & Extraction

FAQ: My recovery of long-chain acyl-CoAs is poor and inconsistent. Which extraction method do you recommend?

Low recovery is often due to a combination of analyte degradation and inefficient extraction from complex biological matrices. A robust protocol involves rapid quenching of metabolic activity, effective protein precipitation, and selective purification. We recommend a method adapted from protocols that utilize a combination of organic solvent extraction and solid-phase extraction (SPE).[2][3]

Protocol: High-Recovery Extraction of LCA-CoAs from Tissue

  • Homogenization (Quenching):

    • Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately upon collection to halt enzymatic activity.

    • Homogenize the frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) using a glass homogenizer. The acidic pH helps improve the stability of the thioester linkage.[4]

  • Solvent Extraction:

    • To the homogenate, add 3 mL of a cold acetonitrile/2-propanol mixture (3:1, v/v).[2]

    • Vortex vigorously for 2 minutes, then centrifuge at 4°C for 15 minutes at >10,000 x g.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Rationale: This step is critical for removing interfering lipids and salts, significantly reducing matrix effects. A weak anion-exchange sorbent is ideal.

    • Column: Use a 2-(2-pyridyl)ethyl-functionalized silica gel SPE column (100 mg).[2]

    • Conditioning: Condition the column with 2 mL of methanol, followed by 2 mL of the extraction solvent (acetonitrile/2-propanol/water).

    • Loading: Load the supernatant from step 2 onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of an acetonitrile/isopropanol/water/acetic acid mixture (9:3:4:4, v/v/v/v) to remove neutral lipids and other impurities.[2]

    • Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v). The ammonium formate neutralizes the pyridyl group on the sorbent, releasing the analyte.[2]

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a mobile phase-compatible solvent, such as 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate.

FAQ: How can I prevent my analyte from degrading during sample preparation?

Analyte stability is a major concern.[5][6]

  • Temperature: Keep samples on ice at all times. Perform all extraction steps at 4°C where possible.

  • pH: Maintain an acidic to neutral pH (4.5-7.0) to minimize hydrolysis of the thioester bond.[4] Avoid strongly acidic or basic conditions.

  • Oxidation: For polyunsaturated species like the target analyte, minimize exposure to air. Work quickly and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent, though its compatibility with the MS should be verified.

  • Storage: Store extracts at -80°C and analyze them as soon as possible. Avoid repeated freeze-thaw cycles.

Section 3: Liquid Chromatography Optimization

FAQ: I'm observing severe peak tailing and poor retention for my acyl-CoA. How can I improve the chromatography?

This is the classic problem for acyl-CoAs due to their amphipathic structure. The negatively charged phosphate groups interact with metal surfaces in the HPLC system and cause secondary interactions on the column, leading to tailing. The solution is ion-pair reversed-phase chromatography .[7][8]

An ion-pairing agent, typically a volatile amine, is added to the mobile phase. It forms a neutral complex with the negatively charged analyte, which improves retention on a C18 column and results in a sharp, symmetrical peak.[9][10]

Recommended LC Conditions

ParameterRecommended SettingRationale
Column UPLC C18, ≤1.8 µm, 2.1 x 100-150 mmSmall particle size for high resolution and sensitivity. A C8 column can also be effective.[11]
Mobile Phase A Water with 10-15 mM Ammonium Acetate or 10 mM Hexylamine (pH adjusted to ~7 with Acetic Acid)Ammonium acetate is a common MS-friendly buffer. Hexylamine is a more effective but less common ion-pairing agent.
Mobile Phase B Acetonitrile with the same concentration of the ion-pairing agent as Mobile Phase AEnsures consistent ion-pairing throughout the gradient.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 1 - 5 µLMinimize to prevent solvent mismatch effects.

Example UHPLC Gradient

Time (min)% Mobile Phase B (ACN)
0.05
2.05
12.095
15.095
15.15
20.05

Section 4: Mass Spectrometry & Detection

FAQ: What are the optimal MS/MS parameters and MRM transitions for detecting my analyte?

Acyl-CoAs have a very predictable and characteristic fragmentation pattern in positive electrospray ionization (ESI+) mode, which is the preferred mode for their detection.[12][13] The most abundant fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate portion of the CoA molecule.[12][14]

Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 1142.38 Fragment Product Ion [M+H - 507]⁺ m/z 635.35 Precursor->Fragment CID Loss Neutral Loss of 507.0 Da (Phosphoadenosine Diphosphate)

Caption: Characteristic fragmentation of Acyl-CoAs.

Recommended MRM Transitions & MS Settings

Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.[11][15]

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Provides the most stable and characteristic fragmentation for acyl-CoAs.[12]
Precursor Ion (Q1) 1142.4 m/zThe protonated molecular ion [M+H]⁺.
Product Ion (Q3) - Quantifier 635.4 m/zCorresponds to the [M+H - 507]⁺ fragment, which includes the entire acyl chain.[16] This is the most specific and abundant fragment.
Product Ion (Q3) - Qualifier ~428.1 m/zA common fragment corresponding to the adenosine diphosphate portion.[12] Useful for identity confirmation.
Collision Energy (CE) Optimize empirically (Start ~30-40 eV)This is instrument-dependent. Infuse a standard (if available) or a related long-chain acyl-CoA to find the optimal value that maximizes the product ion signal.
Internal Standard C17:0-CoA or other odd-chain acyl-CoAAn ideal internal standard is not commercially available. A stable isotope-labeled version would be best. In its absence, a non-endogenous odd-chain acyl-CoA like C17:0-CoA is the best choice to correct for extraction loss and matrix effects.[11]

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Very Low Sensitivity 1. Analyte Degradation2. Poor Extraction Recovery3. Severe Ion Suppression4. Incorrect MS/MS Parameters1. Re-prepare samples, ensuring they are kept cold and at a stable pH.[4][5]2. Validate your extraction method with a spiked standard to calculate recovery.[11]3. Ensure the SPE cleanup step is performed correctly. Dilute the final extract to reduce matrix concentration.4. Confirm precursor and product ion m/z values. Perform a direct infusion of a related standard to optimize collision energy and other source parameters.[13]
Poor Peak Shape (Tailing/Broadening) 1. Secondary Interactions on Column2. Column Overload3. Incompatible Reconstitution Solvent1. Ensure an ion-pairing agent is present in both mobile phases at a sufficient concentration (e.g., 10-15 mM).[8][17]2. Inject a smaller volume or dilute the sample.3. Reconstitute the dried extract in the initial mobile phase conditions (e.g., 95% A, 5% B).
High Background Noise 1. Contaminated Mobile Phase or LC System2. Insufficiently Selective MRM Transition1. Use high-purity (LC-MS grade) solvents and additives. Flush the system thoroughly.2. Confirm that your MRM transition is specific. Check for interferences in a blank matrix injection.
Poor Reproducibility (Area Counts Vary) 1. Inconsistent Extraction Efficiency2. Sample Instability3. Injection Volume Variability1. Use a robust internal standard (e.g., C17:0-CoA) to normalize results.[11]2. Analyze samples immediately after preparation or store properly at -80°C. Keep autosampler temperature low (4-10°C).3. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample.

References

Technical Support Center: Preventing Degradation of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA and facing challenges with its stability during extraction from biological matrices. This molecule, a long-chain polyunsaturated fatty acyl-CoA, is inherently unstable due to its chemical structure. Its successful quantification and analysis depend entirely on preventing its degradation from the moment of sample collection.

This document provides in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind each critical step.

Core Principles of Prevention: A Three-Pronged Approach

The instability of this compound stems from three primary vulnerabilities: the thioester bond, the polyunsaturated acyl chain, and the enzymes within the biological matrix. A successful extraction strategy must therefore simultaneously counteract enzymatic hydrolysis, chemical hydrolysis, and oxidation.

cluster_Threats Primary Degradation Threats cluster_Strategies Core Prevention Strategies T1 Enzymatic Hydrolysis (Thioesterases) S1 Rapid Quenching & Denaturation (Organic Solvents, Low Temp) T1->S1 Counteracted by T2 Oxidation (Polyunsaturated Chain) S2 Antioxidants & Chelators (BHT, EDTA) T2->S2 Counteracted by T3 Chemical Hydrolysis (Thioester Bond) S3 Strict pH Control (Acidic Buffers) T3->S3 Counteracted by Extracted Stable Analyte S1->Extracted S2->Extracted S3->Extracted Molecule This compound (in Biological Matrix) Molecule->T1 Molecule->T2 Molecule->T3

Caption: Key degradation threats and their corresponding preventative strategies.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the extraction of long-chain polyunsaturated acyl-CoAs.

Q1: My acyl-CoA recovery is consistently low or undetectable. What are the most likely causes?

A: Low recovery is the most common complaint and almost always points to degradation during sample preparation. The three main culprits are:

  • Enzymatic Degradation: Your sample is rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly hydrolyze the thioester bond.[1][2][3][4][5] This process begins the instant cells are lysed. If not immediately and aggressively inhibited, your target molecule will be converted to the free fatty acid and Coenzyme A.

  • Oxidative Damage: The molecule's five double bonds make it extremely susceptible to lipid peroxidation.[6][7][8] This chain reaction is initiated by oxygen, light, heat, and transition metals, leading to a cascade of degradation products that will not be detected as the parent molecule.[6][9][10]

  • Chemical Hydrolysis: The thioester bond is chemically unstable in alkaline and strongly acidic conditions.[1][11] If your extraction buffer is not at the optimal pH, you will lose your product to non-enzymatic hydrolysis.

Solution: You must implement a multi-faceted approach that addresses all three issues from the very first step. This involves rapid metabolic quenching, the use of acidic buffers, and the inclusion of antioxidants.

Q2: How can I effectively inhibit thioesterase activity the moment I collect my sample?

A: This is the most critical step. Enzymatic activity must be stopped instantly.

  • Metabolic Quenching: For tissues, the gold standard is to freeze-clamp the tissue immediately upon collection using tongs pre-chilled in liquid nitrogen. For cultured cells, aspirate the media and immediately add an ice-cold solvent like methanol to halt all enzymatic activity.[1]

  • Homogenization Conditions: Homogenize the frozen tissue or cell pellet in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) .[1][12] The low temperature slows enzymatic kinetics, while the acidic pH directly inhibits the activity of most thioesterases.[1] The addition of organic solvents like acetonitrile and isopropanol during homogenization further aids in precipitating and denaturing these destructive enzymes.[13][14]

Q3: What is the optimal pH for my extraction buffer and why is it so important?

A: The stability of the thioester bond in acyl-CoAs is highly pH-dependent.[11] While the bond is most stable in a slightly acidic range (pH 4.0-6.8), a pH of 4.9 is often recommended for the initial homogenization and extraction steps.[1][12][15]

Causality:

  • Inhibition of Thioesterases: Most acyl-CoA thioesterases have optimal activity near neutral pH. Lowering the pH to 4.9 significantly reduces their catalytic efficiency.[1]

  • Minimizing Chemical Hydrolysis: This pH strikes a balance, preventing the accelerated hydrolysis that occurs in both strongly acidic and alkaline conditions.[1][11]

Q4: How do I protect the five double bonds in my molecule from oxidation?

A: Protecting the polyunsaturated chain requires a strict antioxidant and anti-contaminant strategy.

  • Use Antioxidants: Incorporate a potent antioxidant into your homogenization and extraction buffers. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices as they are effective free radical scavengers that interrupt the lipid peroxidation chain reaction.[9][16]

  • Chelate Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester these ions.[10]

  • Control the Environment: Work under dim light and keep samples on ice or at 4°C at all times.[1][16] Avoid oxygen exposure by blanketing samples and extracts with an inert gas like nitrogen or argon, especially during evaporation steps.[16]

Q5: What is the best method to separate my acyl-CoA from the complex biological matrix?

A: After initial homogenization and solvent extraction, a purification step is essential. Solid-Phase Extraction (SPE) is a robust and widely used technique for isolating and enriching acyl-CoAs from complex mixtures.[13]

  • SPE Sorbent Choice:

    • Reversed-Phase (C18): C18 columns are commonly used and effectively separate the relatively nonpolar long-chain acyl-CoAs from more polar contaminants.[12]

    • Specialized Sorbents: Columns with functionalities like 2-(2-pyridyl)ethyl have shown high recovery for a broad range of acyl-CoAs.[13][14][15]

  • Elution: After washing the column to remove impurities, the acyl-CoAs are typically eluted with a solvent like 2-propanol or a methanol-based solution.[12]

Q6: How should I handle and store my final, purified extract to ensure its stability before analysis?

A: The final extract is still vulnerable.

  • Solvent Choice: For reconstitution prior to analysis (e.g., by LC-MS), methanol often provides the best stability.[17] Some studies show good stability in 50% methanol/50% ammonium acetate buffer.[17][18] Purely aqueous solutions should be avoided as they can promote hydrolysis.[17]

  • Short-Term Storage: If samples must wait in an autosampler, maintain the temperature at 4°C and analyze them as quickly as possible.[18] Degradation can still occur over a 24-hour period, even at this temperature.[18]

  • Long-Term Storage: For storage longer than a day, evaporate the solvent under a stream of nitrogen and store the dry pellet at -80°C.[1] Storing in solution, even at -80°C, is less ideal. If necessary, use single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation.[11]

Optimized Extraction Workflow

This diagram illustrates a best-practice workflow incorporating all the principles discussed above.

cluster_Workflow Optimized Extraction Workflow Start Sample Collection (Tissue or Cells) Quench Step 1: Metabolic Quenching (Flash-freeze in liquid N2) Start->Quench Immediate Homogenize Step 2: Homogenization (Ice-cold, pH 4.9 Buffer + BHT/EDTA) Quench->Homogenize Extract Step 3: Solvent Extraction (Acetonitrile / 2-Propanol) Homogenize->Extract Centrifuge Step 4: Clarification (Centrifuge at 4°C to pellet protein) Extract->Centrifuge SPE Step 5: Solid-Phase Extraction (C18 or specialized column) Centrifuge->SPE Supernatant Concentrate Step 6: Concentration (Evaporate under N2 stream) SPE->Concentrate Eluate Reconstitute Step 7: Reconstitution (Methanol or appropriate solvent) Concentrate->Reconstitute Analyze Analysis (e.g., LC-MS/MS) Store at -80°C if needed Reconstitute->Analyze

Caption: A step-by-step workflow for maximizing the stability and recovery.

Summary of Key Reagents and Their Functions

Reagent / ConditionPurposeTypical Concentration / SettingRationale
Liquid Nitrogen Metabolic QuenchingN/AInstantly halts all enzymatic activity upon sample collection.[1]
KH2PO4 Buffer pH Control100 mM, pH 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis of the thioester bond.[1][12][15]
Ice / 4°C Temperature ControlThroughout procedureSlows down the rate of all enzymatic and chemical degradation reactions.[1][16]
Acetonitrile / 2-Propanol Protein Precipitation & ExtractionAs per protocolDenatures and removes enzymes (including thioesterases) while solubilizing the acyl-CoA.[12][13][14]
BHT / BHA Antioxidant50-100 µMScavenges free radicals to prevent the oxidative destruction of the polyunsaturated fatty acyl chain.[9]
EDTA Metal Chelator1-5 mMSequesters divalent metal ions (e.g., Fe2+, Cu2+) that catalyze lipid peroxidation.[10]
Nitrogen / Argon Gas Inert AtmosphereDuring storage/evaporationDisplaces oxygen to prevent oxidation.[16]
-80°C Storage Long-Term PreservationFor dry pellets or aliquotsMinimizes molecular motion and chemical degradation for long-term sample integrity.[1][11][16]

Detailed Extraction Protocol (Example from Tissue)

This protocol synthesizes established methods for the robust extraction of long-chain acyl-CoAs from tissue samples.[12][13][15]

1. Materials and Reagents

  • Homogenization Buffer (pH 4.9): 100 mM Potassium Phosphate (KH2PO4). Prepare fresh and keep on ice.

  • Antioxidant/Chelator Stock: 10 mM BHT and 100 mM EDTA in ethanol.

  • Extraction Solvents: HPLC-grade Acetonitrile and 2-Propanol.

  • SPE Columns: C18 or 2-(2-pyridyl)ethyl SPE cartridges.

  • Standard Laboratory Equipment: Dounce homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer.

2. Sample Preparation and Homogenization

  • Weigh approximately 50-100 mg of frozen tissue, keeping it on dry ice.

  • Transfer the frozen tissue to a pre-chilled glass Dounce homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer (pH 4.9). Add Antioxidant/Chelator stock to a final concentration of 50 µM BHT and 1 mM EDTA.

  • Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer in an ice bath throughout.

  • Add 1 mL of 2-Propanol and briefly homogenize again.[13]

3. Solvent Extraction

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile, vortex vigorously for 1 minute.[13]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[13]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

4. Solid-Phase Extraction (SPE)

  • Condition the SPE column according to the manufacturer's instructions (typically with methanol followed by water).

  • Equilibrate the column with Homogenization Buffer.

  • Load the supernatant from Step 3 onto the column.

  • Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-Propanol or methanol).[12]

5. Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • For immediate analysis, reconstitute the dried pellet in a small, precise volume of a suitable solvent (e.g., methanol).[17]

  • For long-term storage, cap the tube containing the dry pellet under nitrogen and place it at -80°C.[1]

References

Improving the resolution of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acyl-CoA Analysis

Guide: Improving Chromatographic Resolution of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the challenges inherent in analyzing complex lipids like 3-hydroxylated very-long-chain polyunsaturated acyl-CoAs. This guide is structured as a series of frequently asked questions that address the most common issues encountered during method development, moving from fundamental peak shape problems to advanced optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for this compound is broad and exhibits significant tailing. What are the primary causes?

A1: This is the most common issue when dealing with long-chain, functionalized acyl-CoAs. The poor peak shape arises from the molecule's complex physicochemical properties. There are three primary contributors:

  • Amphipathic Nature: The molecule has a highly polar, charged Coenzyme A head and a very long, nonpolar C24 fatty acyl tail. This dual nature can lead to mixed-mode interactions on the column and the formation of aggregates in solution, which hinders uniform interaction with the stationary phase.[1]

  • Strong Hydrophobic Retention: The C24 polyunsaturated chain interacts very strongly with traditional nonpolar stationary phases like C18. This can lead to slow desorption kinetics (mass transfer broadening), resulting in a wide, shallow peak.[2][3]

  • Secondary Interactions: This is a major cause of peak tailing. The hydroxyl (-OH) group on the acyl chain and, more significantly, the phosphate groups on the CoA moiety can engage in undesirable ionic or hydrogen-bonding interactions with active sites on the silica backbone of the column, such as free silanol groups.[4][5]

These interactions create multiple retention mechanisms, causing the population of molecules to elute at slightly different times, resulting in a tailed peak instead of a sharp, symmetrical Gaussian one.

cluster_Analyte Analyte Interactions cluster_Column Stationary Phase Analyte (3R...)-3-OH-Acyl-CoA Tail C24 Acyl Chain (Hydrophobic) Analyte->Tail Primary Interaction Head CoA + 3-OH Group (Polar/Charged) Analyte->Head Secondary Interaction Source C18 C18 Ligands (Nonpolar) Tail->C18 Desired Retention (Causes Broadening if too strong) Silanol Residual Silanols (Active Sites) Head->Silanol Undesired Interaction (Causes Tailing)

Caption: Causes of poor peak shape for hydroxylated long-chain acyl-CoAs.

Q2: How can I optimize my mobile phase to improve peak shape and resolution?

A2: Mobile phase optimization is the most powerful tool for improving the chromatography of ionizable compounds. Your focus should be on controlling ionization, improving peak symmetry, and managing retention.

  • pH Control is Critical: The phosphate groups on Coenzyme A are acidic. To ensure a consistent charge state and prevent interactions with silanols, the mobile phase pH must be buffered and controlled.[6][7][8] For acyl-CoAs, a slightly alkaline mobile phase often yields the best results. Using a buffer like 15 mM ammonium hydroxide (NH₄OH) can bring the pH to ~10.5.[9][10] This deprotonates residual silanols on the column, minimizing secondary interactions and dramatically improving peak shape. Always measure the pH of the aqueous portion before mixing with the organic solvent.[4]

  • Choice of Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for separating long-chain lipids. Its lower viscosity results in lower backpressure and better chromatographic efficiency (sharper peaks).[11]

  • Gradient Optimization: A shallow gradient is essential for resolving complex lipids. A slow increase in the organic mobile phase percentage gives the analyte more time to interact with the stationary phase, improving separation from closely eluting isomers or contaminants.[12]

ParameterRecommended Starting ConditionRationale
Mobile Phase A 15 mM Ammonium Hydroxide in WaterSuppresses silanol interactions, ensures consistent analyte ionization.[9][10]
Mobile Phase B 15 mM Ammonium Hydroxide in AcetonitrileACN provides high efficiency; NH₄OH maintains consistent pH throughout the gradient.[9]
Gradient Start at a low %B (e.g., 20%) and increase slowly.A shallow gradient is crucial for resolving long-chain species.[9]
Alternative A 10 mM Ammonium Acetate in Water (pH ~6.8)A milder pH option, compatible with most columns, but may be less effective at reducing tailing.[13]
Q3: What type of HPLC/UPLC column (stationary phase) is best suited for this analysis?

A3: While a high-quality, end-capped C18 column is the standard workhorse for lipidomics, the extreme hydrophobicity of a C24 acyl chain can lead to excessive retention and peak broadening.[2][14] You may achieve better results by reducing the hydrophobicity of the stationary phase.

  • Consider Less Retentive Phases: A C8 column is an excellent alternative. It provides less hydrophobic retention, which can result in sharper peaks and a shorter analysis time for very-long-chain species.[2][9] In some cases, even a C4 phase might be suitable.[2][15]

  • Particle Size and Efficiency: To maximize resolution, use a column packed with sub-2 µm solid-core particles or fully porous particles. This requires a UHPLC system capable of handling higher backpressures but yields significantly higher efficiency (sharper peaks).[5][16]

  • End-Capping: Always use a column that is thoroughly end-capped. This process chemically treats the silica surface to minimize the number of free silanol groups available for secondary interactions.

Stationary PhasePros for (3R...)-3-OH-Acyl-CoACons for (3R...)-3-OH-Acyl-CoA
C18 High resolving power for isomers. Good starting point.[10][17]May cause excessive retention, leading to broad peaks and long run times.[2]
C8 Reduced retention, often resulting in sharper peaks and faster elution.[9]May offer slightly less resolution for structurally similar isomers compared to C18.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the double bonds.Retention mechanism is more complex; may not provide sufficient hydrophobic retention.
Q4: I've optimized my mobile phase and column, but my resolution is still insufficient. What other instrumental parameters can I adjust?

A4: Fine-tuning instrumental parameters can provide the final enhancements needed for baseline resolution.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) reduces the viscosity of the mobile phase.[12][16] This improves mass transfer kinetics, allowing the analyte to move more quickly between the mobile and stationary phases. The result is often sharper peaks and lower backpressure. However, you must verify the thermal stability of your analyte at elevated temperatures.[16]

  • Decrease Flow Rate: Reducing the flow rate can increase efficiency (N), which directly improves resolution.[5] This is a trade-off, as it will also increase the analysis time.

  • Minimize System Dead Volume: Extra-column volume (from tubing, fittings, and the detector flow cell) contributes significantly to peak broadening.[3][18] Ensure you are using narrow-bore tubing (e.g., 0.005" or less) and the shortest possible lengths to connect system components.

cluster_Workflow Method Development Workflow Start Initial Method (e.g., C18, pH 6.8 ACN/H2O) CheckPeak Assess Peak Shape (Broad? Tailing?) Start->CheckPeak OptimizeMP Optimize Mobile Phase (Adjust pH to ~10.5, Check Modifier) CheckPeak->OptimizeMP Yes CheckRetention Assess Retention (Too long?) CheckPeak->CheckRetention No, Shape is Good OptimizeMP->CheckRetention ChangeColumn Change Stationary Phase (Switch to C8) CheckRetention->ChangeColumn Yes FineTune Fine-Tune Parameters (Increase Temp, Adjust Gradient/Flow) CheckRetention->FineTune No, Retention is OK ChangeColumn->FineTune Final Optimized Method FineTune->Final

Caption: A logical workflow for chromatographic method development.

Q5: I suspect my analyte is degrading during sample preparation. What is the recommended protocol for extracting long-chain acyl-CoAs from biological tissues?

A5: This is a valid and critical concern. Acyl-CoAs are metabolically active and chemically labile, making sample preparation the most error-prone step in the entire workflow.[19] Success hinges on immediately halting all enzymatic activity and preventing chemical hydrolysis.

The following protocol is a robust starting point for tissues.[19][20]

cluster_Prep Sample Preparation Workflow Quench 1. Metabolic Quenching Instantly freeze-clamp tissue in liquid N₂. Homogenize 2. Cryo-Homogenization Grind frozen tissue to a fine powder. Quench->Homogenize Extract 3. Extraction Homogenize powder in ice-cold acidic buffer (e.g., 100mM KH₂PO₄, pH 4.9) + organic solvent. Homogenize->Extract Separate 4. Phase Separation Centrifuge at 4°C to pellet protein/debris. Extract->Separate Collect 5. Supernatant Collection Carefully collect the supernatant containing acyl-CoAs. Separate->Collect Dry 6. Drying & Reconstitution Evaporate solvent under N₂ stream. Reconstitute in initial mobile phase. Collect->Dry

Caption: Workflow for robust extraction of acyl-CoAs from tissue.

Experimental Protocol: Tissue Extraction

  • Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample between aluminum tongs pre-chilled in liquid nitrogen.[19] This instantly halts all enzymatic activity. Store at -80°C.

  • Tissue Homogenization: While still frozen, grind the tissue to a fine powder using a mortar and pestle chilled with liquid nitrogen.

  • Extraction: Transfer the frozen powder (50-100 mg) to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Add internal standards. Add 2 mL of 2-propanol and homogenize thoroughly. Add 4 mL of acetonitrile, vortex for 5 minutes.[20] All steps must be performed on ice.

  • Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper aqueous-organic phase containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Q6: How should I set up my tandem mass spectrometer (MS/MS) for sensitive and specific detection?

A6: LC-MS/MS is the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity. Positive mode electrospray ionization (ESI) is typically used.

The key to specificity is exploiting the characteristic fragmentation pattern of the Coenzyme A moiety. Upon collision-induced dissociation (CID), all fatty acyl-CoAs produce a highly abundant, structure-specific product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate group.

  • Fragmentation: This corresponds to a neutral loss of 507.0 Da.[10][21]

  • Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the mass of your intact molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting the specific product ion in the third quadrupole. This is an extremely selective and sensitive technique.[9]

ParameterSettingRationale & Comments
Ionization Mode Positive ESIGenerally provides the best sensitivity for acyl-CoAs.[9][10][21]
Precursor Ion [M+H]⁺ Calculated m/zThe protonated molecular ion. This will need to be calculated for your specific molecule.
Product Ion Precursor m/z - 507.0This corresponds to the fragment after the neutral loss of phosphoadenosine diphosphate.[10][21]
Scan Type MRM/SRMProvides the highest sensitivity and selectivity for quantification.[9]
Collision Energy ~40 eVThis is a starting point and should be optimized for your specific instrument to maximize the product ion signal.[10]

By implementing these strategies in a systematic way, you can overcome the inherent challenges of analyzing this compound, leading to robust, reproducible, and high-resolution chromatographic data.

References

Technical Support Center: Refining Enzyme Kinetic Assays for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining enzyme kinetic assays involving the novel substrate, (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this very-long-chain, highly polyunsaturated acyl-CoA. Here, we synthesize foundational biochemical principles with practical, field-tested insights to empower you to generate robust and reproducible kinetic data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns that arise when working with this compound.

Q1: What are the primary challenges in handling a very-long-chain polyunsaturated acyl-CoA like this one?

A1: The primary challenges stem from its amphipathic nature and the high degree of unsaturation. These are:

  • Micelle Formation: Long-chain acyl-CoAs readily form micelles in aqueous solutions, which can significantly impact the effective substrate concentration available to the enzyme and complicate kinetic analyses.

  • Oxidative Instability: The multiple double bonds in the acyl chain are susceptible to oxidation, which can lead to substrate degradation and the formation of inhibitory byproducts.

  • Solubility: Achieving and maintaining a stable, monomeric solution of the substrate is critical for accurate kinetic measurements.

  • Adsorption: The hydrophobic acyl chain can cause the molecule to adsorb to plasticware and other surfaces, leading to a decrease in the actual substrate concentration.

Q2: How can I minimize oxidation of the substrate during storage and in my assay?

A2: To minimize oxidation, it is crucial to handle the substrate with care:

  • Storage: Store the lyophilized powder or solutions in organic solvents (e.g., ethanol, acetonitrile) at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Assay Buffer: Prepare fresh assay buffers and consider degassing them before use. The inclusion of a small concentration of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) (typically 0.5-1 mM) can be beneficial, but compatibility with your enzyme of interest must be confirmed.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent such as EDTA (0.1-0.5 mM) in your buffer can sequester these ions. Again, ensure this is compatible with your enzyme, as some enzymes require divalent cations for activity.

Q3: How do I address the issue of substrate micelle formation?

A3: Addressing micelle formation is critical for obtaining meaningful kinetic data.

  • Determine the Critical Micelle Concentration (CMC): While the specific CMC for this compound may not be published, it is advisable to perform experiments to estimate it under your assay conditions. This can be done using fluorescent probes like 2-toluidinylnaphthalene-6-sulfonate (TNS).

  • Work Below the CMC: Ideally, kinetic assays should be performed at substrate concentrations well below the CMC to ensure you are measuring the enzyme's activity on monomeric substrate.

  • Use of Detergents: If working below the CMC is not feasible due to a high Km, a non-ionic detergent (e.g., Triton X-100 or CHAPS) at a concentration above its own CMC but below a level that would denature the enzyme can be used to create mixed micelles. This can provide a more consistent presentation of the substrate to the enzyme. However, the detergent concentration and type must be carefully optimized.

Q4: What type of enzymes are expected to act on this compound?

A4: The structure of the substrate suggests it is an intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids. The key enzyme complex responsible for the metabolism of such substrates is the mitochondrial trifunctional protein (TFP) .[1][2] TFP possesses three enzymatic activities, one of which is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , which would catalyze the conversion of your substrate to the corresponding 3-ketoacyl-CoA.[1][2]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during assay development and execution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Assay Problem (e.g., No/Low Activity, High Background, Poor Reproducibility) sub_prep Check Substrate Preparation & Integrity start->sub_prep assay_cond Review Assay Conditions start->assay_cond enzyme_act Verify Enzyme Activity start->enzyme_act data_analysis Examine Data Analysis start->data_analysis sub_sol Solubility Issues? (Precipitate, cloudiness) sub_prep->sub_sol yes sub_stab Stability Issues? (Oxidation, hydrolysis) sub_prep->sub_stab no ph_temp pH & Temperature Optimal? assay_cond->ph_temp yes buffer_comp Buffer Components Compatible? assay_cond->buffer_comp no enzyme_conc Enzyme Concentration Appropriate? enzyme_act->enzyme_conc yes enzyme_storage Enzyme Properly Stored & Handled? enzyme_act->enzyme_storage no linear_range Initial Velocity in Linear Range? data_analysis->linear_range yes background_sub Background Subtraction Correct? data_analysis->background_sub no solve_sol Troubleshoot Solubility: - Use co-solvent (e.g., DMSO) - Gentle warming/sonication - Fresh substrate stock sub_sol->solve_sol sub_micelle Micelle Formation? sub_stab->sub_micelle no solve_stab Improve Stability: - Add antioxidant (DTT/TCEP) - Add chelator (EDTA) - Use fresh buffer/substrate sub_stab->solve_stab yes solve_micelle Address Micelles: - Work below CMC - Optimize with non-ionic detergent sub_micelle->solve_micelle yes solve_ph_temp Optimize pH & Temperature ph_temp->solve_ph_temp cofactors Cofactor Concentrations Correct? buffer_comp->cofactors no solve_buffer Test Buffer Components Individually buffer_comp->solve_buffer yes solve_cofactors Titrate Cofactor Concentrations cofactors->solve_cofactors yes solve_enzyme_conc Titrate Enzyme Concentration enzyme_conc->solve_enzyme_conc solve_enzyme_storage Use Fresh Enzyme Aliquot enzyme_storage->solve_enzyme_storage yes solve_linear Adjust Enzyme/Substrate Concentration or Time linear_range->solve_linear solve_background Review Background Correction Method background_sub->solve_background yes success Problem Resolved solve_sol->success solve_stab->success solve_micelle->success solve_ph_temp->success solve_buffer->success solve_cofactors->success solve_enzyme_conc->success solve_enzyme_storage->success solve_linear->success solve_background->success

Caption: Troubleshooting workflow for enzymatic assays.

Issue 1: No or Very Low Enzyme Activity
Potential Cause Explanation & Recommended Action
Substrate Degradation The polyunsaturated nature of the substrate makes it prone to oxidation. Action: Prepare fresh substrate solutions for each experiment. Consider adding antioxidants like DTT or TCEP (0.5-1 mM) and a chelator like EDTA (0.5 mM) to the assay buffer, after confirming compatibility with your enzyme.
Improper Substrate Solubilization The substrate may not be fully dissolved or may have precipitated out of solution. Action: Ensure the substrate is fully dissolved in a compatible organic solvent (e.g., DMSO, ethanol) before diluting into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <1-2%) and consistent across all assays, as it may affect enzyme activity.
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for the enzyme with this specific substrate. Action: Perform a matrix of experiments to determine the optimal pH (e.g., testing a range from 6.5 to 8.5) and temperature. Verify that buffer components are not inhibitory.
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Action: Use a fresh aliquot of the enzyme. If possible, test the enzyme activity with a known, more stable substrate to confirm its viability.
Very High Km for the Substrate The enzyme may have a low affinity for this very-long-chain substrate, requiring a higher concentration than tested to observe significant activity. Action: Cautiously increase the substrate concentration, being mindful of the CMC. If activity is still low, a more sensitive detection method may be required.
Issue 2: High Background Signal
Potential Cause Explanation & Recommended Action
Substrate Auto-oxidation/Hydrolysis The substrate itself may be unstable under the assay conditions, leading to a non-enzymatic signal. Action: Run a "no-enzyme" control for every substrate concentration. The rate of signal increase in this control should be subtracted from the rate observed in the presence of the enzyme. If the background rate is high, consider adjusting the buffer pH or adding stabilizing agents as mentioned previously.
Contaminating Enzymes in Sample If using a crude or partially purified enzyme preparation, other enzymes may be present that can act on the substrate or other components in the assay mixture. Action: Further purify the enzyme of interest. Alternatively, use specific inhibitors for known contaminating enzymes, if available.
Interference from Assay Components Components of the assay buffer or the substrate solution itself may interfere with the detection method (e.g., fluorescence quenching or absorbance). Action: Test each component of the reaction mixture individually for its contribution to the background signal.
Issue 3: Poor Reproducibility
Potential Cause Explanation & Recommended Action
Inconsistent Substrate Preparation Variability in the solubilization of the substrate can lead to differences in the effective substrate concentration between experiments. Action: Develop a standardized and rigorous protocol for substrate preparation, including the solvent used, mixing time, and dilution steps. Prepare a single, large stock solution for a set of experiments where possible.
Pipetting Errors The viscous nature of concentrated substrate solutions or enzyme preparations in glycerol can lead to pipetting inaccuracies. Action: Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). Prepare master mixes to minimize the number of individual pipetting steps.
Assay Drift Changes in temperature or reagent stability over the course of a long experiment can lead to variability. Action: Allow all reagents to equilibrate to the assay temperature before starting. If running a large number of samples, consider running controls at the beginning, middle, and end of the experiment to monitor for any drift.

Part 3: Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for LCHAD Activity

This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase activity and is designed to be a starting point for optimization with this compound.[3] The assay monitors the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • Purified mitochondrial trifunctional protein (TFP) or a source of LCHAD

  • NAD+

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in ethanol) and store at -80°C.

    • Prepare a stock solution of NAD+ (e.g., 50 mM in assay buffer).

    • Dilute the enzyme to a suitable concentration in assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Prepare a master mix containing the assay buffer and NAD+ at the desired final concentration (e.g., 1-2 mM).

    • Add the master mix to each well of the microplate.

    • Add varying concentrations of the substrate to the wells. It is recommended to perform a substrate titration to determine the Km. Include a "no-substrate" control.

    • Include a "no-enzyme" control for each substrate concentration to measure the background rate.

  • Initiate the Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

    • Subtract the rate of the "no-enzyme" control from the rate of the corresponding reaction with the enzyme.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enzymatic Reaction Pathway

ReactionPathway Substrate This compound Enzyme LCHAD (TFP) Substrate->Enzyme Product 3-Keto-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA Enzyme->Product NADH NADH + H+ Enzyme->NADH NAD NAD+ NAD->Enzyme

Caption: LCHAD-catalyzed reaction schematic.

References

Overcoming matrix effects in the analysis of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

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Digging Deeper Now

I'm now focusing my Google searches on matrix effects related to long-chain fatty acyl-CoAs, particularly this compound. I'm investigating sample prep techniques (SPE, LLE, PPT) and various LC-MS/MS parameters. I'm also researching bioanalytical method development guidelines from the FDA and EMA. My goal is to structure a logical troubleshooting guide.

Investigating the Compound

I'm starting by diving deeper into the specific compound. My initial search focuses on understanding this compound's fundamental properties. I'm now exploring its structure and potential biological role to build a solid foundation.

Developing Search Strategies

I am now formulating comprehensive search queries. My primary focus is establishing a solid foundational understanding. I aim to uncover the inherent challenges associated with analyzing long-chain fatty acyl-CoAs. I also plan to explore specific methods for hydroxylated fatty acyl-CoAs, building on my initial insights.

Examining Data Collection

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Validation & Comparative

A Comparative Analysis of the Biological Activity of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA and Structurally Related Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, a key intermediate in very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. Directed at researchers, scientists, and professionals in drug development, this document delves into the nuanced roles of this specific 3-hydroxy fatty acyl-CoA in comparison to its metabolic neighbors and structural analogs. We will explore the experimental methodologies used to elucidate their functions and present a comparative analysis of their activities, grounded in experimental data and authoritative sources.

Introduction: The Significance of VLC-PUFAs and their Intermediates

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are not merely elongated versions of their shorter-chain counterparts. They play highly specialized roles in tissues such as the retina, brain, and testes.[1][2] The biosynthesis of these critical molecules occurs through a cyclical elongation process involving a series of enzymatic reactions. This compound emerges as a pivotal, yet transient, intermediate in this pathway. Its unique structure—a 24-carbon chain with five cis double bonds and a hydroxyl group at the third carbon in the R configuration—suggests a specific set of interactions with enzymes and receptors, differentiating its biological activity from other fatty acyl-CoAs. Understanding the subtle yet significant effects of this hydroxylation and the degree of unsaturation is paramount for dissecting their precise physiological roles and pathological implications.

Comparator Compounds: A Rationale for Selection

To comprehensively understand the biological activity of this compound, a judicious selection of comparator compounds is essential. The chosen molecules allow for a systematic evaluation of the contributions of chain length, unsaturation, and the 3-hydroxy group to the overall biological effect.

  • (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA (C24:5-CoA): The direct, non-hydroxylated parent compound. Comparing the 3-hydroxy form to this precursor allows for the specific assessment of the hydroxyl group's influence on biological activity.

  • Tetracosanoyl-CoA (C24:0-CoA): The fully saturated analogue. This comparison will highlight the role of the five double bonds in determining the molecule's function, contrasting the effects of a rigid, saturated acyl chain with a more flexible, unsaturated one.

  • (3R)-3-Hydroxystearoyl-CoA (C18:0-OH-CoA): A shorter-chain, saturated 3-hydroxy acyl-CoA. This allows for an investigation into the impact of acyl chain length on the activity of 3-hydroxy fatty acyl-CoAs.

  • Docosahexaenoyl-CoA (DHA-CoA, C22:6-CoA): A well-characterized, shorter-chain omega-3 PUFA-CoA. As a precursor to the C24:5 elongation pathway, its established biological activities provide a valuable benchmark.

Comparative Biological Activities

The biological activities of these fatty acyl-CoAs can be assessed across several key cellular processes. While direct experimental data for this compound is limited, we can infer its potential activities based on its metabolic context and the known functions of related molecules.

CompoundPredicted/Known Biological ActivitySupporting Evidence
This compound Intermediate in VLC-PUFA elongation; potential PPAR agonist.Its structure suggests it is a substrate for 3-hydroxyacyl-CoA dehydratase in the ELOVL4-mediated elongation pathway.[1][3] The parent fatty acid (C24:5) has been shown to be a potent PPAR agonist.[4]
(6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA (C24:5-CoA) Precursor for VLC-PUFA synthesis; potent PPAR agonist; influences membrane composition.Dietary supplementation with C24:5 improves cardiometabolic risk factors and retinal function.[4]
Tetracosanoyl-CoA (C24:0-CoA) Substrate for peroxisomal beta-oxidation; incorporation into sphingolipids.Accumulation is associated with X-linked adrenoleukodystrophy.[5] Saturated fatty acids are less readily oxidized than unsaturated ones.[6]
(3R)-3-Hydroxystearoyl-CoA (C18:0-OH-CoA) Intermediate in mitochondrial fatty acid elongation.The 3-hydroxyacyl-CoA dehydratase in brain microsomes utilizes (R)-3-hydroxyacyl-CoA for elongation.[7]
Docosahexaenoyl-CoA (DHA-CoA, C22:6-CoA) Precursor for pro-resolving mediators; modulates membrane fluidity and signaling; anti-inflammatory effects.DHA is a major PUFA in the brain and retina, crucial for neuronal function.[8] It has a greater triglyceride-lowering effect than EPA.[9][10]

Signaling Pathways and Metabolic Fate

The structural differences between these molecules dictate their engagement with distinct metabolic and signaling pathways.

Fatty Acid Elongation Pathway

This compound is a key intermediate in the elongation of VLC-PUFAs, a process particularly active in specific tissues and catalyzed by the ELOVL4 elongase.[1]

Elongation_Pathway cluster_legend Enzyme Key C22:6-CoA (DHA-CoA) C22:6-CoA (DHA-CoA) 3-ketoacyl-CoA 3-ketoacyl-CoA C22:6-CoA (DHA-CoA)->3-ketoacyl-CoA ELOVL4 (3R)-3-hydroxyacyl-CoA (3R)-3-hydroxyacyl-CoA 3-ketoacyl-CoA->(3R)-3-hydroxyacyl-CoA KAR trans-2-enoyl-CoA trans-2-enoyl-CoA (3R)-3-hydroxyacyl-CoA->trans-2-enoyl-CoA HACD C24:6-CoA C24:6-CoA trans-2-enoyl-CoA->C24:6-CoA TER ELOVL4 ELOVL4: Elongase of Very Long Chain Fatty Acids 4 KAR KAR: 3-ketoacyl-CoA reductase HACD HACD: 3-hydroxyacyl-CoA dehydratase TER TER: trans-2-enoyl-CoA reductase

Caption: VLC-PUFA Elongation Pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

VLC-PUFAs, including the parent C24:5 fatty acid, are potent agonists for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[4] This suggests that this compound, or its de-esterified form, could also modulate PPAR activity.

PPAR_Signaling cluster_nucleus Nucleus Fatty Acyl-CoAs Fatty Acyl-CoAs PPARs PPARs Fatty Acyl-CoAs->PPARs activate RXR RXR: Retinoid X Receptor PPARs->RXR PPRE PPRE: Peroxisome Proliferator Response Element PPARs->PPRE bind to Gene Transcription Gene Transcription PPRE->Gene Transcription regulates Metabolic Regulation Metabolic Regulation Gene Transcription->Metabolic Regulation leads to

Caption: PPAR Signaling Pathway.

Experimental Methodologies for Assessing Biological Activity

A multi-faceted approach is required to delineate the biological activities of these fatty acyl-CoAs.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of enzymes involved in VLC-PUFA metabolism.

Protocol: 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 50 µM NADPH, and 5-10 µg of microsomal protein containing the HACD enzyme.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the 3-hydroxyacyl-CoA substrate (e.g., this compound or a comparator).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at 37°C, corresponding to the oxidation of NADPH by the coupled trans-2-enoyl-CoA reductase activity.

  • Data Analysis: Calculate the specific activity of the enzyme based on the rate of NADPH consumption.

Enzyme_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Substrate Add Substrate Prepare Reaction Mixture->Add Substrate Monitor Absorbance (340nm) Monitor Absorbance (340nm) Add Substrate->Monitor Absorbance (340nm) Calculate Specific Activity Calculate Specific Activity Monitor Absorbance (340nm)->Calculate Specific Activity

Caption: Enzyme Activity Assay Workflow.

Cell-Based Reporter Assays

Objective: To assess the ability of the compounds to activate nuclear receptors like PPARs.

Protocol: PPAR Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with a PPAR expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the fatty acid form of the acyl-CoA of interest for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and express as fold activation over a vehicle control.

Lipidomic Analysis

Objective: To determine the incorporation of the fatty acyl-CoAs into complex lipids and their impact on the cellular lipid profile.

Protocol: Mass Spectrometry-Based Lipidomics

  • Cell Culture and Treatment: Culture relevant cells (e.g., retinal cells, hepatocytes) and supplement the media with the fatty acid of interest.

  • Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer method.

  • LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different lipid species.

  • Data Analysis: Compare the lipid profiles of treated and untreated cells to identify changes in the abundance of specific lipid classes and species.

Conclusion and Future Directions

This compound stands at a critical juncture in the synthesis of specialized VLC-PUFAs. While its existence is transient, its structure suggests a unique set of biological activities that are subtly yet significantly different from its metabolic neighbors. The presence of the 3-hydroxy group and the high degree of unsaturation likely confer specific interactions with metabolic enzymes and signaling proteins.

Future research should focus on the direct experimental interrogation of this molecule's activity. The synthesis of a stable, isotopically labeled form would enable precise tracing of its metabolic fate and its direct testing in enzyme and receptor binding assays. Such studies will be invaluable in further unraveling the intricate roles of VLC-PUFAs in health and disease, potentially opening new avenues for therapeutic intervention in metabolic and neurodegenerative disorders.

References

Validation of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA as a Potential Biomarker for Inherited Disorders of Long-Chain Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The landscape of diagnostic biomarkers for inherited metabolic disorders is in a constant state of evolution, driven by the need for earlier and more precise detection to improve patient outcomes. Within the realm of fatty acid oxidation (FAO) disorders, the accumulation of specific acyl-CoA intermediates serves as a crucial indicator of enzymatic defects. This guide provides an in-depth technical comparison of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA as a potential biomarker for inherited disorders of long-chain fatty acid β-oxidation, with a particular focus on long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies.

While not yet a clinically validated biomarker, the unique structure of this very-long-chain 3-hydroxy fatty acyl-CoA makes it a compelling candidate for investigation. This document will explore its potential utility in comparison to established diagnostic methods, offering a forward-looking perspective for researchers and clinicians in the field.

The Pathophysiological Rationale: Why Focus on 3-Hydroxylated Very-Long-Chain Acyl-CoAs?

Inherited disorders of long-chain fatty acid β-oxidation, such as LCHAD and MTP deficiencies, are characterized by enzymatic defects in the mitochondrial breakdown of long-chain fatty acids for energy production. This leads to a pathological accumulation of upstream metabolites, including long-chain 3-hydroxyacyl-CoAs. The presence and concentration of these metabolites in bodily fluids can, therefore, serve as direct indicators of the underlying metabolic block.

This compound is a specific intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids. Its accumulation would theoretically be highly specific to a defect in the enzymes responsible for its further metabolism, namely LCHAD or the MTP complex.

Signaling Pathway Diagram: Mitochondrial Fatty Acid β-Oxidation

FAO_Pathway Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Acyl_CoA ACSL Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA ACADVL Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxytetracosapentaenoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA M/SCHAD Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD/MTP Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle caption Figure 1: Simplified Mitochondrial Fatty Acid β-Oxidation Pathway.

Caption: Figure 1: Simplified Mitochondrial Fatty Acid β-Oxidation Pathway.

Comparative Analysis: this compound vs. Current Biomarkers

The current diagnostic paradigm for LCHAD and MTP deficiencies relies on a combination of newborn screening, acylcarnitine profiling, urine organic acid analysis, and enzymatic and molecular genetic testing. Here, we compare the potential of our target molecule against these established methods.

Biomarker/MethodPrincipleAdvantagesLimitations
Acylcarnitine Profile (C16-OH, C18:1-OH) Measures acylcarnitine esters of fatty acid intermediates in blood spots or plasma.Well-established for newborn screening; provides a broad overview of FAO defects.Can have false positives and negatives; may not be specific for the exact enzymatic defect.
Urine Organic Acid Analysis Detects abnormal excretion of dicarboxylic acids and other organic acids.Non-invasive; useful for confirming FAO disorders.Can be influenced by diet and clinical status; may not be sensitive in asymptomatic individuals.
Enzymatic Activity Assays Directly measures the activity of LCHAD and MTP enzymes in cultured fibroblasts or lymphocytes.Definitive diagnosis; provides functional information.Invasive (requires tissue sample); technically demanding and time-consuming.
Molecular Genetic Testing Identifies pathogenic variants in the HADHA and HADHB genes.Confirmatory; allows for carrier testing and prenatal diagnosis.May not identify all pathogenic variants; variants of unknown significance can be challenging to interpret.
This compound Direct measurement of a specific, very-long-chain 3-hydroxyacyl-CoA intermediate.Potentially highly specific to LCHAD/MTP deficiencies; could offer a more direct measure of metabolic dysregulation.Not yet clinically validated; requires sensitive and specific analytical methods; normal and pathological ranges are undefined.

Experimental Validation Workflow: A Step-by-Step Guide

Validating a novel biomarker requires a rigorous, multi-stage process. The following outlines a proposed workflow for the validation of this compound.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: In Vitro & Preclinical Studies cluster_2 Phase 3: Clinical Validation A Synthesis of an isotopically labeled internal standard B Development of a sensitive LC-MS/MS method A->B C Method validation (linearity, accuracy, precision) B->C D Analysis in cultured fibroblasts from diagnosed patients C->D E Development and analysis of an animal model (e.g., LCHAD knockout mouse) D->E F Retrospective analysis of patient samples (plasma, urine) E->F G Prospective cohort study to establish diagnostic sensitivity and specificity F->G H Establishment of reference ranges G->H caption Figure 2: Phased Experimental Workflow for Biomarker Validation.

Caption: Figure 2: Phased Experimental Workflow for Biomarker Validation.

Detailed Experimental Protocols

1. Analytical Method Development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To develop a highly sensitive and specific method for the quantification of this compound in biological matrices.

  • Rationale: LC-MS/MS is the gold standard for the analysis of small molecules in complex biological samples due to its high sensitivity, specificity, and throughput.

  • Protocol:

    • Internal Standard: Synthesize a stable isotope-labeled version of the target analyte (e.g., ¹³C₆-labeled) to serve as an internal standard for accurate quantification.

    • Sample Preparation: Perform solid-phase extraction (SPE) of plasma or urine samples to enrich for acyl-CoAs and remove interfering substances.

    • Chromatography: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid to achieve chromatographic separation.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both the native analyte and the internal standard to ensure specificity.

    • Validation: Validate the method according to regulatory guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, precision, and matrix effects.

2. Analysis in Patient-Derived Cultured Fibroblasts

  • Objective: To determine if this compound is elevated in cells from patients with confirmed LCHAD or MTP deficiencies.

  • Rationale: Cultured fibroblasts provide a relevant in vitro model system to study the cellular biochemistry of FAO disorders.

  • Protocol:

    • Cell Culture: Culture fibroblasts from diagnosed patients and healthy controls under standard conditions.

    • Fatty Acid Loading: Incubate the cells with a precursor fatty acid (e.g., docosahexaenoic acid) to stimulate the FAO pathway.

    • Metabolite Extraction: Lyse the cells and extract intracellular acyl-CoAs using a suitable solvent system.

    • LC-MS/MS Analysis: Quantify the target analyte in the cell extracts using the validated LC-MS/MS method.

    • Data Analysis: Compare the levels of the target analyte between patient and control cells.

Future Perspectives and Conclusion

The validation of this compound as a biomarker for inherited disorders of long-chain fatty acid β-oxidation holds significant promise for improving the diagnostic toolkit for these challenging conditions. Its high theoretical specificity could lead to a more direct and less ambiguous assessment of the metabolic state in affected individuals.

However, considerable research is required to move this potential biomarker from the laboratory to the clinic. The experimental workflow outlined in this guide provides a roadmap for the necessary analytical and clinical validation studies. As our understanding of the intricate roles of very-long-chain fatty acids in health and disease continues to grow, so too will the opportunities for developing novel and impactful diagnostic tools.

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. Molecules of this class are critical intermediates in fatty acid metabolism, particularly in pathways such as mitochondrial beta-oxidation. The accurate quantification and characterization of specific acyl-CoAs are paramount for researchers in drug development and metabolic disease research. Given the likely low physiological concentrations and potential for isomerization and degradation, robust and cross-validated analytical methods are essential for generating reliable data.

This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of long-chain acyl-CoAs: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and derivatization, and spectrophotometric assays. We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a comparative data summary to guide researchers in selecting the most appropriate method for their specific research needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For long-chain acyl-CoAs, reversed-phase HPLC is typically employed to separate the analyte from a complex biological matrix based on its hydrophobicity. The subsequent detection by MS, particularly tandem MS (MS/MS), provides high specificity and sensitivity, allowing for confident identification and quantification.

Principle

The sample is injected into an HPLC system where it travels through a column packed with a nonpolar stationary phase. A polar mobile phase gradient is used to elute compounds, with more hydrophobic molecules like long-chain acyl-CoAs being retained longer. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (typically by electrospray ionization - ESI), separated by their mass-to-charge ratio (m/z), and detected. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Experimental Protocol: HPLC-MS/MS
  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold buffer (e.g., 10 mM phosphate buffer, pH 7.4) containing antioxidants (e.g., 1 mM EDTA, 10 µM BHT).

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 0.1% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: The specific m/z of the precursor ion for this compound and a characteristic product ion would need to be determined, likely through infusion of a synthesized standard.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Homogenization Homogenization in Cold Buffer SPE Solid-Phase Extraction (C18) Homogenization->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection HPLC Injection Evaporation->Injection Inject Reconstituted Sample Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection

Caption: HPLC-MS/MS workflow for acyl-CoA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but it cannot directly analyze non-volatile molecules like acyl-CoAs. Therefore, a chemical hydrolysis step is required to cleave the fatty acid from the CoA moiety, followed by derivatization to make the fatty acid volatile for GC analysis.

Principle

The acyl-CoA is first hydrolyzed (e.g., using a strong base like KOH) to release the free 3-hydroxytetracosapentaenoic acid. The hydroxyl and carboxyl groups of the fatty acid are then derivatized (e.g., by silylation to form trimethylsilyl (TMS) esters/ethers) to increase their volatility and thermal stability. The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for ionization (typically by electron impact - EI), fragmentation, and detection. The resulting fragmentation pattern provides a "fingerprint" for structural elucidation.

Experimental Protocol: GC-MS
  • Hydrolysis:

    • To the acyl-CoA sample, add an equal volume of 1 M KOH in methanol.

    • Incubate at 60 °C for 1 hour to ensure complete hydrolysis.

    • Neutralize the reaction with an acid (e.g., 1 M HCl).

  • Extraction:

    • Extract the free fatty acids from the aqueous solution using a nonpolar solvent like hexane.

    • Repeat the extraction three times and pool the organic phases.

    • Evaporate the solvent under nitrogen.

  • Derivatization:

    • To the dried fatty acid residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

    • Incubate at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 50-800.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Hydrolysis Alkaline Hydrolysis (KOH) Extraction Hexane Extraction Hydrolysis->Extraction Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Inject Derivatized Sample Separation Capillary GC Separation Injection->Separation Ionization Electron Impact Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan Mode) Ionization->Detection

Caption: GC-MS workflow for acyl-CoA analysis via hydrolysis.

Spectrophotometric Assays

Spectrophotometric assays offer a simpler, more accessible method for the quantification of total acyl-CoAs or for measuring the activity of enzymes that consume or produce them. These assays are generally less specific than chromatographic methods. A common approach is to use an enzyme-coupled reaction that leads to a change in absorbance of a chromogenic substrate.

Principle

For a 3-hydroxyacyl-CoA, a common assay involves the use of a 3-hydroxyacyl-CoA dehydrogenase enzyme. This enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the concentration of the 3-hydroxyacyl-CoA substrate, assuming the enzyme is not rate-limiting.

Experimental Protocol: Enzyme-Coupled Spectrophotometric Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA.

    • NAD+ Solution: 10 mM NAD+ in assay buffer.

    • Enzyme Solution: A suitable concentration of 3-hydroxyacyl-CoA dehydrogenase in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate or a cuvette, add the assay buffer, NAD+ solution, and the sample containing the acyl-CoA.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantification:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production, and thus to the concentration of the acyl-CoA.

Logical Diagram

AcylCoA (3R)-3-Hydroxyacyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase AcylCoA->Enzyme NAD NAD+ NAD->Enzyme KetoacylCoA 3-Ketoacyl-CoA Enzyme->KetoacylCoA NADH NADH Enzyme->NADH Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer Absorbs light

Caption: Principle of the enzyme-coupled spectrophotometric assay.

Comparative Analysis

The choice of analytical method depends heavily on the research question, the available instrumentation, and the required level of detail. Below is a summary of the key performance characteristics of each method.

FeatureHPLC-MS/MSGC-MS (after hydrolysis)Spectrophotometric Assay
Specificity Very High (distinguishes intact molecule)High (identifies fatty acid moiety)Low (measures total 3-hydroxyacyl-CoAs)
Sensitivity Very High (pM to fM range)Very High (pM to fM range)Moderate (µM to nM range)
Quantification Absolute (with stable isotope standard)Absolute (with internal standard)Relative or Absolute (with standard curve)
Structural Info Intact mass and fragmentationFatty acid structure and fragmentationNone
Sample Prep Moderate (SPE required)Extensive (hydrolysis, extraction, derivatization)Minimal
Throughput ModerateLowHigh
Cost HighHighLow
Expertise HighHighLow

Cross-Validation Strategy

To ensure the accuracy and reliability of data, a cross-validation approach is highly recommended, particularly when establishing a new analytical method for a novel compound like this compound.

  • Standard Characterization: A purified, synthesized standard of the analyte should first be characterized by all three methods.

    • HPLC-MS/MS will confirm the molecular weight and provide characteristic fragmentation patterns.

    • GC-MS of the hydrolyzed and derivatized standard will confirm the identity of the 3-hydroxy fatty acid moiety.

    • The spectrophotometric assay will confirm its activity with the dehydrogenase enzyme and can be used to establish a concentration for the stock solution.

  • Spike-and-Recovery in Matrix: The standard should be spiked into a relevant biological matrix (e.g., cell lysate, plasma) at several known concentrations and analyzed by both HPLC-MS/MS and GC-MS. The recovery should be calculated for each method. Good agreement between the methods (e.g., within 15-20%) provides confidence in their accuracy for measuring the analyte in a complex sample.

  • Analysis of Real Samples: Analyze biological samples containing the endogenous analyte using the most sensitive and specific methods (HPLC-MS/MS and GC-MS). A strong correlation between the quantitative results obtained from these two fundamentally different techniques provides powerful validation of the measurements.

Conclusion

The analysis of this compound presents a significant analytical challenge that can be addressed by several techniques. HPLC-MS/MS stands out as the gold standard for its ability to provide specific and sensitive quantification of the intact molecule. GC-MS, while more laborious, offers a valuable orthogonal method for structural confirmation of the fatty acid component. Spectrophotometric assays, though lacking in specificity, provide a low-cost, high-throughput option for enzymatic studies or for screening purposes. A rigorous cross-validation strategy employing at least two of these methods is crucial for any research that relies on the accurate measurement of this novel and complex lipid metabolite.

A Comparative Guide to the Stereoisomers of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: Biological Activity and Metabolic Fate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, particularly the intricate pathways of very-long-chain fatty acids (VLCFAs), a nuanced understanding of stereochemistry is paramount. This guide provides an in-depth comparative analysis of the biological activity of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA and its corresponding (3S) stereoisomer. While direct experimental data for this specific C24:5 acyl-CoA is limited in public literature, this document synthesizes established principles of fatty acid β-oxidation, enzymatic specificities, and analytical methodologies to provide a robust predictive comparison and a framework for empirical validation.

Introduction: The Significance of Chirality in Fatty Acid Metabolism

The C3 hydroxyl group of 3-hydroxyacyl-CoA intermediates in fatty acid metabolism introduces a chiral center, giving rise to (3R) and (3S) stereoisomers. This seemingly subtle difference in spatial arrangement has profound implications for their recognition by metabolic enzymes and, consequently, their biological activity and metabolic fate. The tetracosapentaenoyl-CoA backbone, being a very-long-chain polyunsaturated fatty acyl-CoA, directs its metabolism primarily to the peroxisomes, organelles equipped to handle these complex lipids that are poor substrates for mitochondrial β-oxidation.[1][2][3]

The central enzymes in the metabolism of 3-hydroxyacyl-CoAs are 3-hydroxyacyl-CoA dehydrogenases. A critical distinction exists between the mitochondrial and peroxisomal β-oxidation pathways regarding their stereochemical preferences.

Mitochondrial vs. Peroxisomal β-Oxidation: A Tale of Two Stereopreferences

Mitochondrial β-oxidation, the canonical pathway for the degradation of most short-, medium-, and long-chain fatty acids, exhibits a strict stereospecificity for (3S)-hydroxyacyl-CoA (L-isomer) intermediates.[4][5] The key enzyme, L-3-hydroxyacyl-CoA dehydrogenase (HADH), specifically catalyzes the oxidation of the (3S)-hydroxyl group to a keto group.[4][6] The (3R)-isomer is not a substrate for this enzyme.

Conversely, peroxisomal β-oxidation has a more complex and versatile enzymatic machinery capable of processing a wider variety of substrates, including VLCFAs and branched-chain fatty acids.[2][3] This pathway involves a multifunctional enzyme type 2 (MFE-2) which, in contrast to its mitochondrial counterpart, possesses (3R)-hydroxyacyl-CoA dehydrogenase activity.[1][7] This allows for the degradation of D-3-hydroxyacyl-CoAs.

Figure 1. Stereochemical preference of mitochondrial vs. peroxisomal β-oxidation.

Predicted Comparative Activity of (3R)- and (3S)-3-Hydroxytetracosapentaenoyl-CoA

Based on the established principles of fatty acid metabolism, we can predict the differential activity of the (3R) and (3S) stereoisomers of (6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA.

Feature(3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoAThis compoundRationale
Primary Metabolic Pathway Peroxisomal β-oxidation (after epimerization)Peroxisomal β-oxidationAs a VLCFA, its primary degradation site is the peroxisome.[1][3]
Substrate for Mitochondrial L-3-Hydroxyacyl-CoA Dehydrogenase Expected to be a poor substrateNot a substrateMitochondria are inefficient at oxidizing VLCFAs.[3] The enzyme is specific for the (3S)-isomer.[4]
Substrate for Peroxisomal (3R)-Hydroxyacyl-CoA Dehydrogenase (MFE-2) Not a direct substrateExpected to be the preferred substrateMFE-2 exhibits specificity for (3R)-hydroxyacyl-CoAs.[7]
Metabolic Fate Likely undergoes epimerization to the (3R)-isomer via 3-hydroxyacyl-CoA epimerase before entering peroxisomal β-oxidation.Direct entry into the peroxisomal β-oxidation pathway for chain shortening.Peroxisomes possess epimerase activity to interconvert stereoisomers.[1][4][8]
Predicted Rate of Degradation Slower, limited by the rate of epimerization.Faster, as it is the direct substrate for a key peroxisomal enzyme.The additional enzymatic step of epimerization would likely make the overall process less efficient.

Experimental Workflows for Validation

To empirically validate these predictions, a series of well-defined experiments are necessary. These include the stereospecific synthesis of the substrates and the development of robust enzymatic assays.

Part 1: Stereospecific Synthesis of (3R)- and (3S)-3-Hydroxytetracosapentaenoyl-CoA

The synthesis of these complex molecules requires a multi-step approach with a key focus on establishing the desired stereochemistry at the C3 position.

Start Tetracosapentaenoic Acid Precursor Ketoester β-Keto Ester Formation Start->Ketoester Asymmetric_Reduction Asymmetric Reduction Ketoester->Asymmetric_Reduction S_Isomer (3S)-Hydroxy Ester Asymmetric_Reduction->S_Isomer (S)-selective reducing agent R_Isomer (3R)-Hydroxy Ester Asymmetric_Reduction->R_Isomer (R)-selective reducing agent Hydrolysis_S Hydrolysis S_Isomer->Hydrolysis_S Hydrolysis_R Hydrolysis R_Isomer->Hydrolysis_R S_Acid (3S)-Hydroxy Acid Hydrolysis_S->S_Acid R_Acid (3R)-Hydroxy Acid Hydrolysis_R->R_Acid Activation_S Activation (e.g., NHS ester) S_Acid->Activation_S Activation_R Activation (e.g., NHS ester) R_Acid->Activation_R CoA_Coupling_S Coupling with Coenzyme A Activation_S->CoA_Coupling_S CoA_Coupling_R Coupling with Coenzyme A Activation_R->CoA_Coupling_R Final_S (3S)-3-Hydroxytetracosapentaenoyl-CoA CoA_Coupling_S->Final_S Final_R (3R)-3-Hydroxytetracosapentaenoyl-CoA CoA_Coupling_R->Final_R

Figure 2. General workflow for the stereospecific synthesis of 3-hydroxyacyl-CoA isomers.

Protocol Outline:

  • β-Keto Ester Synthesis: The starting tetracosapentaenoic acid is converted to its corresponding β-keto ester.

  • Asymmetric Reduction: This is the crucial stereochemistry-determining step.

    • For the (3S)-isomer , a reducing agent such as (R)-CBS-oxazaborolidine can be employed.

    • For the (3R)-isomer , the corresponding (S)-CBS-oxazaborolidine would be used.

  • Hydrolysis: The resulting chiral ester is hydrolyzed to the free 3-hydroxy fatty acid.

  • Activation and Coenzyme A Coupling: The purified 3-hydroxy fatty acid is activated (e.g., as an N-hydroxysuccinimide ester) and then coupled to coenzyme A.[9]

  • Purification: The final 3-hydroxyacyl-CoA product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Part 2: Enzymatic Assays for Comparative Activity

To compare the activity of the two stereoisomers, enzymatic assays using purified enzymes or subcellular fractions are essential.

Enzyme Source:

  • Peroxisomal Multifunctional Enzyme Type 2 (MFE-2): This enzyme, containing the (3R)-hydroxyacyl-CoA dehydrogenase activity, can be purified from rat liver or expressed recombinantly.[1][7]

  • Mitochondrial L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This can be isolated from sources rich in mitochondria, such as bovine or porcine heart, or obtained from commercial suppliers.

Assay Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA. The reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

  • Reaction Mixture Preparation: A cuvette containing a suitable buffer (e.g., Tris-HCl, pH 8.5), NAD⁺, and the purified enzyme is prepared.

  • Reaction Initiation: The reaction is initiated by the addition of a known concentration of either the (3R)- or (3S)-3-hydroxytetracosapentaenoyl-CoA substrate.

  • Spectrophotometric Monitoring: The change in absorbance at 340 nm is recorded over time.

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance curve. Kinetic parameters (Km and Vmax) can be determined by performing the assay at varying substrate concentrations.

Expected Outcomes and Interpretation

Based on the known enzymatic specificities, the following outcomes are anticipated:

  • This compound is expected to be a good substrate for peroxisomal MFE-2, showing robust dehydrogenase activity. It will likely exhibit negligible activity with mitochondrial HADH.

  • (3S,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is expected to show little to no activity with both peroxisomal MFE-2 and mitochondrial HADH directly. However, in a system containing peroxisomal extracts with active 3-hydroxyacyl-CoA epimerase, a slow conversion to the (3R)-isomer and subsequent oxidation may be observed.

Analytical Methodologies for Stereoisomer Differentiation

Confirmation of the stereochemical purity of the synthesized substrates and analysis of the products of enzymatic reactions requires appropriate analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers. By using a chiral stationary phase, the (3R) and (3S) isomers can be resolved into distinct peaks, allowing for their quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to form volatile esters (e.g., methyl esters), the 3-hydroxy fatty acids can be analyzed by GC-MS. While standard GC columns may not separate the enantiomers, chiral GC columns can achieve this separation.

Conclusion

The stereochemistry at the C3 position of 3-hydroxytetracosapentaenoyl-CoA is a critical determinant of its biological activity. The (3R)-isomer is predicted to be the active substrate for the peroxisomal β-oxidation pathway, the primary route for the degradation of this very-long-chain polyunsaturated fatty acyl-CoA. In contrast, the (3S)-isomer is not a direct substrate for the key dehydrogenases in either the peroxisomal or mitochondrial pathways and likely requires epimerization for its metabolism.

This guide provides a comprehensive framework for understanding and experimentally investigating the differential activities of these stereoisomers. The outlined synthetic and analytical protocols offer a clear path for researchers to validate these predictions and to further elucidate the intricate details of very-long-chain fatty acid metabolism. Such knowledge is fundamental for advancing our understanding of metabolic diseases and for the development of targeted therapeutic interventions.

References

Quantitative comparison of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA across different species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Comparison of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA Across Species

This guide provides a comprehensive framework for the quantitative analysis of this compound, a critical intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the biochemical significance of this molecule, detail a state-of-the-art quantification workflow using liquid chromatography-mass spectrometry (LC-MS/MS), and discuss the challenges and considerations for comparing its abundance across different species.

Introduction: The Significance of a Transient Metabolic Intermediate

This compound is a specific chiral intermediate generated during the peroxisomal β-oxidation of docosahexaenoic acid (DHA, C22:6n-3), a vital omega-3 fatty acid crucial for neural and retinal function. Unlike well-studied lipids that accumulate to significant levels, this 3-hydroxy acyl-CoA is a transient species, existing fleetingly within a complex metabolic pathway. Its quantification is therefore not merely a measurement, but an assessment of metabolic flux through the peroxisomal system.

The concentration of this intermediate can serve as a powerful biomarker for the efficiency of VLC-PUFA metabolism. Dysregulation in this pathway is associated with several severe metabolic disorders, including Zellweger spectrum disorders and X-linked adrenoleukodystrophy. Consequently, comparing the levels of this specific acyl-CoA across species—such as in preclinical mouse models versus human cell lines—is fundamental for translational research and the development of novel therapeutics targeting fatty acid oxidation.

The primary challenge in this analysis lies in the molecule's inherent properties: low physiological abundance, susceptibility to hydrolysis, and the presence of numerous structural isomers. These factors demand an exceptionally sensitive and specific analytical methodology, for which LC-MS/MS is the undisputed gold standard.

The Biochemical Context: Peroxisomal β-Oxidation of DHA

To appreciate the significance of our target analyte, we must first visualize its position within its metabolic pathway. DHA undergoes a process of chain shortening via β-oxidation within peroxisomes, as its length and double bond structure prevent its direct entry into mitochondria. The pathway involves a series of enzymatic steps, and our target molecule is generated by the second enzyme in the cycle.

DHA_Oxidation_Pathway Fig. 1: Simplified DHA Peroxisomal β-Oxidation Pathway DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Enoyl_CoA (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA (Trans-2-enoyl-CoA) DHA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Target This compound Enoyl_CoA->Target Multifunctional Protein 2 (MFP2) (Hydratase activity) Keto_CoA 3-Oxo-tetracosapentaenoyl-CoA Target->Keto_CoA MFP2 (Dehydrogenase activity) inv1 Keto_CoA->inv1 MFP2 (Thiolase activity) C22_5_CoA Tetracosapentaenoyl-CoA (C22:5) Propionyl_CoA Propionyl-CoA inv1->C22_5_CoA inv1->Propionyl_CoA inv2

Caption: Simplified pathway of DHA β-oxidation in peroxisomes, highlighting the target analyte.

Experimental Workflow for Quantitative Comparison

Achieving reliable quantitative data across different species requires a meticulously controlled workflow, from sample acquisition to data analysis. The protocol described here is a self-validating system, incorporating internal standards and quality controls at critical stages to ensure data integrity.

Experimental_Workflow Fig. 2: End-to-End Quantitative Workflow cluster_sample Sample Preparation cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Tissue/Cell Collection (e.g., Mouse Liver, Human Fibroblasts) Homogenize 2. Flash Freeze & Homogenize (in cold methanol with internal standards) Sample->Homogenize Extract 3. Solid Phase Extraction (SPE) (e.g., Oasis MAX cartridge) Homogenize->Extract Elute 4. Elution & Evaporation (Elute with acidified methanol, dry under N2) Extract->Elute LC 5. UPLC Separation (C18 column with ion-pairing agent) Elute->LC MS 6. Tandem Mass Spectrometry (MS/MS) (Negative ion mode, Multiple Reaction Monitoring) LC->MS Integrate 7. Peak Integration & Quantification (Normalize to internal standard) MS->Integrate Compare 8. Cross-Species Comparison (Normalize to tissue weight or protein content) Integrate->Compare

Caption: Workflow for the quantitative analysis of acyl-CoAs from biological samples.

Step-by-Step Methodology

A. Sample Preparation and Homogenization

  • Tissue/Cell Collection: Excise tissues (e.g., liver, brain) or harvest cells rapidly and flash-freeze in liquid nitrogen. This step is critical to halt all enzymatic activity and preserve the native acyl-CoA pool. For cross-species comparison, it is paramount to sample the same anatomical tissue under identical conditions.

  • Internal Standard Spiking: Prepare a homogenization buffer of 80% methanol in water, chilled to -20°C. Crucially, spike this buffer with a known concentration of a heavy-isotope labeled internal standard (e.g., [¹³C₃]-propionyl-CoA or a commercially available long-chain acyl-CoA standard). The internal standard is the cornerstone of accurate quantification; it co-extracts with the analyte and corrects for sample loss and matrix effects during sample preparation and ionization.

  • Homogenization: Weigh the frozen tissue and add it to the pre-chilled, spiked homogenization buffer (e.g., 1 mL per 50 mg of tissue). Homogenize thoroughly using a bead beater or similar mechanical disruptor, always keeping the sample on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris. Collect the supernatant, which contains the acyl-CoAs.

B. Solid Phase Extraction (SPE) for Acyl-CoA Enrichment

  • Principle: Acyl-CoAs are amphipathic molecules that are often present at low concentrations amidst a sea of interfering lipids. SPE is used to selectively isolate and concentrate them. Mixed-mode anion exchange cartridges (e.g., Oasis MAX) are highly effective, retaining the negatively charged phosphate groups of the CoA moiety.

  • Cartridge Conditioning: Condition an SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the supernatant from the homogenization step onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs using an acidified organic solvent (e.g., 2% ammonium hydroxide in 80% methanol). The acid neutralizes the charge interaction, releasing the molecules.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL).

C. UPLC-MS/MS Analysis

  • Chromatographic Separation (UPLC):

    • Column: A C18 reversed-phase column is typically used to separate acyl-CoAs based on the length and unsaturation of their fatty acid chain.

    • Mobile Phase: A gradient elution is employed, typically using a buffer system containing an ion-pairing agent like tributylamine or hexylamine. This agent pairs with the negatively charged acyl-CoA, neutralizing it and improving its retention on the C18 column, leading to sharper peaks and better separation from other cellular anions.

    • Gradient: A typical gradient might run from 95% Mobile Phase A (e.g., 10 mM hexylamine, 15 mM acetic acid in water) to 95% Mobile Phase B (methanol) over 10-15 minutes.

  • Mass Spectrometry Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is used, as it is highly efficient for the phosphate groups of CoA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification. It is highly specific and sensitive. In MRM, the mass spectrometer is programmed to isolate a specific parent ion (the precursor ion, m/z of our target molecule) and then fragment it, monitoring for a specific daughter ion (the product ion). This transition is unique to the analyte.

    • MRM Transitions: For this compound, the precursor ion would be its [M-H]⁻ mass. A characteristic product ion would correspond to the CoA moiety after fragmentation. The precise masses must be calculated and optimized experimentally.

Data Presentation and Cross-Species Comparison

The ultimate goal is a direct comparison of the analyte's concentration. The data, normalized against the internal standard, should be further normalized to a relevant biological metric to account for differences in sample size. Common choices are tissue weight (pmol/g tissue) or total protein concentration (pmol/mg protein).

Below is an example table illustrating how to present such comparative data. The values are hypothetical and serve as a template for reporting experimental findings.

SpeciesTissueAnalyte Concentration (pmol/g wet tissue) ± SDMethodological Notes
Human Fibroblast Cell Culture2.5 ± 0.6Cells harvested at 80% confluency.
Mouse (C57BL/6) Liver15.8 ± 3.1Fed ad libitum, 12-week-old males.
Rat (Sprague Dawley) Brain7.2 ± 1.9Cortex region, 10-week-old males.
Zebrafish (Danio rerio) Whole Larvae (5 dpf)1.1 ± 0.3Pooled sample of 50 larvae.

This structured presentation allows for immediate, at-a-glance comparison of the analyte's steady-state levels, which can reflect profound differences in the activity of the peroxisomal β-oxidation pathway across species or experimental conditions. For instance, the higher hypothetical level in the mouse liver could reflect the high metabolic rate and lipid processing capacity of this organ.

Conclusion and Future Directions

The quantitative comparison of this compound across species is a challenging yet highly informative endeavor. It provides a window into the flux of VLC-PUFA metabolism, with direct implications for understanding health and disease. The workflow detailed in this guide, which pairs meticulous sample handling with the specificity of UPLC-MS/MS, represents a robust and reliable strategy for generating high-quality, comparable data.

Future research should focus on expanding this comparative analysis to a wider range of species and tissues, as well as investigating how these levels change in response to genetic modifications, pharmacological interventions, and dietary shifts. Such studies will be invaluable in validating preclinical models and uncovering new insights into the complex world of lipid metabolism.

Validating Enzyme-Substrate Specificity for (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the specificity of enzyme-allosteric interactions with the novel substrate, (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA. By synthesizing established biochemical principles with detailed, actionable protocols, this document serves as a robust resource for elucidating the metabolic fate and enzymatic partners of this complex very-long-chain fatty acyl-CoA.

Introduction: The Significance of Substrate Specificity in Very-Long-Chain Fatty Acid Metabolism

This compound is a hydroxylated, polyunsaturated, very-long-chain fatty acyl-CoA. Its intricate structure suggests a role in specialized metabolic pathways, potentially serving as an intermediate in the synthesis of bioactive lipids or as a substrate for energy production through β-oxidation. The validation of its specific enzymatic partners is paramount for understanding its physiological function and for the development of targeted therapeutics for metabolic disorders.

The metabolism of long-chain and very-long-chain fatty acids is compartmentalized between the mitochondria and peroxisomes, with distinct sets of enzymes that exhibit overlapping but also unique substrate specificities.[1][2] For 3-hydroxyacyl-CoA substrates, the primary candidates for interaction are the 3-hydroxyacyl-CoA dehydrogenases (HADHs). In mitochondria, the mitochondrial trifunctional protein (TFP) possesses long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity.[1][2] In peroxisomes, two multifunctional enzymes, the L-bifunctional enzyme (EHHADH) and the D-bifunctional enzyme (HSD17B4, also known as MFE-2) , catalyze this step.[3][4][5] HSD17B4 is known to handle a broad range of substrates, including straight-chain and branched-chain fatty acids.[5]

This guide will focus on a comparative analysis of these candidate enzymes to determine their specificity for this compound.

Theoretical Framework: Principles of Enzyme-Substrate Specificity

Enzyme-substrate specificity is a cornerstone of biochemistry, dictating the precise molecular interactions that drive metabolic pathways. This specificity arises from the three-dimensional structure of the enzyme's active site, which is exquisitely shaped to accommodate a particular substrate. The "lock-and-key" and "induced-fit" models provide a conceptual basis for understanding this phenomenon.

Key parameters that quantify enzyme-substrate interactions include:

  • Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

  • Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Catalytic Efficiency (kcat/Km): The specificity constant, which provides the most effective measure of an enzyme's ability to catalyze a reaction with a particular substrate. A higher kcat/Km value signifies greater specificity.

Experimental Validation: A Multi-pronged Approach

To rigorously validate and compare the specificity of our candidate enzymes for this compound, a combination of kinetic analysis, competitive inhibition assays, and structural modeling is recommended.

Enzyme Preparation

The initial and critical step is to obtain highly purified preparations of the candidate enzymes:

  • Mitochondrial Trifunctional Protein (TFP)

  • Peroxisomal L-bifunctional enzyme (EHHADH)

  • Peroxisomal D-bifunctional enzyme (HSD17B4/MFE-2)

These can be sourced from commercial suppliers or expressed and purified from recombinant systems (e.g., E. coli, insect, or mammalian cells). Each new batch of enzyme must be validated for its identity, mass purity, and enzymatic purity to ensure reliable and reproducible results.

Kinetic Analysis: Determining Enzyme Efficiency

The core of validating substrate specificity lies in determining the kinetic parameters for each enzyme with this compound and comparing them to known or standard substrates.

Workflow for Kinetic Analysis:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare reaction buffer with NAD+ A1 Add buffer and substrate to microplate wells P1->A1 P2 Prepare serial dilutions of substrate P2->A1 A2 Initiate reaction with purified enzyme A1->A2 A3 Monitor NADH production (absorbance at 340 nm) over time A2->A3 D1 Calculate initial reaction velocities (V₀) A3->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Fit data to Michaelis-Menten equation D2->D3 D4 Determine Km, Vmax, and kcat D3->D4

Caption: Workflow for determining enzyme kinetic parameters.

Detailed Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM EDTA.

    • NAD+ Stock Solution: 20 mM in assay buffer.

    • Substrate Stock Solution: 10 mM this compound in a suitable solvent (e.g., DMSO), followed by dilution in assay buffer.

    • Enzyme Solutions: Purified TFP, EHHADH, and HSD17B4 diluted to an optimal concentration in cold assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of Assay Buffer

      • 10 µL of 20 mM NAD+

      • 10 µL of varying concentrations of the substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

    • Calculate kcat (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).

Comparative Data Presentation:

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
TFP (LCHAD) This compoundExperimental ValueExperimental ValueExperimental Value
Palmitoyl-CoA (C16:0) - ControlLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
EHHADH This compoundExperimental ValueExperimental ValueExperimental Value
Lauroyl-CoA (C12:0) - ControlLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
HSD17B4 This compoundExperimental ValueExperimental ValueExperimental Value
Dodecanedioyl-CoA - ControlLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Note: Control substrate values should be determined experimentally or sourced from reputable literature.

Competitive Inhibition Assays: Probing Active Site Binding

Competitive inhibition assays can further elucidate the specificity of the enzyme-substrate interaction. In this setup, a known substrate (the "reporter" substrate) and the test substrate, this compound (the "competitor"), compete for the same active site.

Workflow for Competitive Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare reaction buffer with NAD+ A1 Add buffer, reporter, and competitor to wells P1->A1 P2 Prepare serial dilutions of reporter substrate P2->A1 P3 Prepare fixed concentrations of competitor substrate P3->A1 A2 Initiate reaction with enzyme A1->A2 A3 Monitor NADH production (absorbance at 340 nm) A2->A3 D1 Calculate initial velocities (V₀) A3->D1 D2 Plot 1/V₀ vs. 1/[Reporter Substrate] (Lineweaver-Burk) D1->D2 D3 Determine apparent Km and Vmax D2->D3 D4 Calculate inhibition constant (Ki) D3->D4

Caption: Workflow for competitive inhibition analysis.

A hallmark of competitive inhibition is an increase in the apparent Km of the reporter substrate with no change in Vmax. The inhibition constant (Ki) can be calculated, which represents the dissociation constant of the inhibitor. A lower Ki indicates a tighter binding of the competitor to the active site.

Structural Analysis: In Silico Insights

While experimental data is the gold standard, in silico approaches can provide valuable predictive insights and help rationalize experimental findings.

  • Homology Modeling: If the crystal structure of the candidate enzyme is not available, a homology model can be built based on the structure of a closely related enzyme.

  • Molecular Docking: this compound can be docked into the active site of the enzyme models to predict binding poses and estimate binding affinities. These simulations can reveal key amino acid residues involved in substrate recognition and binding.

Interpreting the Results: A Comparative Framework

The enzyme that exhibits the highest catalytic efficiency (kcat/Km) and the lowest Ki in competitive inhibition assays for this compound is considered the most specific.

Hypothetical Outcome Scenarios:

  • High Specificity for TFP (LCHAD): This would suggest a primary role for this substrate in mitochondrial β-oxidation, likely for energy production.

  • High Specificity for HSD17B4/MFE-2: This would point towards a role in peroxisomal metabolism, which is often involved in the breakdown of substrates that are problematic for mitochondria, such as very-long-chain fatty acids.

  • Broad Specificity: If multiple enzymes show comparable activity, it may indicate metabolic redundancy or that the substrate is a branch point for multiple pathways.

Conclusion

The validation of enzyme-substrate specificity is a meticulous process that requires a combination of robust experimental techniques and careful data interpretation. By employing the comparative framework outlined in this guide, researchers can confidently identify the primary enzymatic partners of this compound. This knowledge will be instrumental in unraveling its physiological significance and in the rational design of novel therapeutic strategies for metabolic diseases.

References

A Bioinformatics Guide to Comparing the Functional Roles of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA Across Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a specific very-long-chain 3-hydroxy fatty acyl-coenzyme A derivative.[1][2] Its structure—a 24-carbon chain with five cis double bonds and a hydroxyl group at the third carbon—positions it as a critical, yet transient, intermediate in fatty acid metabolism. Molecules of this class, 3-hydroxyacyl-CoAs, are pivotal intermediates in the metabolic pathways of beta-oxidation and fatty acid elongation.[3][4] The flux of this metabolite and the expression of enzymes that produce and consume it can vary dramatically between different biological states, tissues, or disease conditions. Understanding and comparing its role across these different contexts is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

This guide provides a comprehensive bioinformatics framework for researchers, scientists, and drug development professionals to dissect and compare the functional significance of this compound in disparate biological pathways. We will move beyond simple pathway mapping to integrate experimental multi-omics data, enabling a quantitative comparison of the molecule's involvement under different conditions. The methodologies presented here are designed to be self-validating, grounding analytical claims in robust data and established biochemical knowledge.

Part 1: Foundational Data Mining and Pathway Annotation

Before any comparative analysis, it is essential to build a solid foundation of knowledge about the molecule and its established biochemical context. This involves leveraging specialized, curated databases to gather structural, chemical, and preliminary pathway information.

Protocol 1.1: Comprehensive Molecule Identification and Characterization

Expertise & Experience: The first step in any robust bioinformatics workflow is to verify the identity and properties of the molecule of interest. Using standardized, authoritative databases prevents ambiguity and ensures that downstream analyses are based on accurate information. We utilize lipid-specific databases for detailed classification and broader chemical databases for comprehensive physicochemical data.

  • Lipid-Specific Classification using LIPID MAPS:

    • Navigate to the LIPID MAPS Structure Database (LMSD).[5][6]

    • Search for the molecule by name or by its structural characteristics (e.g., fatty acyl-CoA with 24 carbons). While this exact molecule may not be explicitly cataloged, its class is well-defined.

    • Objective: To obtain the official LIPID MAPS classification (e.g., Fatty Acyls [FA] -> Fatty acyl-CoAs [FA0705]) and the systematic name. This standardized nomenclature is critical for data integration across different platforms.[7]

  • Physicochemical Data Retrieval from PubChem:

    • Search PubChem for "this compound" or related structures like "(6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA".[8]

    • Objective: To collect key identifiers (e.g., PubChem CID) and computed properties such as molecular weight, formula, and InChIKey. This information is indispensable for matching the molecule in experimental datasets, particularly from mass spectrometry.

Protocol 1.2: Initial Pathway Discovery in Curated Databases

Expertise & Experience: Identifying which canonical pathways involve our molecule (or its class) is the next critical step. We use manually curated, peer-reviewed databases like KEGG and Reactome because they represent a consensus of established biochemical knowledge and provide a scaffold for interpreting experimental data.[9][10][11][12]

  • Querying the KEGG PATHWAY Database:

    • Access the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.[12]

    • Use the search function to look for enzymes that act on very-long-chain 3-hydroxyacyl-CoAs, such as "3-hydroxyacyl-CoA dehydrogenase".[13]

    • Explore the resulting reference pathways, particularly those related to "Fatty acid degradation" (map00071) and "Fatty acid biosynthesis" (map00061).[14]

    • Objective: To identify specific reactions and enzymes, denoted by EC numbers, that catalyze the conversion of this class of molecules. This provides the first layer of biological context.

  • Exploring Reactome:

    • Navigate to the Reactome Pathway Database, which provides detailed, peer-reviewed human pathway annotations.[9][15]

    • Search for processes like "Mitochondrial fatty acid beta-oxidation" or "Fatty acid elongation".

    • Reactome's visualization tools allow you to see the flow of reactions and the molecules involved in a systems biology graphical notation (SBGN) format.[15]

    • Objective: To understand the sequence of events and the cellular compartments where these reactions occur. Reactome excels at showing the detailed, step-by-step molecular transformations.[16]

Part 2: Contextual and Quantitative Pathway Analysis with Omics Data

The "role" of a metabolite is not static; it is defined by its concentration and flux in response to a specific biological state. To compare roles, we must integrate quantitative experimental data (metabolomics, transcriptomics, etc.) with the pathway scaffolds identified in Part 1. This section outlines a workflow to achieve this.

Trustworthiness: This workflow is a self-validating system. By integrating transcriptomic with metabolomic data, we seek corroborating evidence: a change in a metabolite's level should ideally be accompanied by a corresponding change in the expression of the enzyme(s) responsible for its synthesis or degradation.

Overall Bioinformatics Workflow for Comparative Analysis

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Pathway & Network Integration cluster_3 Comparative Interpretation A Condition A (e.g., Healthy Control) omics Metabolomics (LC-MS) Transcriptomics (RNA-Seq) A->omics B Condition B (e.g., Disease State) B->omics process Data Pre-processing (Normalization, Scaling) omics->process stats Statistical Analysis (Identify Significant Features) process->stats pathway Pathway Analysis (KEGG, Reactome) stats->pathway network Network Construction pathway->network compare Compare Pathway Activity & Network Topology network->compare insight Biological Insight (Differential Role of Molecule) compare->insight

Caption: High-level workflow for comparing a metabolite's role using multi-omics data.

Protocol 2.1: Metabolite Set Enrichment and Pathway Topology Analysis

Expertise & Experience: When analyzing untargeted metabolomics data, we often identify hundreds of metabolites that are significantly different between conditions.[17][18] Pathway analysis helps to place these individual changes into a biological context. We use MetaboAnalyst for this, as it combines enrichment statistics (is a pathway over-represented?) with topology analysis (how important is the metabolite's position within that pathway?).[19][20]

  • Data Preparation and Upload to MetaboAnalyst:

    • Prepare your metabolomics data as a concentration table with samples in columns and metabolites (features) in rows. Ensure molecule names are standardized (HMDB ID or KEGG ID are preferred).

    • Navigate to the MetaboAnalyst web server.[19]

    • Select the "Pathway Analysis" module.

    • Upload your concentration table and the corresponding metadata file defining your experimental groups (e.g., Condition A vs. Condition B).

    • Perform data normalization (e.g., by a reference feature) and scaling (e.g., Auto scaling) as recommended by the platform to make features comparable.[21]

  • Executing the Analysis:

    • Select the appropriate pathway library for your organism (e.g., Homo sapiens).

    • Choose the "Global Test" for enrichment analysis and "Relative-betweenness Centrality" for topology analysis.

    • MetaboAnalyst will generate a list of pathways significantly impacted between your conditions.

  • Interpreting the Results:

    • The output will be a scatterplot where pathways are plotted based on their p-value (from enrichment analysis) and their impact score (from topology analysis).

    • Identify pathways where this compound or its class is a member. The significance and impact score of these pathways provide the first quantitative measure of their differential activity.

Protocol 2.2: Integrated Multi-Omics Pathway Analysis

Expertise & Experience: The most powerful insights come from integrating multiple omics layers. By combining metabolomics with transcriptomics, we can directly link changes in metabolite abundance to the upregulation or downregulation of the genes encoding the enzymes that act upon them. This provides strong evidence for a change in pathway flux.[18]

  • Data Preparation:

    • Metabolites: A list of significantly altered metabolites with their fold changes and p-values.

    • Genes: A list of differentially expressed genes (from RNA-Seq or microarray data) with their corresponding fold changes and p-values.

  • Analysis using MetaboAnalyst's Joint Pathway Analysis Module:

    • Navigate to the "Joint Pathway Analysis" section within MetaboAnalyst.[19]

    • Upload your gene list and your metabolite list separately.

    • Select the appropriate organism and identifiers.

    • The tool will map both datasets onto KEGG pathways.

  • Visualization and Interpretation:

    • The output will show KEGG pathway diagrams where both the metabolites and the genes/enzymes are colored according to their fold-change values.

    • Objective: To visually identify pathways where there is a coordinated change. For example, an increase in this compound accompanied by the upregulation of an upstream enzyme and downregulation of a downstream enzyme strongly suggests a functional bottleneck and a shift in the molecule's role.

Part 3: Quantitative Comparison and Differential Network Analysis

Data Summary for Comparative Analysis
MetricPathway A (e.g., Beta-Oxidation)Pathway B (e.g., Sphingolipid Synthesis)Interpretation
Pathway Enrichment p-value p < 0.01p = 0.34Beta-oxidation is significantly perturbed in the condition studied, while sphingolipid synthesis is not.
Pathway Impact Score 0.450.12The positions of the altered metabolites hold significant influence within the beta-oxidation pathway.
Molecule Fold Change (FC) +3.5+3.5The molecule accumulates, but this data point alone is insufficient to determine its primary role.
Upstream Enzyme FC (Gene) +4.2+0.5The enzyme producing the molecule in beta-oxidation is highly upregulated.
Downstream Enzyme FC (Gene) -2.8+0.8The enzyme consuming the molecule in beta-oxidation is downregulated, suggesting a bottleneck.
Protocol 3.1: Differential Co-expression and Network Analysis

Expertise & Experience: A molecule's function is also defined by its relationship with other metabolites. A correlation network analysis can reveal these relationships. By comparing networks between two conditions, we can see if the molecule's "biochemical partners" have changed, which signifies a change in its functional role.

  • Generate Correlation Matrices:

    • Using your normalized metabolomics data, calculate a pairwise correlation matrix (e.g., Pearson or Spearman) between all metabolites for Condition A and Condition B separately.

  • Construct and Visualize Networks:

    • Use software like MetaboAnalyst's Network Explorer or Cytoscape to build the networks.

    • Nodes represent metabolites, and edges represent a strong correlation (e.g., |r| > 0.8).

    • Focus on the sub-network immediately surrounding this compound.

  • Compare Network Topologies:

    • Objective: To identify changes in the neighbors of your target molecule. For instance, in Condition A, it may be highly correlated with other acyl-CoAs in the beta-oxidation spiral. In Condition B, it might become more strongly correlated with precursors for sphingolipid synthesis. This shift in correlation provides powerful evidence of a altered functional role.

Conceptual Diagram of Differential Network Analysis

G cluster_A Condition A: Beta-Oxidation Dominant cluster_B Condition B: Signaling Precursor Role M Target Molecule A1 C26-CoA M->A1 A2 C22-CoA M->A2 A3 Acetyl-CoA M->A3 M2 Target Molecule B1 Ceramide M2->B1 B2 Sphingosine M2->B2 B3 Signaling Lipid X M2->B3

Caption: Comparing a molecule's network neighbors between two conditions reveals a functional shift.

Conclusion

Determining the comparative role of an intermediate metabolite like this compound requires a multi-faceted bioinformatics approach. By systematically layering foundational knowledge from curated databases with quantitative multi-omics data, researchers can move beyond simple presence/absence analysis. The integration of pathway enrichment, topology, and differential network analysis provides a robust, evidence-based framework to quantify and visualize a molecule's shifting importance across different biological pathways and conditions. This approach transforms a single data point—the level of one molecule—into a rich narrative of metabolic reprogramming, offering profound insights for both basic research and therapeutic development.

References

Safety Operating Guide

Navigating the Disposal of (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Core Safety Principles

(3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA is a complex biomolecule intended for research use only.[1] As with many novel or specialized biochemicals, it should be considered hazardous until comprehensive toxicological data is available.[1] The primary risks associated with similar compounds involve potential chemical reactivity, and the biological activity of the molecule itself. Therefore, a cautious and informed approach to handling and disposal is essential.

Core Principles:

  • Segregation is Key: All waste containing this compound, including stock solutions, diluted working solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be segregated from general laboratory waste.[2]

  • Institutional EHS is Your Partner: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste disposal. The procedures outlined here are based on general best practices and should be adapted to your specific institutional protocols.

  • Proactive Planning: Proper disposal begins before the experiment. By anticipating waste generation, you can ensure the necessary supplies and protocols are in place.

II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form—pure, in solution, or as waste—a standard suite of PPE is mandatory to minimize exposure.[3]

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Protects against skin contact.[3]
Protective Clothing Standard laboratory coat.Protects skin and clothing from contamination.[2]
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood.Minimizes inhalation of aerosols.[2]
III. Spill Management Protocol

Accidents happen, but a prepared response can mitigate the risks. In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel to prevent further exposure. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain the spill and prevent it from spreading.[2]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbent material into a designated, chemically resistant waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a thorough rinse with water.[2]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent, gloves, and wipes, must be treated as hazardous waste and disposed of accordingly.[2]

IV. Step-by-Step Disposal Procedure

The disposal of this compound should be managed through a certified chemical waste disposal program. The following procedure outlines the recommended steps for its collection and disposal.[2]

1. Waste Identification and Segregation:

  • All waste streams containing the compound must be kept separate from other laboratory waste.[2]

  • This waste should be classified as "non-halogenated organic waste" unless it has been mixed with halogenated solvents.[2]

2. Containerization:

  • Use a dedicated, chemically resistant, and leak-proof waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Ensure the container is kept tightly closed except when adding waste.[4]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area.

  • Keep it away from incompatible materials to prevent accidental reactions.[5]

4. Disposal Request:

  • Once the container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup.

  • This typically involves submitting a request to your EHS office.[2]

  • Crucially, do not attempt to dispose of this chemical down the drain or in the regular trash. [2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_ppe Step 1: Safety First cluster_segregation Step 2: Segregation cluster_containerization Step 3: Containment cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Waste containing This compound is generated ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Always segregate Segregate from general lab waste ppe->segregate container Place in a dedicated, leak-proof, and labeled 'Hazardous Waste' container segregate->container storage Store in a designated, well-ventilated, and secure secondary containment area container->storage disposal Follow institutional EHS procedures for chemical waste pickup. DO NOT pour down the drain. storage->disposal

Caption: Disposal workflow for this compound.

VI. References

  • Navigating the Disposal of (2S)-2-hydroxyhexadecanoyl-CoA: A Guide to Safe Laboratory Practices. Benchchem. Available at: 2

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available at: 5

  • Essential Safety and Disposal Procedures for Laboratory Reagents. Benchchem. Available at: 3

  • PRODUCT INFORMATION. Cayman Chemical. Available at: 1

  • PRODUCT INFORMATION. Cayman Chemical. Available at: --INVALID-LINK--

  • Safety Data Sheet. Cayman Chemical. Available at: 4

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel bioactive lipids is at the forefront of scientific discovery. The integrity of our experiments and our personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (3R,6Z,9Z,12Z,15Z,18Z)-3-Hydroxytetracosapentaenoyl-CoA, a specific long-chain polyunsaturated fatty acyl-coenzyme A ester. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both the quality of your research and a secure laboratory environment.

Hazard Assessment: Understanding the Molecule

  • Bioactivity: As a fatty acyl-CoA ester, this molecule is a substrate in various metabolic pathways.[2][3] Accidental exposure could have unintended biological effects.

  • Chemical Reactivity: The thioester bond is a high-energy bond, making the molecule reactive.[2] The polyunsaturated fatty acid chain is susceptible to oxidation, which can produce potentially hazardous byproducts.[4]

  • Physical Hazards: While not highly volatile, there is a risk of generating aerosols or dust when handling the solid form, leading to potential inhalation.[1] Like many lipids, it may cause skin and eye irritation upon contact.[1]

Given these factors, it is prudent to treat this compound as a potentially hazardous substance and employ appropriate protective measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.[1]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.[1][5]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid form outside of a ventilated enclosure or when aerosol generation is possible.[1]Prevents inhalation of the compound, which could have unknown systemic effects.

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.

Engineering Controls: A Controlled Environment

Your primary engineering control should be a chemical fume hood . All weighing of the solid material and preparation of solutions should be conducted within a fume hood to minimize inhalation exposure.[1]

Step-by-Step Handling and Storage
  • Storage: Due to its polyunsaturated nature, this lipid is susceptible to oxidation.[4] It should be stored at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1][6]

  • Preparation: Before use, allow the container to warm to room temperature before opening to prevent condensation and hydrolysis.[4]

  • Weighing: When weighing the solid, do so in a ventilated enclosure such as a fume hood.[1] Use appropriate tools to avoid generating dust.

  • Dissolving: The compound's solubility should be considered when choosing a solvent. Add the solvent slowly to the solid to prevent aerosolization.[1] For transferring solutions, always use glass, stainless steel, or Teflon equipment to avoid leaching impurities from plastics.[4]

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on your laboratory coat and ensure it is fully buttoned.

  • If required, put on your respirator.

  • Put on safety goggles.

  • Wash your hands and then put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off):

  • Remove gloves by peeling them off from the cuff, turning them inside out.

  • Remove your laboratory coat, folding the contaminated outside inwards.

  • Remove your safety goggles.

  • If used, remove your respirator.

  • Wash your hands thoroughly with soap and water.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound task Is the procedure likely to generate aerosols or dust? start->task solid_handling Handling solid outside a fume hood task->solid_handling Yes solution_handling Handling in solution inside a fume hood task->solution_handling No respirator Add NIOSH-approved respirator solid_handling->respirator standard_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat solution_handling->standard_ppe respirator->standard_ppe end Proceed with Experiment standard_ppe->end

Caption: Workflow for selecting appropriate PPE.

Disposal Plan: Deactivation and Waste Management

The reactive thioester bond should be chemically deactivated prior to disposal to mitigate its biochemical hazard.[7] This procedure is based on alkaline hydrolysis.

Step-by-Step Disposal Procedure:

  • Prepare for Deactivation: In a chemical fume hood, transfer the waste solution containing this compound to a designated glass beaker.

  • Alkaline Hydrolysis: While stirring, slowly add a 1 M solution of NaOH or KOH dropwise until the pH of the solution is greater than 12. Use pH strips or a pH meter to monitor. This will hydrolyze the thioester bond.[7]

  • Incubation: Continue stirring the solution at room temperature for at least 2 hours to ensure the reaction is complete.[7]

  • Neutralization: After incubation, slowly add 1 M HCl dropwise while stirring to neutralize the solution to a pH between 6 and 8.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state: "Hazardous Waste: Deactivated this compound solution" and include the date.[7]

  • Final Disposal: Store the sealed hazardous waste container in a designated secondary containment area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[7]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.